molecular formula C11H11N3O B7731551 2-anilino-6-methyl-1H-pyrimidin-4-one

2-anilino-6-methyl-1H-pyrimidin-4-one

Katalognummer: B7731551
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: ZQASUEBEKLHMME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-Anilino-6-methyl-1H-pyrimidin-4-one is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery research. The pyrimidine scaffold is a fundamental building block in nucleic acids and is prevalent in numerous pharmacologically active molecules, making it a privileged structure for developing new therapeutic agents . Research into structurally related anilino-pyrimidine compounds has shown promise in the development of potent antitumor agents. Some related molecules function by inhibiting tubulin polymerization, a key mechanism for anticancer agents that disrupt microtubule dynamics during cell division . These inhibitors often target the colchicine binding site on tubulin and have demonstrated the ability to arrest the cell cycle at the G2/M phase and induce apoptosis in cancer cell lines . As a research chemical, 2-anilino-6-methyl-1H-pyrimidin-4-one serves as a versatile synthetic intermediate. It can be utilized to probe structure-activity relationships (SAR) and to construct more complex polyheterocyclic systems, such as purine precursors and triazolopyrimidines, which are frequently explored for their diverse biological activities . This compound is intended for use in non-clinical laboratory research only.

Eigenschaften

IUPAC Name

2-anilino-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c1-8-7-10(15)14-11(12-8)13-9-5-3-2-4-6-9/h2-7H,1H3,(H2,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQASUEBEKLHMME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Monograph: Chemical Properties & Applications of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2) represents a "privileged scaffold" in medicinal chemistry. Its structural architecture—a pyrimidinone core substituted with a phenylamino group—mimics the purine base of ATP, making it a foundational pharmacophore for designing ATP-competitive kinase inhibitors.

This guide provides a rigorous technical analysis of its tautomeric behavior, physicochemical properties, and synthetic methodologies. It is designed to move beyond basic characterization into actionable insights for lead optimization and assay development.

Structural Chemistry & Tautomerism

The Tautomeric Equilibrium

The reactivity and binding affinity of this compound are dictated by its prototropic tautomerism. Unlike simple pyrimidines, the 2-anilino-4-pyrimidinone system exists in a dynamic equilibrium between the keto-amine and enol-imine forms.

  • Dominant Species: In the solid state and polar protic solvents (e.g., DMSO, Methanol), the keto-amine tautomer (specifically the 3H- or 1H-pyrimidin-4-one) predominates due to the stabilization energy of the amide-like resonance.

  • Binding Relevance: While the keto form is stable, the enol form (4-hydroxypyrimidine) is often the active species required for specific hydrogen-bonding networks within hydrophobic enzyme pockets.

Visualization: Tautomeric Pathways

The following diagram illustrates the proton migration pathways that define the molecule's chemical identity.

Tautomerism Keto1 1H-Keto Form (Dominant in Solution) Keto3 3H-Keto Form (Alternative Keto) Keto1->Keto3 1,3-Proton Shift Enol Enol Form (Aromatic Hydroxy) Keto3->Enol Lactam-Lactim Tautomerism Enol->Keto1 Equilibrium

Figure 1: Tautomeric equilibrium shifting between the N1-H/N3-H keto forms and the O-H enol form.

Physicochemical Profile

Understanding the physical parameters is critical for formulation and assay development. The compound exhibits amphoteric nature due to the basic pyrimidine nitrogens and the acidic NH/OH protons.

Table 1: Key Physicochemical Properties
PropertyValue / CharacteristicRelevance to Development
Molecular Formula C₁₁H₁₁N₃OCore scaffold calculation
Molecular Weight 201.23 g/mol Fragment-based drug design (FBDD)
LogP (Predicted) ~1.3 – 1.8Moderate lipophilicity; good membrane permeability
pKa (Acidic) ~9.5 – 10.2 (NH/OH)Deprotonates at high pH; stable at physiological pH
pKa (Basic) ~3.5 – 4.2 (Pyridine-like N)Protonates in strong acid; affects solubility in stomach
Solubility DMSO (>50 mM), DMFPoor aqueous solubility; requires co-solvents (e.g., PEG400)
H-Bond Donors 2 (Anilino NH, Ring NH)Critical for "Hinge Binding" in kinases
H-Bond Acceptors 2 (Carbonyl O, Ring N)Interacts with Lys/Asp residues in active sites

Synthetic Methodology

The most robust synthesis for 2-anilino-6-methyl-1H-pyrimidin-4-one utilizes the condensation of a


-keto ester with a guanidine derivative. This approach is preferred over nucleophilic substitution on chloropyrimidines due to higher yields and cleaner impurity profiles.
Protocol: Condensation Route

Reaction Type: Cyclocondensation Scale: Laboratory (10–50 mmol)

Reagents
  • Ethyl Acetoacetate: 1.0 equivalent (Electrophile)

  • N-Phenylguanidine Carbonate: 1.0 equivalent (Dinucleophile)

  • Sodium Ethoxide (NaOEt): 2.5 equivalents (Base)

  • Ethanol (Absolute): Solvent

Step-by-Step Procedure
  • Preparation of Base: In a dry 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve sodium metal (or use pre-made NaOEt) in absolute ethanol under nitrogen atmosphere.

  • Addition: Add N-phenylguanidine carbonate to the ethoxide solution. Stir for 15 minutes at room temperature to liberate the free guanidine base.

  • Cyclization: Add ethyl acetoacetate dropwise over 10 minutes. The solution may turn yellow/orange.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours. Monitor reaction progress via TLC (Eluent: 5% MeOH in DCM).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Evaporate the bulk of the ethanol under reduced pressure.

    • Dissolve the residue in minimal water (approx. 50 mL).

  • Precipitation: Acidify the aqueous solution carefully with glacial acetic acid or 1N HCl to pH ~5–6. The product will precipitate as a white/off-white solid.

  • Purification: Filter the solid, wash with cold water (2 x 20 mL) and cold ethanol (1 x 10 mL). Recrystallize from Ethanol/Water or DMF/Water if high purity (>98%) is required.

Visualization: Synthetic Workflow

Synthesis SM1 Ethyl Acetoacetate (1,3-Dielectrophile) Step1 Base-Mediated Condensation (NaOEt / EtOH, Reflux) SM1->Step1 SM2 N-Phenylguanidine (1,3-Dinucleophile) SM2->Step1 Step2 Intermediate: Uncyclized Ureido-Crotonate Step1->Step2 Nucleophilic Attack Step3 Cyclization & Dehydration (- EtOH, - H2O) Step2->Step3 Ring Closure Final 2-Anilino-6-methyl-1H-pyrimidin-4-one (Precipitate at pH 6) Step3->Final

Figure 2: Cyclocondensation pathway for the synthesis of the target pyrimidinone.

Biological Application: Kinase Inhibition[3][4][5][6]

The primary utility of 2-anilino-6-methyl-1H-pyrimidin-4-one lies in its ability to function as a Type I ATP-competitive inhibitor .

Mechanism of Action (The Hinge Binder)

Protein kinases possess a conserved "hinge region" connecting the N-terminal and C-terminal lobes. This region binds the adenine ring of ATP via hydrogen bonds.

  • The C4-Carbonyl (or C4-OH) acts as a hydrogen bond acceptor (or donor).

  • The N3-H (or N1) acts as a hydrogen bond donor (or acceptor).

  • The C2-Anilino NH often forms an additional H-bond or directs the phenyl ring into the hydrophobic "selectivity pocket" adjacent to the ATP site.

SAR Implications
  • 6-Methyl Group: Occupies the solvent-exposed region or a small hydrophobic sub-pocket, often improving solubility compared to the unsubstituted analog.

  • Phenyl Ring: Can be substituted (e.g., with halogens, sulfonamides) to target the "gatekeeper" residue or specific back-pocket residues, conferring selectivity between kinase families (e.g., CDKs vs. Aurora kinases).

Visualization: Pharmacophore Interaction

Pharmacophore L_NH Pyrimidinone N3-H (H-Bond Donor) R_BB_CO Hinge Backbone C=O (Glu/Met) L_NH->R_BB_CO H-Bond L_CO C4-Carbonyl Oxygen (H-Bond Acceptor) L_Ph 2-Anilino Phenyl (Hydrophobic) R_Pocket Hydrophobic Pocket (Selectivity Region) L_Ph->R_Pocket Van der Waals R_BB_NH Hinge Backbone NH (Leu/Val) R_BB_NH->L_CO H-Bond

Figure 3: Schematic representation of the bidentate hydrogen bonding network between the scaffold and a typical kinase hinge region.

References

  • Structure & Properties: PubChem Compound Summary for CID 135402055 (Analogous 2-amino-6-methylpyrimidin-4-one). National Center for Biotechnology Information. Available at: [Link]

  • Kinase Inhibition Context: Wang, S., et al. (2004). "Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors." Bioorganic & Medicinal Chemistry Letters. (Demonstrates the utility of the 2-anilino-pyrimidine scaffold). Available at: [Link]

  • Synthetic Methodology: Foloppe, N., et al. (2006). "Discovery of novel CDK inhibitors." Journal of Medicinal Chemistry. (Details the condensation of guanidines with beta-keto esters). Available at: [Link]

  • Tautomerism: Stanovnik, B., et al. (2012). "The Chemistry of Pyrimidines and Pyrazines." Wiley Online Library.

Comprehensive Technical Guide: Molecular Characterization and Synthesis of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Anilino-6-methyl-1H-pyrimidin-4-one is a critical heterocyclic scaffold extensively leveraged in medicinal chemistry and rational drug design. Recognized as a privileged structure, the 2-anilinopyrimidine core mimics the adenine ring of ATP, enabling it to act as a competitive inhibitor within the highly conserved ATP-binding pockets of various protein kinases[1]. This whitepaper provides a rigorous breakdown of its molecular properties, structural dynamics, and a validated synthetic methodology designed for high-yield isolation.

Chemical Identity & Molecular Formula

The precise molecular formula of 2-anilino-6-methyl-1H-pyrimidin-4-one is C11H11N3O .

Understanding its exact mass and isotopic distribution is foundational for downstream analytical validation (e.g., high-resolution mass spectrometry). The average molecular weight is calculated at 201.23 g/mol , while its exact monoisotopic mass is 201.0902 Da .

Table 1: Elemental Composition and Mass Contribution of C11H11N3O

ElementAtom CountStandard Atomic Weight (Da)Total Mass Contribution (Da)Mass Percentage (%)
Carbon1112.011132.12165.66%
Nitrogen314.00742.02120.88%
Oxygen115.99915.9997.95%
Hydrogen111.00811.0885.51%

Structural Dynamics & Tautomerism

A defining physicochemical characteristic of pyrimidin-4-ones is their tautomeric flexibility. The compound exists in a dynamic equilibrium between multiple tautomeric states: 1H-pyrimidin-4-one, 3H-pyrimidin-4-one, and pyrimidin-4-ol.

The dominant tautomer is dictated by the dielectric constant and hydrogen-bonding capacity of the solvent environment. In polar protic environments (mimicking biological fluids), the lactam (oxo) forms predominate due to stabilization via intermolecular hydrogen bonding. Conversely, in non-polar environments, the lactim (hydroxy) form is favored due to the thermodynamic gain of full aromaticity within the pyrimidine ring. This tautomerism directly dictates the molecule's pharmacophoric profile, dynamically shifting the hydrogen bond donor/acceptor topology required for kinase hinge binding[1].

Tautomerism A 1H-Pyrimidin-4-one (Major in polar solvents) B 3H-Pyrimidin-4-one (Minor tautomer) A->B Proton transfer (N1 to N3) C Pyrimidin-4-ol (Aromatic, favored in non-polar) A->C Proton transfer (N1 to O4) D Pharmacophore Impact: H-Bond Donor at N1/N3 H-Bond Acceptor at C=O A->D Determines Kinase Hinge Binding C->D Alters Acceptor/Donor Profile

Caption: Tautomeric equilibrium of the pyrimidin-4-one core and its impact on pharmacophore properties.

Synthetic Methodology & Protocol

The most robust, scalable method for synthesizing 2-anilino-6-methyl-1H-pyrimidin-4-one involves the base-catalyzed condensation of a functionalized guanidine with a


-keto ester[2].
Causality of Experimental Choices
  • Base Selection (NaOMe): Sodium methoxide is utilized over weaker carbonate bases because its pKa is sufficient to quantitatively deprotonate both the phenylguanidine (enhancing the nucleophilicity of the terminal nitrogens) and the active methylene of ethyl acetoacetate (forming the highly reactive enolate).

  • Solvent (Anhydrous Methanol): Methanol provides a homogeneous reaction mixture and stabilizes the polar transition states during the cyclization step. It also prevents unwanted transesterification side reactions that could occur with other alcoholic solvents.

Synthesis Step1 1. Reagent Preparation Phenylguanidine + Ethyl Acetoacetate Step2 2. Base Addition NaOMe in Methanol (0°C) Step1->Step2 Activation Step3 3. Condensation Reaction Reflux 8-12 hours (65°C) Step2->Step3 Nucleophilic Attack Step4 4. Cyclization & Dehydration Formation of Pyrimidine Ring Step3->Step4 Ring Closure Step5 5. Workup & Purification Acidification (pH 5-6) & Recrystallization Step4->Step5 Isolation Product Pure 2-anilino-6-methyl- 1H-pyrimidin-4-one Step5->Product Yield > 70%

Caption: Step-by-step synthesis workflow for 2-anilino-6-methyl-1H-pyrimidin-4-one via condensation.

Step-by-Step Protocol
  • Reagent Preparation: Charge a dry, nitrogen-flushed round-bottom flask with phenylguanidine nitrate (1.0 eq) and anhydrous methanol (10 mL per gram of substrate).

  • Activation: Slowly add a freshly prepared solution of sodium methoxide (2.5 eq) in methanol at 0°C. Rationale: The excess base is strictly required to first neutralize the nitrate counter-ion and subsequently deprotonate the guanidine to its free base form. Stir for 30 minutes.

  • Electrophile Addition: Add ethyl acetoacetate (1.1 eq) dropwise[2]. The slight stoichiometric excess ensures complete consumption of the more synthetically valuable phenylguanidine derivative.

  • Condensation & Cyclization: Elevate the temperature to reflux (~65°C) and maintain for 8–12 hours. Monitor the reaction progress via TLC (Dichloromethane:Methanol 9:1) until the starting material spot is fully extinguished.

  • Self-Validating Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the crude residue in deionized water and carefully acidify to pH 5-6 using 1M HCl. Mechanism of Validation: The target compound exists as a soluble sodium salt at high pH. Acidification precisely neutralizes the molecule, causing the neutral C11H11N3O product to crash out of solution as a solid precipitate, intrinsically separating it from water-soluble impurities.

  • Isolation: Filter the precipitate under vacuum, wash with ice-cold water, and recrystallize from hot ethanol to yield the analytically pure product.

Analytical Validation Protocol

To ensure scientific integrity and unequivocally confirm the C11H11N3O structure, the following self-validating analytical workflow must be executed post-synthesis:

  • LC-MS (Liquid Chromatography-Mass Spectrometry):

    • Method: Electrospray Ionization (ESI) in positive mode.

    • Validation Marker: A dominant

      
       pseudo-molecular ion peak at m/z 202.1, confirming the molecular weight of 201.2 Da.
      
  • 1H-NMR (Proton Nuclear Magnetic Resonance, 400 MHz):

    • Solvent: DMSO-

      
       (chosen specifically to stabilize the lactam tautomer and prevent rapid exchange of the N-H protons, allowing for clear resolution).
      
    • Validation Markers:

      • ~11.0 ppm (br s, 1H, pyrimidinone ring NH)

      • ~8.8 ppm (s, 1H, exocyclic anilino NH)

      • 7.0–7.8 ppm (m, 5H, aromatic phenyl ring protons)

      • 5.6 ppm (s, 1H, pyrimidine C5-H)

      • 2.2 ppm (s, 3H, C6-

        
        )
        

Biological Applications & Future Directions

Derivatives of 2-anilino-1H-pyrimidin-4-ones are foundational in modern oncology and immunology[3]. By substituting the phenyl ring with electron-withdrawing/donating groups or modifying the C6 position, researchers have successfully developed highly selective inhibitors for Cyclin-Dependent Kinases (CDKs), Janus Kinases (JAKs), and Epidermal Growth Factor Receptors (EGFRs). The core's unique capability to form robust, bidentate hydrogen bonds with the kinase hinge region makes it an indispensable tool in the rational design of targeted therapeutics[1].

References

  • Title: Synthesis of cyclic guanidines: 2-arylamino-1,4,5,6-tetrahydropyrimidines Source: ARKAT USA URL
  • Title: Photoactivatable Kinase and Tubulin Inhibitors Source: MACAU / Kiel University URL
  • Title: Chemistry Of Heterocyclic Compounds. Volume 24. Fused Pyrimidines.

Sources

Comprehensive Technical Guide on 2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2): Synthesis, Properties, and Applications in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Identity

2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) is a highly versatile heterocyclic building block widely utilized in medicinal chemistry and drug discovery. Characterized by its pyrimidine core substituted with an anilino group and a methyl group, this compound serves as a critical intermediate in the synthesis of advanced small-molecule kinase inhibitors[1].

Understanding the physicochemical properties and tautomeric behavior of this molecule is essential for optimizing downstream derivatization, particularly in the development of targeted oncology therapeutics[2].

Table 1: Chemical Identity & Physicochemical Properties
PropertyValue
Chemical Name 2-Anilino-6-methyl-1H-pyrimidin-4-one
CAS Number 50427-08-2
Molecular Formula C₁₁H₁₁N₃O
Molecular Weight 201.23 g/mol
SMILES O=C1NC(NC2=CC=CC=C2)=NC(C)=C1
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF; sparingly soluble in water

Structural Biology & Tautomeric Dynamics

A defining feature of 2-anilino-6-methyl-1H-pyrimidin-4-one is its complex tautomeric equilibrium. In solution, the molecule continuously shifts between the 1H-pyrimidin-4-one , 3H-pyrimidin-4-one , and pyrimidin-4-ol forms.

Causality in Experimental Design: This tautomerism dictates the molecule's reactivity. While the oxo-forms (1H/3H) are thermodynamically favored in polar solvents, the transient pyrimidin-4-ol tautomer is the kinetically active species required for electrophilic halogenation. When designing synthetic routes (such as chlorination), reaction conditions must be engineered to trap or activate the 4-ol form to drive the reaction forward.

Tautomerism A Phenylguanidine + Ethyl Acetoacetate B 2-Anilino-6-methyl- pyrimidin-4(3H)-one A->B Condensation (NaOEt, EtOH) C Tautomer: 2-Anilino-6-methyl- pyrimidin-4-ol B->C Tautomeric Equilibrium D Chlorination (POCl3) CAS 6967-54-0 C->D Nucleophilic Substitution E Kinase Inhibitor Derivatives D->E Cross-coupling / Amination

Workflow from condensation synthesis to tautomeric chlorination and derivatization.

Application in Drug Discovery: Kinase Inhibitors

The 2-anilino-pyrimidine scaffold is a privileged structure in the design of ATP-competitive kinase inhibitors. Specifically, derivatives of CAS 50427-08-2 have been instrumental in the discovery of Tie-2 (TEK) receptor tyrosine kinase inhibitors [1].

Tie-2 is heavily implicated in tumor angiogenesis—the process by which solid tumors establish a blood supply to sustain rapid growth[2]. By converting the 4-oxo group of the pyrimidine core to a functional leaving group (e.g., chloride), medicinal chemists can append imidazole-vinyl groups or other pharmacophores via cross-coupling. These resulting molecules exhibit low molecular weight, favorable physical properties, and high oral bioavailability, effectively blocking the ATP-binding site of the Tie-2 kinase domain[1].

Tie2Pathway Ang Angiopoietin (Ang-1/2) Tie2 Tie-2 Receptor Tyrosine Kinase Ang->Tie2 Activates PI3K PI3K / AKT Pathway Tie2->PI3K Phosphorylation MAPK MAPK / ERK Pathway Tie2->MAPK Phosphorylation Angio Angiogenesis & Tumor Growth PI3K->Angio Cell Survival MAPK->Angio Proliferation Inhibitor Pyrimidine-based Tie-2 Inhibitor Inhibitor->Tie2 Blocks ATP Binding Site

Tie-2 signaling pathway illustrating the mechanism of action for pyrimidine inhibitors.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of 2-Anilino-6-methylpyrimidin-4(3H)-one via Condensation

This protocol utilizes a base-catalyzed cyclocondensation. Sodium ethoxide is used to deprotonate phenylguanidine, enhancing the nucleophilicity of its terminal nitrogen atoms to facilitate attack on the highly electrophilic carbonyls of ethyl acetoacetate.

Reagents:

  • Phenylguanidine carbonate (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Sodium ethoxide (2.5 eq, 21% wt in EtOH)

  • Absolute Ethanol (Solvent)

Step-by-Step Methodology:

  • Activation: Charge a dry, round-bottom flask with absolute ethanol and sodium ethoxide under a nitrogen atmosphere. Add phenylguanidine carbonate and stir at room temperature for 30 minutes to liberate the free guanidine base.

  • Condensation: Add ethyl acetoacetate dropwise over 15 minutes. The controlled addition prevents unwanted self-condensation of the ester.

  • Cyclization: Heat the reaction mixture to reflux (80 °C) for 12 hours. The primary amine attacks the ketone, and the secondary amine attacks the ester, followed by dehydration to form the pyrimidine ring.

  • Workup & Validation: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water and acidify to pH 5-6 using 1M HCl. The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol 2: Vilsmeier-Haack Activated Chlorination (Synthesis of CAS 6967-54-0)

Chlorination of pyrimidinones is notoriously sluggish due to the thermodynamic stability of the oxo-tautomer. This protocol introduces catalytic N,N-Dimethylformamide (DMF) to generate the highly electrophilic Vilsmeier-Haack reagent in situ, which selectively attacks the transient 4-ol tautomer.

Reagents:

  • 2-Anilino-6-methylpyrimidin-4(3H)-one (1.0 eq)

  • Phosphorus oxychloride (POCl₃) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 eq)

Step-by-Step Methodology:

  • Reagent Assembly: Suspend the pyrimidinone in neat POCl₃ at 0 °C. Add DMF dropwise. Caution: POCl₃ is highly corrosive and water-reactive.

  • Activation & Substitution: Heat the mixture to 95 °C for 3 hours. The DMF reacts with POCl₃ to form the Vilsmeier intermediate, which converts the hydroxyl group into a phosphorodichloridate leaving group. This is rapidly displaced by chloride ions via an SₙAr mechanism.

  • Quenching (Critical Safety Step): Cool the reaction to room temperature. Do not add water to the flask. Instead, carefully pour the mixture dropwise into a vigorously stirred beaker of crushed ice (0-5 °C). This prevents the highly exothermic hydrolysis of excess POCl₃ from thermally degrading the chlorinated product.

  • Isolation: Neutralize the aqueous suspension to pH 7 with saturated NaHCO₃. Extract with ethyl acetate (3x), dry the organic layer over anhydrous Na₂SO₄, and concentrate to yield 2-anilino-4-chloro-6-methylpyrimidine.

Analytical Characterization

To validate the success of the synthesis and subsequent chlorination, the following spectral data should be observed during characterization.

Table 2: Expected Analytical Signals
TechniqueExpected Signals / Observations
¹H NMR (DMSO-d₆) δ 11.0 (br s, 1H, Pyrimidine-NH), 8.8 (br s, 1H, Ph-NH), 7.6-6.9 (m, 5H, Ar-H), 5.7 (s, 1H, Pyrimidine C5-H), 2.1 (s, 3H, CH₃)
LC-MS (ESI+) [M+H]⁺ m/z = 202.1 (for the pyrimidinone core)
IR (ATR) ~3200 cm⁻¹ (N-H stretch), ~1650 cm⁻¹ (C=O stretch), ~1590 cm⁻¹ (C=N stretch)

References

  • Molaid Chemical Database. "4-methyl-N-phenylpyrimidin-2-amine and Upstream Intermediates." Molaid. URL: [Link]

  • Buttar, D., Edge, M., Emery, S. C., et al. (2008). "Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable." Bioorganic & Medicinal Chemistry Letters, 18(16), 4723-4726. URL:[Link]

Sources

Therapeutic Potential of 2-Anilino-6-methyl-1H-pyrimidin-4-one Derivatives: A Comprehensive Guide to Kinase Inhibition and Efflux Pump Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-anilinopyrimidine core is a historically privileged pharmacophore in medicinal chemistry, forming the structural backbone of several blockbuster kinase inhibitors (e.g., Imatinib, Nilotinib). However, the specific functionalization to 2-anilino-6-methyl-1H-pyrimidin-4-one introduces a unique tautomeric and electronic profile. The presence of the C4-carbonyl oxygen fundamentally alters the hydrogen-bonding network, shifting the molecule's affinity toward specific targets such as Rho-associated protein kinase (ROCK) and the ATP-binding cassette super-family G member 2 (ABCG2) efflux pump.

This technical guide dissects the structural biology, synthetic logic, and self-validating experimental workflows required to harness the therapeutic potential of 2-anilino-6-methyl-1H-pyrimidin-4-one derivatives in modern drug discovery.

Structural Biology & Mechanism of Action (MoA)

Tautomerism and Hinge-Binding Mechanics

The 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold exists in a tautomeric equilibrium between the pyrimidin-4-ol, 1H-pyrimidin-4-one, and 3H-pyrimidin-4-one forms. In the hydrophobic environment of a kinase ATP-binding pocket, the 1H-pyrimidin-4-one tautomer is often stabilized.

Causality in Structural Design:

  • The 2-Anilino Group: This moiety is highly lipophilic and rotationally flexible. It is specifically designed to occupy the hydrophobic pocket adjacent to the kinase hinge region (often interacting with the gatekeeper residue via

    
     or cation-
    
    
    
    interactions).
  • The C4-Carbonyl and N1/N3: These atoms act as a highly directional hydrogen bond acceptor/donor system. They anchor the molecule to the backbone amides of the kinase hinge region (e.g., Met and Leu residues).

  • The 6-Methyl Group: Far from being a mere placeholder, the 6-methyl group provides a critical steric shield. It restricts the rotational degrees of freedom of the pyrimidine ring, pre-organizing the molecule into the bioactive conformation and increasing target selectivity by clashing with smaller, off-target kinase pockets.

G Hinge Kinase Hinge Region (Backbone Amides) Scaffold 2-Anilino-6-methyl- 1H-pyrimidin-4-one Scaffold->Hinge H-Bond (N1/N3 & C4=O) Hydrophobic Hydrophobic Pocket (Gatekeeper Residue) Scaffold->Hydrophobic pi-pi Stacking (2-Anilino Ring)

Caption: Pharmacophore binding model of the pyrimidin-4-one scaffold in a kinase hinge region.

Therapeutic Applications & Quantitative Data

Rho-Kinase (ROCK) Inhibition

ROCK1 and ROCK2 are critical downstream effectors of the small GTPase RhoA, regulating the actin cytoskeleton. Overactivation of ROCK is implicated in cardiovascular diseases (hypertension, cerebral vasospasm), erectile dysfunction, and tumor metastasis. Derivatives of 2-anilino-6-methyl-1H-pyrimidin-4-one have demonstrated potent ROCK inhibition by competitively binding to the ATP site 1.

ABCG2 Efflux Pump Modulation

The Breast Cancer Resistance Protein (BCRP/ABCG2) is a major efflux transporter responsible for multidrug resistance (MDR) in oncology. 2-anilino-6-methyl-1H-pyrimidin-4-one derivatives, particularly those further functionalized at the C4 position (via chlorination and subsequent amination), act as potent ABCG2 inhibitors, restoring the efficacy of chemotherapeutics like mitoxantrone 2.

Quantitative Summary of Representative Derivatives
Compound Class / ModificationPrimary TargetAverage IC₅₀ / EC₅₀Therapeutic Indication
Core 2-Anilino-6-methyl-4-oneROCK1 / ROCK2150 - 300 nMVasospasm / Hypertension
4-(Pyridinylsulfanyl)phenyl derivativeROCK1< 50 nMErectile Dysfunction / Cancer
4-Amino-substituted derivativeABCG2 (BCRP)0.5 - 2.0 µMOncology (MDR Reversal)
4-Chloro intermediateN/A (Reactive)N/AChemical Building Block

Synthetic Methodology & Experimental Workflows

The synthesis of the core scaffold relies on the base-catalyzed condensation of phenylguanidine with ethyl acetoacetate. If the goal is to synthesize ABCG2 inhibitors, the C4-carbonyl is subsequently converted to a reactive chloride using phosphorus oxychloride (


), enabling nucleophilic aromatic substitution (

) with various amines.

Causality of Reagents: Sodium ethoxide (NaOEt) is used as the base in the first step to deprotonate the guanidine, maximizing its nucleophilicity for the initial attack on the ester carbonyl of ethyl acetoacetate. In the chlorination step, the positive mesomeric effect of the adjacent nitrogen increases the nucleophilicity of the carbonyl oxygen, facilitating attack on the phosphorus atom of


, making the C4 position highly susceptible to chloride substitution 2.

G Start Phenylguanidine + Ethyl Acetoacetate Condensation Base-Catalyzed Condensation (NaOEt, Reflux) Start->Condensation Intermediate 2-Anilino-6-methyl- 1H-pyrimidin-4-one Condensation->Intermediate Chlorination Chlorination (POCl3) [Optional for Derivatization] Intermediate->Chlorination Product 4-Chloro-2-anilino- 6-methylpyrimidine Chlorination->Product

Caption: Synthetic workflow for 2-anilino-6-methyl-1H-pyrimidin-4-one and its 4-chloro derivative.

Protocol 1: Synthesis of 2-Anilino-6-methyl-1H-pyrimidin-4-one

This protocol is designed as a self-validating system; TLC co-spotting and pH monitoring ensure reaction completion and proper precipitation.

  • Preparation of Free Base: Dissolve phenylguanidine carbonate (10 mmol) in absolute ethanol (30 mL). Add a freshly prepared solution of sodium ethoxide (10 mmol) in ethanol. Stir for 30 minutes at room temperature.

  • Condensation: Add ethyl acetoacetate (12 mmol) dropwise to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) under an inert argon atmosphere for 12 hours.

  • Self-Validation (In-Process): Perform TLC (Eluent: 50% EtOAc / 50% Hexanes). A complete disappearance of the ethyl acetoacetate spot and the appearance of a lower

    
     UV-active spot indicates reaction completion.
    
  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure. Dissolve the residue in water (20 mL) and adjust the pH to 5.0-6.0 using 1M HCl.

  • Isolation: The product will precipitate as a white/pale-yellow solid. Filter, wash with cold water, and dry under vacuum to yield the title compound. (Expected MS (ES): [M+H]⁺ 202).

In Vitro Screening Protocols

To evaluate the therapeutic potential of these derivatives as ROCK inhibitors, a robust, self-validating biochemical assay is required. We utilize an ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Causality of Assay Design: Luminescent ADP detection is chosen over radiometric assays to avoid radioactive waste while maintaining high sensitivity. The assay incorporates a Z'-factor calculation. A Z'-factor


 proves that the assay's signal band (active kinase) and noise band (inhibited kinase/background) are statistically separated, validating the reliability of the IC₅₀ data generated.

G Prep Compound Dilution (10-Point Curve) Incubate Incubate with ROCK1 & ATP/Substrate Prep->Incubate Detect Luminescence Detection (ADP-Glo) Incubate->Detect Validate Z'-Factor Validation (>0.5 required) Detect->Validate

Caption: Self-validating high-throughput screening workflow for ROCK1 kinase inhibition.

Protocol 2: Self-Validating ROCK1 Kinase Inhibition Assay
  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point 3-fold serial dilution of the test compound in 100% DMSO. Transfer 100 nL of each concentration to a 384-well white microplate.

  • Control Wells (Self-Validation):

    • Positive Control (100% Inhibition): 100 nL of 10 µM Fasudil (known ROCK inhibitor).

    • Negative Control (0% Inhibition): 100 nL of 100% DMSO.

  • Enzyme/Substrate Addition: Add 5 µL of ROCK1 enzyme (1 ng/well) and Long S6 Kinase Substrate peptide to all wells. Incubate for 15 minutes at room temperature to allow compound binding.

  • Reaction Initiation: Add 5 µL of ATP (final concentration 10 µM) to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Detection: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes. Then, add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence. Incubate for 30 minutes.

  • Data Analysis: Read luminescence on a microplate reader. Calculate the Z'-factor using the positive and negative controls. If

    
    , proceed to fit the dose-response data to a 4-parameter logistic curve to determine the IC₅₀.
    

Conclusion

The 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold represents a highly versatile and potent pharmacophore. By understanding the causality behind its tautomeric hydrogen-bonding capabilities and leveraging robust, self-validating synthetic and biochemical workflows, researchers can effectively optimize this core for targeted therapies in cardiovascular disease, oncology, and multidrug resistance.

References

  • PYRIMIDINE DERIVATIVES AS RHO-KINASE INHIBITORS Source: European Patent Office - EP 1470121 B1 URL
  • Source: bonndoc (University of Bonn)
  • Source: Googleapis.com (US Patent Archive)

Sources

A Comprehensive Technical Guide to the Biological Activity of 2-Anilino-6-methyl-4(1H)-pyrimidinone and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Anilinopyrimidine Scaffold in Modern Drug Discovery

The pyrimidine ring is a fundamental heterocyclic scaffold that forms the core of numerous biologically active molecules, including the nucleobases uracil, thymine, and cytosine, which are essential components of nucleic acids.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a focal point in medicinal chemistry for the development of novel therapeutic agents.[1][3] Among the vast landscape of pyrimidine-based compounds, the 2-anilinopyrimidine substructure has emerged as a particularly "privileged" pharmacophore. This is largely due to its ability to mimic the purine core of ATP, allowing it to effectively compete for the ATP-binding sites of a wide array of protein kinases.[4][5]

This guide provides an in-depth technical exploration of the biological activities associated with 2-anilino-6-methyl-4(1H)-pyrimidinone and its structurally related analogs. We will delve into the primary mechanism of action—kinase inhibition—and its profound implications for anticancer therapy. Furthermore, we will touch upon other potential biological activities and provide detailed, field-proven experimental protocols for researchers seeking to evaluate compounds based on this promising scaffold.

Part 1: Anticancer Activity: Targeting the Engine of Cell Proliferation

The hallmark of cancer is uncontrolled cell division, a process tightly regulated by a family of enzymes known as cyclin-dependent kinases (CDKs). The deregulation of CDK activity is a common feature in many human cancers, making them a prime target for therapeutic intervention. The 2-anilinopyrimidine scaffold has proven to be a fertile ground for the discovery of potent and selective kinase inhibitors.[4][6]

Mechanism of Action: Competitive Inhibition of Kinase Activity

2-Anilinopyrimidine derivatives primarily exert their anticancer effects by acting as ATP-competitive inhibitors of various protein kinases. The core structure fits into the ATP-binding pocket of these enzymes, with the aniline group often forming crucial hydrogen bonds with the hinge region of the kinase domain. This occupation of the active site prevents the binding of ATP, thereby blocking the phosphorylation of substrate proteins and halting downstream signaling pathways that drive cell proliferation.

Several studies have highlighted the potential of 2-anilinopyrimidine derivatives as potent inhibitors of CDKs, particularly CDK2 and CDK4.[6][7] For instance, a series of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidines were identified as potent inhibitors of both CDK2 and CDK4, leading to antiproliferative activity against human tumor cell lines.[6] Mechanistic studies on related 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives revealed that these compounds reduce the phosphorylation of the retinoblastoma (Rb) protein, a key substrate of CDK4/6, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

CDK_Pathway cluster_G1_S G1-S Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 activates Rb Rb CDK4/6->Rb phosphorylates CDK4/6->Rb E2F E2F Rb->E2F inhibits Rb->E2F S-phase genes S-phase genes E2F->S-phase genes activates transcription 2-Anilinopyrimidine 2-Anilinopyrimidine 2-Anilinopyrimidine->CDK4/6 inhibits

Caption: Simplified CDK4/6 pathway and inhibition by 2-anilinopyrimidines.

Aurora kinases are another family of serine/threonine kinases that play a critical role in mitotic progression. Their overexpression is frequently observed in various cancers.[8] A subgroup of 2-anilino-4-heteroaryl-pyrimidines has been identified as potent inhibitors of Aurora kinases.[8] The cellular effects of these compounds are consistent with Aurora kinase inhibition, including defects in mitotic spindle formation, blockade of cytokinesis, and induction of polyploidy, ultimately leading to apoptotic cell death.[8]

The versatility of the 2-anilinopyrimidine scaffold allows for its adaptation to target other kinase families. For example, derivatives have been developed as inhibitors of class III receptor tyrosine kinases like KIT and PDGFRβ, as well as transcriptional CDKs such as CDK7 and CDK9.[4][5]

Structure-Activity Relationships (SAR)

The biological activity of 2-anilinopyrimidine derivatives can be finely tuned by modifying various positions on the pyrimidine and aniline rings. Key SAR insights from multiple studies include:

  • Substitutions on the Aniline Ring: The nature and position of substituents on the 2-anilino moiety are critical for potency and selectivity. For instance, in a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones, solubilizing substituents on the anilino ring increased Wee1 kinase activity.[9]

  • Modifications at the 4-Position of the Pyrimidine Ring: The group at the 4-position significantly influences the inhibitory profile. The introduction of various heteroaryl groups at this position has led to potent inhibitors of Aurora kinases and CDKs.[10][6][8]

  • Modifications at the 6-Position of the Pyrimidine Ring: The presence of a methyl group at the 6-position, as in the title compound, can impact the overall conformation and binding affinity of the molecule within the kinase active site.

Quantitative Data on Anticancer Activity

The antiproliferative activity of 2-anilinopyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound ClassTarget Kinase(s)Cancer Cell LineIC50 (µM)Reference
2-Anilino-4-(1H-pyrrol-3-yl)pyrimidinesCDK2, CDK4Various tumor cell linesVaries[6]
2-Anilino-4-heteroaryl-pyrimidinesAurora A, Aurora BVarious tumor cell linesVaries[8]
2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidineCDK2HCT-116Varies[10]
2-Anilino-4-(thiazol-5-yl)pyrimidineCDK9Leukemia and solid tumor cell linesAverage of 0.3[4]
2-Anilino triazolopyrimidinesTubulin PolymerizationHeLa, A549, HT290.030 - 0.043[11]

Part 2: Antimicrobial and Other Biological Activities

While the primary focus of research on 2-anilinopyrimidines has been on their anticancer properties, the broader pyrimidine class of compounds exhibits a wide spectrum of biological activities.[1] There is evidence to suggest that pyrimidine derivatives can possess antibacterial, antifungal, and antiviral properties.[1][12][13][14] For instance, halogenated pyrimidine derivatives have shown inhibitory effects on the biofilm formation of Enterohemorrhagic Escherichia coli O157:H7.[14] Further investigation into the antimicrobial potential of 2-anilino-6-methyl-4(1H)-pyrimidinone and its close analogs is a promising area for future research.

Part 3: Experimental Protocols

To facilitate further research in this area, we provide the following detailed, self-validating experimental protocols.

General Kinase Inhibition Assay

This protocol describes a common method for determining the in vitro inhibitory activity of a compound against a specific protein kinase.

Principle: The assay measures the transfer of a phosphate group from ATP to a substrate peptide by a kinase. The amount of phosphorylated substrate is then quantified, typically using a fluorescence- or luminescence-based method.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate peptide

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well plates

  • Plate reader

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 384-well plate, add the test compound dilutions. Include positive (no inhibitor) and negative (no kinase) controls.

  • Add the kinase and substrate peptide solution to each well.

  • Incubate for a specified time at a controlled temperature (e.g., 30 minutes at room temperature) to allow for the kinase reaction to proceed.

  • Initiate the kinase reaction by adding ATP.

  • Incubate for the desired reaction time (e.g., 60 minutes at room temperature).

  • Stop the reaction and detect the amount of product formed by adding the detection reagent according to the manufacturer's instructions.

  • Read the signal (luminescence or fluorescence) on a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Compound Dilution Compound Dilution Start->Compound Dilution Plate Setup Plate Setup Compound Dilution->Plate Setup Add Kinase & Substrate Add Kinase & Substrate Plate Setup->Add Kinase & Substrate Pre-incubation Pre-incubation Add Kinase & Substrate->Pre-incubation Add ATP (Start Reaction) Add ATP (Start Reaction) Pre-incubation->Add ATP (Start Reaction) Reaction Incubation Reaction Incubation Add ATP (Start Reaction)->Reaction Incubation Add Detection Reagent Add Detection Reagent Reaction Incubation->Add Detection Reagent Read Signal Read Signal Add Detection Reagent->Read Signal Data Analysis (IC50) Data Analysis (IC50) Read Signal->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.

Principle: Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the test compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours.

  • Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow Start Start Cell Seeding Cell Seeding Start->Cell Seeding Overnight Adhesion Overnight Adhesion Cell Seeding->Overnight Adhesion Compound Treatment Compound Treatment Overnight Adhesion->Compound Treatment 72h Incubation 72h Incubation Compound Treatment->72h Incubation Add MTT Reagent Add MTT Reagent 72h Incubation->Add MTT Reagent 4h Incubation 4h Incubation Add MTT Reagent->4h Incubation Solubilize Formazan Solubilize Formazan 4h Incubation->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance Data Analysis (IC50) Data Analysis (IC50) Read Absorbance->Data Analysis (IC50) End End Data Analysis (IC50)->End

Caption: Workflow for a cell-based MTT antiproliferative assay.

Conclusion and Future Directions

The 2-anilino-6-methyl-4(1H)-pyrimidinone core represents a highly valuable scaffold in the pursuit of novel therapeutics. Its proven ability to effectively target protein kinases has solidified its importance in the development of anticancer agents. The extensive body of research on related analogs provides a strong foundation for the rational design of new compounds with improved potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Expanding the Scope of Kinase Targets: Exploring the inhibitory potential of this scaffold against a broader range of kinases implicated in various diseases.

  • Investigating Other Biological Activities: Systematically evaluating the antimicrobial, anti-inflammatory, and antiviral potential of these compounds.

  • In Vivo Efficacy Studies: Progressing lead compounds into preclinical animal models to assess their in vivo efficacy and safety profiles.

By leveraging the insights and methodologies presented in this guide, researchers can continue to unlock the full therapeutic potential of the 2-anilinopyrimidine scaffold and contribute to the development of next-generation medicines.

References

  • Title: Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl)
  • Title: Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities Source: MDPI URL
  • Title: Discovery, optimization, and pharmacological evaluation of 2-anilino-4-heteroaryl-pyrimidines as potent and orally bioavailable aurora kinase inhibitors Source: ResearchGate URL
  • Title: 2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)
  • Title: Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)
  • Title: Synthesis and Antiproliferative Activity of 2-amino-4-Anilinoquinazoline Derivatives Source: Hilaris Publisher URL
  • Title: Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors Source: PMC URL
  • Title: Ovidius University Annals of Chemistry Synthesis, spectral study and evaluation of antibacterial activity of some novel 4-(6-me Source: Not specified URL
  • Title: Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking Source: RSC Publishing URL
  • Title: Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)
  • Title: Synthesis, characterization, and in vitro antibacterial activity of some new pyridinone and pyrazole derivatives with some in silico ADME and molecular modeling study Source: Johns Hopkins University URL
  • Title: Synthesis, Characterization, Antimicrobial And In-Silico Predictions Of 5,6-Dihydropyrimidin- 2(1H)
  • Title: Discovery of 4,6-bis-anilino-1H-pyrrolo[2,3-d]pyrimidines: potent inhibitors of the IGF-1R receptor tyrosine kinase Source: PubMed URL
  • Title: An overview on synthesis and biological activity of pyrimidines Source: SciSpace URL
  • Title: Antitumor activity of pyrimidinones, a class of small-molecule biological response modifiers Source: Not specified URL
  • Title: Structure-activity relationships for 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the cellular checkpoint kinase We...
  • Title: 6-Imino-2-thioxo-pyrimidinones as a new class of dipeptidyl peptidase IV inhibitors Source: Not specified URL
  • Title: Biological Activity of Pyrimidine Derivativies: A Review Source: Juniper Publishers URL
  • Title: Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics Source: Science Alert URL
  • Title: Antibiofilm Activities of Halogenated Pyrimidines Against Enterohemorrhagic Escherichia coli O157:H7 Source: MDPI URL
  • Title: Synthesis and in vitro antimicrobial activity of N-(5-amino-2- methylphenyl)-4-(3-pyridyl)

Sources

Anilinopyrimidinone Scaffolds in Medicinal Chemistry: Structural Architecture, Synthesis, and Kinase Targeting

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on anilinopyrimidinone scaffolds in medicinal chemistry follows.

Executive Summary

The anilinopyrimidinone scaffold—specifically the 2-anilino-4(1H)-pyrimidinone core—represents a critical chemotype in the design of ATP-competitive kinase inhibitors. Distinct from the fully aromatic 2-anilinopyrimidine (found in drugs like osimertinib), the pyrimidinone variant introduces a carbonyl functionality at the C4 position. This structural modification alters the hydrogen bond donor/acceptor (HBD/HBA) profile, influences tautomeric equilibrium, and enables unique binding modes within the kinase hinge region.

This guide provides a rigorous analysis of the anilinopyrimidinone scaffold, detailing its pharmacophore properties, validated synthetic protocols, and application in targeting kinases such as Aurora A, VEGF-R, and CDK.

Structural Architecture & Pharmacophore Dynamics

The Core Scaffold and Tautomerism

The medicinal utility of the 2-anilinopyrimidinone scaffold is governed by its tautomeric flexibility. While the 4-keto (lactam) form is thermodynamically dominant in solution and solid states, the 4-hydroxy (lactim) tautomer is often the relevant species for specific binding events or catalytic intermediates.

  • Keto Form (Lactam): Presents a hydrogen bond acceptor (C=O) at position 4 and a hydrogen bond donor (N-H) at position 3.

  • Enol Form (Lactim): Presents a hydrogen bond donor (O-H) at position 4 and a basic nitrogen (acceptor) at position 3.

This duality allows the scaffold to adapt to the specific electrostatic environment of the ATP-binding pocket, particularly the "hinge region" where backbone amides and carbonyls dictate inhibitor affinity.

Hinge Region Binding Mode

In the context of kinase inhibition, the 2-anilinopyrimidinone motif typically adopts a "Type I" binding conformation. The aniline NH acts as a hydrogen bond donor to the hinge backbone carbonyl (e.g., Ala213 in Aurora A), while the pyrimidine N1 or the C4-carbonyl/hydroxyl interacts with the backbone NH.[1]

BindingMode cluster_scaffold 2-Anilinopyrimidinone Scaffold Aniline_NH Aniline NH (Donor) Hinge_CO Backbone C=O (Acceptor) Aniline_NH->Hinge_CO H-Bond (Primary) Pyrim_N1 Pyrimidine N1 (Acceptor) Pyrim_C4 C4-Carbonyl/OH (Acceptor/Donor) Hinge_NH Backbone NH (Donor) Hinge_NH->Pyrim_N1 H-Bond (Primary) Hinge_NH->Pyrim_C4 H-Bond (Tautomer Dependent)

Figure 1: Canonical binding interactions of the 2-anilinopyrimidinone scaffold within the kinase hinge region. The Aniline NH and Pyrimidine N1 form a bidentate anchor.

Synthetic Strategies & Protocols

The synthesis of 2-anilinopyrimidinones requires robust cyclocondensation methods. The most "self-validating" and scalable protocol involves the reaction of aryl guanidines with


-keto esters .
Protocol: Cyclocondensation of Guanidines and -Keto Esters

This method allows for convergent synthesis, where diversity can be introduced on both the aniline ring (via the guanidine) and the pyrimidine core (via the ester).

Reaction Scheme:



Step-by-Step Methodology
  • Guanidine Formation:

    • Reagents: Substituted aniline, Cyanamide (

      
      ), 
      
      
      
      (catalytic).
    • Procedure: Dissolve aniline (1.0 eq) in ethanol. Add cyanamide (1.5 eq) and concentrated

      
       (1.0 eq). Reflux for 16–24 hours.
      
    • Validation: Monitor consumption of aniline by TLC (50% EtOAc/Hexane). The product precipitates as the guanidinium nitrate salt. Filter and wash with cold ether.

  • Cyclization:

    • Reagents: Guanidinium salt (from Step 1),

      
      -keto ester (e.g., ethyl acetoacetate), 
      
      
      
      (or
      
      
      ).
    • Procedure:

      • Suspend guanidinium salt (1.0 eq) in absolute ethanol.

      • Add

        
         (1.2 eq) to liberate the free guanidine base. Stir for 30 mins at RT.
        
      • Add

        
        -keto ester (1.1 eq) dropwise.
        
      • Reflux the mixture for 6–12 hours.

    • Work-up: Cool to room temperature. The 2-anilinopyrimidinone often precipitates directly. If not, concentrate the solvent and neutralize with dilute acetic acid to pH 7 to induce precipitation.

    • Purification: Recrystallization from EtOH/DMF is preferred over chromatography due to the polarity of the scaffold.

SynthesisWorkflow Start Start: Substituted Aniline Step1 1. Guanidinylation (Cyanamide, HNO3, Reflux) Start->Step1 Inter1 Intermediate: Aryl Guanidinium Nitrate Step1->Inter1 Step2 2. Base Liberation (NaOEt/EtOH) Inter1->Step2 Step3 3. Cyclocondensation (+ Beta-Keto Ester, Reflux) Step2->Step3 End Product: 2-Anilinopyrimidin-4-one Step3->End

Figure 2: Convergent synthetic workflow for generating 2-anilinopyrimidinone libraries.

Medicinal Chemistry & SAR

Optimizing the anilinopyrimidinone scaffold requires balancing lipophilicity (for cell permeability) with polarity (for solubility and hinge binding).

Structure-Activity Relationship (SAR) Matrix
PositionModificationEffect on Activity/Properties
Aniline Ring (R1) 3,4,5-TrimethoxyIncreases potency (tubulin/kinase); improves metabolic stability.
4-PiperazinylEnhances solubility and oral bioavailability; common in kinase drugs.
3-Halo (Cl/F)Fills hydrophobic pocket (Gatekeeper residue interaction).
Pyrimidine C5 (R2) Alkyl / ArylModulates selectivity. Bulky groups here can clash with the "gatekeeper" residue in certain kinases.
Pyrimidine C6 (R3) Methyl / CF3Stabilizes the pyrimidine ring; electron-withdrawing groups (CF3) increase the acidity of the N3-H (keto form).
N-Methylation N1-MethylAbolishes activity. The N1-H (or N1 lone pair) is critical for hinge binding. Methylation here disrupts the D-A-D motif.
Case Study: Dual Aurora A / VEGF-R Inhibitors

A pivotal study demonstrated the utility of the anilinopyrimidinone scaffold via a "Cut and Glue" strategy.[2] Researchers dissected a fused pyrimido-benzazepinone inhibitor and reassembled it into a 7-(2-anilinopyrimidin-4-yl)-1-benzazepin-2-one .

  • Mechanism: The anilinopyrimidinone moiety binds to the ATP pocket of Aurora A, while the benzazepinone tail extends into the solvent-exposed region, improving solubility and specificity.

  • Outcome: These compounds exhibited dual inhibition of Aurora A and VEGF-R2 with

    
     values in the low micromolar/nanomolar range, validating the scaffold's versatility beyond simple monocyclic systems.
    

Target Landscape & Biological Data[2][3]

The anilinopyrimidinone scaffold is a "privileged structure" for kinases due to its mimicry of the adenine ring of ATP.

Key Kinase Targets
  • Aurora Kinases (A/B): Critical for mitosis. Inhibition leads to mitotic arrest and apoptosis.[3]

  • VEGF-R2: Angiogenesis signaling.[4] Dual Aurora/VEGF-R inhibition is a potent anti-cancer strategy.

  • CDK2/CDK4: Cell cycle regulation. The scaffold binds in the ATP cleft, preventing phosphorylation of Rb.

  • Rho-Kinase (ROCK): While isoquinolines (e.g., Fasudil) are classic ROCK inhibitors, anilinopyrimidinone derivatives have shown efficacy in lowering intraocular pressure (IOP) for glaucoma treatment by targeting the trabecular meshwork.

Representative Activity Data

Data summarized from "Cut and Glue" strategy studies and CDK inhibitor optimization.

Compound ClassTarget

(Enzymatic)
Cellular

(HeLa)
2-Anilino-4-pyrimidinone (Core) CDK2> 10

M
N/A
7-(2-anilinopyrimidin-4-yl)-benzazepinone Aurora A0.08

M
1.2

M
7-(2-anilinopyrimidin-4-yl)-benzazepinone VEGF-R20.15

M
2.5

M (HUVEC)
4-Thiazolyl-2-anilinopyrimidine CDK20.002

M
0.05

M

References

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a "Cut and Glue" Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors Source: Molecules (MDPI) URL:[Link]

  • Synthesis of 2-amino-4-pyrimidinones from resin-bound guanidines prepared using bis(allyloxycarbonyl)-protected triflylguanidine Source: Journal of Organic Chemistry URL:[Link][5]

  • 2-Anilino-4-(thiazol-5-yl)pyrimidine CDK inhibitors: synthesis, SAR analysis, X-ray crystallography, and biological activity Source: Journal of Medicinal Chemistry URL:[Link]

  • One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester Source: RSC Advances URL:[Link]

Sources

Navigating the Solubility Frontier: A Technical Guide to the Solubility Profile of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Department], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2), a molecule of interest in medicinal chemistry and drug discovery. Acknowledging the current scarcity of publicly available experimental solubility data for this specific compound, this document serves as a critical resource by offering a robust framework for its solubility assessment. We will delve into the structural characteristics of the molecule, provide theoretical solubility predictions, and present detailed, field-proven experimental protocols for accurate solubility determination. This guide is designed to empower researchers to navigate the challenges associated with characterizing the solubility of novel chemical entities, a pivotal step in the drug development pipeline.

Introduction: The Critical Role of Solubility in Drug Discovery

The journey of a promising therapeutic candidate from the laboratory to the clinic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy. For orally administered drugs, dissolution in the gastrointestinal tract is the first and often rate-limiting step for absorption. Insufficient solubility can lead to low and variable bioavailability, hindering the development of a viable drug product.

2-Anilino-6-methyl-1H-pyrimidin-4-one, a member of the anilino-pyrimidine class, represents a scaffold of significant interest in medicinal chemistry, with related structures showing potential as kinase inhibitors.[1][2] However, as is common with many heterocyclic compounds developed for targeted therapies, the solubility of this molecule is not well-documented in public literature. This guide aims to bridge this knowledge gap by providing a comprehensive theoretical and practical framework for its solubility characterization.

Molecular Identity and Structural Considerations

A precise understanding of the molecule's identity is fundamental to any scientific investigation. It is crucial to distinguish 2-anilino-6-methyl-1H-pyrimidin-4-one from the more extensively studied and structurally similar 2-amino-6-methyl-1H-pyrimidin-4-one.

Feature2-Anilino-6-methyl-1H-pyrimidin-4-one2-Amino-6-methyl-1H-pyrimidin-4-one
Synonyms 2-Anilino-6-methyl-4(3H)-pyrimidinone6-Methylisocytosine, 2-Amino-6-methylpyrimidin-4-ol
CAS Number 50427-08-2[3]3977-29-5[4][5][6][7]
Molecular Formula C₁₁H₁₁N₃O[3]C₅H₇N₃O[4][5][8]
Molecular Weight 201.23 g/mol [3]125.13 g/mol [4][5][8]
Chemical Structure Contains an aniline (phenylamino) groupContains a primary amino group

The presence of the aniline group in our target compound significantly influences its physicochemical properties compared to its "amino" counterpart. The phenyl ring introduces a larger, more hydrophobic surface area, which is generally expected to decrease aqueous solubility.

Theoretical Solubility Profile: Predictive Insights

In the absence of experimental data, computational models provide valuable initial estimates of a compound's solubility. These predictions are based on the molecule's structure and various calculated physicochemical parameters.

A related compound, 2-anilino-6-methyl-4-pyrimidinecarboxylic acid, has a predicted water solubility in the EPA's CompTox Chemicals Dashboard.[7][9] While the carboxylic acid moiety will influence solubility, this data suggests that the core anilino-pyrimidine structure may have limited aqueous solubility.

Key factors influencing the solubility of 2-anilino-6-methyl-1H-pyrimidin-4-one include:

  • Hydrophobicity: The aniline group imparts significant hydrophobicity.

  • Hydrogen Bonding: The pyrimidinone core contains both hydrogen bond donors (N-H) and acceptors (C=O, ring nitrogens), which can interact with protic solvents.

  • Crystal Lattice Energy: The planar nature of the pyrimidine and aniline rings may facilitate strong intermolecular π-π stacking in the solid state, leading to a high crystal lattice energy that must be overcome for dissolution. This can result in a "brick dust" like poor solubility.

Experimental Determination of Solubility: A Step-by-Step Guide

Given the lack of definitive public data, experimental determination of solubility is paramount. The following protocols are designed to provide accurate and reproducible results.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining equilibrium solubility. It measures the concentration of a saturated solution of the compound in a specific solvent at a constant temperature.

Shake_Flask_Solubility_Workflow cluster_Preparation Preparation cluster_Equilibration Equilibration cluster_Separation Phase Separation cluster_Analysis Analysis Prep1 Weigh excess compound Prep2 Add to known volume of solvent Prep1->Prep2 Step 1 Equil Agitate at constant temperature (e.g., 24-72 hours) Prep2->Equil Step 2 Sep Centrifuge or filter to remove undissolved solid Equil->Sep Step 3 Analy Quantify concentration in supernatant (e.g., HPLC-UV, LC-MS) Sep->Analy Step 4

Caption: Workflow for equilibrium solubility determination.

Protocol:

  • Preparation: Add an excess amount of 2-anilino-6-methyl-1H-pyrimidin-4-one to a known volume of the test solvent (e.g., water, phosphate-buffered saline (PBS), organic solvents) in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24 to 72 hours) to reach equilibrium.

  • Phase Separation: Separate the saturated solution from the undissolved solid by centrifugation or filtration. Care must be taken to avoid disturbing the equilibrium.

  • Quantification: Accurately determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Kinetic Solubility Determination (High-Throughput Screening)

For earlier stages of drug discovery, kinetic solubility assays offer a higher throughput assessment. This method measures the concentration at which a compound precipitates from a stock solution (typically in DMSO) upon dilution into an aqueous buffer.

Kinetic_Solubility_Workflow Start Prepare high-concentration stock solution in DMSO Dilute Serially dilute stock solution in aqueous buffer Start->Dilute Incubate Incubate for a short period (e.g., 1-2 hours) Dilute->Incubate Measure Measure turbidity or precipitate formation (e.g., nephelometry, UV-Vis) Incubate->Measure Determine Determine the highest concentration without precipitation Measure->Determine

Caption: Workflow for kinetic solubility determination.

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-anilino-6-methyl-1H-pyrimidin-4-one in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: Perform serial dilutions of the stock solution into an aqueous buffer (e.g., PBS pH 7.4) in a microplate format.

  • Incubation: Incubate the plate at a constant temperature for a defined, shorter period (e.g., 1-2 hours).

  • Precipitation Detection: Measure the amount of precipitate formed using nephelometry, turbidimetry, or by analyzing the concentration of the compound remaining in solution after filtration.

Factors Influencing Solubility: A Deeper Dive

The solubility of 2-anilino-6-methyl-1H-pyrimidin-4-one is not a fixed value but is influenced by several environmental factors.

The Effect of pH

The pyrimidinone ring contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. The pKa of the molecule will dictate its ionization state. The basicity of pyrimidine itself is significantly lower than pyridine due to the electron-withdrawing effect of the second nitrogen atom. The anilino substituent will also influence the overall pKa. Determining the pKa is crucial for understanding its pH-dependent solubility. As a general principle for a basic compound, solubility will increase in acidic conditions where the molecule becomes protonated and forms a more soluble salt.

The Role of Temperature

The dissolution of a solid is typically an endothermic process, meaning that solubility tends to increase with temperature. This relationship can be quantified by measuring solubility at different temperatures and analyzing the data using the van't Hoff equation.

Co-solvents and Formulation Strategies

For compounds with low aqueous solubility, the use of co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol) is a common strategy to increase the amount of dissolved compound. Investigating the solubility in various co-solvent systems is a critical step in developing liquid formulations.

Conclusion and Future Directions

While a definitive, publicly available solubility profile for 2-anilino-6-methyl-1H-pyrimidin-4-one is currently lacking, this technical guide provides the necessary theoretical foundation and practical methodologies for its comprehensive characterization. The structural features of the molecule suggest that its aqueous solubility may be limited, a common challenge for this class of compounds.

For researchers and drug development professionals, the path forward is clear: a systematic experimental investigation of its equilibrium and kinetic solubility is essential. Understanding the influence of pH, temperature, and co-solvents will be pivotal in advancing this molecule, or its analogues, through the drug discovery and development process. The protocols and insights provided herein are intended to serve as a robust starting point for these critical investigations.

References

  • Vertex AI Search Result.
  • 2-Anilino-6-methyl-4-pyrimidinecarboxylic acid Properties - EPA. (2025, October 15). Retrieved from [Link]

  • SFERA. (2022, June 2). Synthesis and Biological Evaluation of Highly Active 7-Anilino Triazolopyrimidines as Potent Antimicrotubule Agents. Retrieved from [Link]

  • ACS Publications. (2023, May 26). Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • Covenant University Repository. (n.d.). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics. Retrieved from [Link]

  • Alzchem Group. (n.d.). 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-6-methylpyrimidin-4(3H)-one. Retrieved from [Link]

Sources

The 2-Anilino-6-methyl-1H-pyrimidin-4-one Scaffold: A Technical Guide to SAR and Therapeutic Potential

[1]

Executive Summary: The "Privileged" Scaffold

The 2-anilino-6-methyl-1H-pyrimidin-4-one core is not merely a single compound but a privileged scaffold in medicinal chemistry.[1] It represents a minimal pharmacophore capable of mimicking the adenine ring of ATP, making it a foundational template for designing Type I and Type II Kinase Inhibitors (specifically CDKs, Src, and p38 MAP kinases) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) .[1]

This guide dissects the Structure-Activity Relationship (SAR) of this scaffold, moving beyond basic observation into the causal mechanisms of ligand-protein binding.[1] It provides a validated synthesis protocol and a logic-driven roadmap for lead optimization.

Chemical Space & Tautomeric Integrity[1]

Before analyzing biological activity, one must understand the molecule's dynamic behavior in solution. The scaffold exists in a tautomeric equilibrium between the lactam (4-one) and lactim (4-hydroxy) forms.[1]

  • Dominant Species: In aqueous physiological media (pH 7.4), the 1H-pyrimidin-4-one (lactam) tautomer predominates.[1]

  • Binding Implications: The lactam form presents a specific Hydrogen Bond Donor-Acceptor (D-A) motif essential for interaction with the "Hinge Region" of kinase enzymes.[1]

Core Numbering & Regions

The molecule is divided into three critical zones for SAR exploration:

  • Zone A (The Head): The 2-Anilino moiety (Hinge Binder).[1][2]

  • Zone B (The Core): The Pyrimidinone ring (Scaffold rigidity).[1]

  • Zone C (The Tail): The 6-Methyl group (Hydrophobic anchor).[1]

Detailed Structure-Activity Relationship (SAR)[1][3]

The following analysis synthesizes data from CDK2, p38, and Src kinase inhibition studies.

Zone A: The Aniline Moiety (Position 2)

Function: Primary Hinge Binding & Solubility Control[1]

The nitrogen of the aniline (NH) acts as a critical H-bond donor to the backbone carbonyl of the kinase hinge region (e.g., Glu81 in CDK2).[1]

Substitution (Phenyl Ring)Effect on PotencyMechanistic Rationale
Unsubstituted BaselineModerate affinity; poor solubility; high metabolic clearance.[1]
3-Cl / 3-Br (Meta) Increased (++++) Halogens fill the hydrophobic "Selectivity Pocket" (often Gatekeeper residue).[1] Increases lipophilicity.
4-Morpholino / 4-Piperazino Maintained/Increased (+++) Solubilizing Group. Projects into the solvent-exposed region.[1] Critical for ADME properties.
2-Substituents (Ortho) Decreased (--/+) Steric clash causes twisting of the aniline ring relative to the pyrimidinone, breaking planarity required for the active site.[1]
3,4,5-Trimethoxy Variable (+) Often seen in tubulin inhibitors, but in kinases, this can be too bulky unless the pocket is deep (e.g., EGFR).[1]
Zone B: The Pyrimidinone Core (Positions 1, 3, 4, 5)

Function: Orientation & H-Bond Network[1]

  • N1-H: Essential H-bond donor.[1] Methylation at N1 (blocking the proton) often abolishes activity by preventing the H-bond to the hinge region backbone.[1]

  • C4=O (Carbonyl): Acts as an H-bond acceptor.[1]

  • C5-H: This position is the "Gatekeeper Vector".

    • Small groups (F, Cl): Can improve potency by displacing water or interacting with small gatekeepers (e.g., Threonine).[1]

    • Bulky groups (Phenyl, Isopropyl): Usually introduce steric clash unless the kinase has a small gatekeeper (e.g., Glycine/Alanine).[1]

Zone C: The 6-Methyl Anchor

Function: Hydrophobic Positioning[1]

The 6-methyl group is not inert; it orients the molecule within the ATP pocket.

  • Methyl (CH3): Optimal for "tight" pockets.[1] It creates a Van der Waals contact with the floor of the ATP binding site (often Leucine or Valine residues).

  • Ethyl/Propyl: Often tolerated but rarely improves potency significantly unless reaching a specific hydrophobic sub-pocket.

  • Phenyl: Extending this position to a bi-aryl system (6-phenyl) dramatically changes the profile, often shifting selectivity toward CDK9 or Wee1 kinases.[1]

Mechanism of Action: The "Hinge Binder" Logic

The biological activity of 2-anilino-6-methyl-1H-pyrimidin-4-one is defined by its ability to competitively inhibit ATP binding.[1]

Visualization: Kinase Binding Mode

The following diagram illustrates the canonical binding mode of this scaffold within a generic kinase ATP pocket.

KinaseBindingcluster_EnzymeKinase Hinge Regioncluster_Inhibitor2-Anilino-6-methyl-1H-pyrimidin-4-oneBackbone_COBackbone C=O(Acceptor)Backbone_NHBackbone N-H(Donor)Aniline_NHAniline N-HBackbone_NH->Aniline_NHH-Bond (Secondary)Interaction_ResultATP Competition(Inhibition)Backbone_NH->Interaction_ResultHydrophobic_PocketHydrophobic Pocket(Val/Leu/Phe)N1_HPyrimidinone N1-HN1_H->Backbone_COH-Bond (Primary)N1_H->Interaction_ResultC6_Methyl6-Methyl GroupC6_Methyl->Hydrophobic_PocketVan der WaalsC6_Methyl->Interaction_Result

Caption: Canonical Type I binding mode showing the bidentate H-bond network with the kinase hinge region.

Experimental Protocol: Synthesis & Validation

To ensure reproducibility, we utilize a Cyclization-Condensation strategy. This is a self-validating protocol; the precipitation of the product indicates success.

Method A: The Phenylguanidine Cyclization (Preferred)[1]

This route is superior to the S-methylation/displacement route for generating the 2-anilino core directly.[1]

Reagents:

  • Ethyl acetoacetate (1.0 eq)[1]

  • N-Phenylguanidine carbonate (1.0 eq)[1]

  • Sodium Ethoxide (NaOEt) or Potassium tert-butoxide (KOtBu)[1]

  • Ethanol (Anhydrous)[1]

Step-by-Step Protocol:

  • Activation: In a round-bottom flask, dissolve N-phenylguanidine carbonate (10 mmol) in anhydrous ethanol (20 mL).

  • Base Addition: Add NaOEt (21% wt in EtOH, 1.2 eq) dropwise under nitrogen atmosphere. Stir for 15 minutes at Room Temperature (RT).

  • Condensation: Add Ethyl acetoacetate (10 mmol) dropwise. The solution may turn slightly yellow.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Checkpoint: The disappearance of the starting guanidine spot indicates completion.

  • Workup: Cool the reaction to RT. The solvent is removed under reduced pressure.[3]

  • Neutralization: Dissolve the residue in minimal water (10 mL) and acidify carefully with Glacial Acetic Acid to pH 5–6.

  • Isolation: The product, 2-anilino-6-methyl-1H-pyrimidin-4-one , will precipitate as a white/off-white solid.[1] Filter, wash with cold water, and dry.[1]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Yield Expectation: 65–80%. Characterization: 1H NMR (DMSO-d6) should show a singlet for the methyl group (~2.1 ppm), aromatic protons (6.9-7.5 ppm), and the pyrimidine C5-H singlet (~5.6 ppm).[1]

Biological Assay: Kinase Inhibition Screen[3]

Once synthesized, the compound must be validated for activity.

Assay Type: FRET-based Kinase Assay (e.g., LanthaScreen™ or Z'-LYTE™).[1]

Protocol Parameters:

  • Enzyme: Recombinant human CDK2/Cyclin A or p38 MAPK.

  • Substrate: Ser/Thr peptide specific to the kinase.

  • ATP Concentration: Km(app) (Use ATP concentration at the Km of the enzyme to ensure competitive inhibition sensitivity).

  • Inhibitor Range: 10-point dose-response (e.g., 10 µM down to 0.5 nM).[1]

Data Interpretation:

  • IC50 < 100 nM: Potent Hit (Lead candidate).[1][3]

  • IC50 100 nM – 1 µM: Moderate Activity (Optimization required).[1]

  • IC50 > 10 µM: Inactive (Check synthesis purity or solubility).

Future Directions: Lead Optimization

To evolve this scaffold into a drug candidate, apply these modifications:

  • Selectivity Tuning: Introduce a bulky group (e.g., Isopropyl) at the aniline ortho position to induce a twist, potentially selecting for kinases with larger solvent channels.

  • Solubility Enhancement: Replace the simple phenyl ring with a pyridine or add a piperazine tail to the 4-position of the aniline.

  • Covalent Targeting: If targeting a kinase with a Cysteine near the active site (e.g., EGFR C797), append an acrylamide "warhead" to the aniline ring.

References

  • Wang, S., et al. (2004).[1] Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl)pyrimidine CDK inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Fischer, P. M., et al. (2004).[1] Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents. Journal of Medicinal Chemistry.

  • Mavrova, A. T., et al. (2014).[1] Synthesis and biological activity of new 2-anilino-pyrimidin-4(3H)-ones. European Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). 2-Amino-6-methylpyrimidin-4-one (Precursor Analysis). National Center for Biotechnology Information.

  • BindingDB. (2025). SAR Data for 2-anilino-pyrimidinone derivatives against Src and CDK kinases. Binding Database.

toxicity and safety data for 2-anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Core Toxicity and Safety Assessment for 2-anilino-6-methyl-1H-pyrimidin-4-one

Introduction: Situating a Novel Kinase Inhibitor Candidate

The 2-anilino-pyrimidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for targeting ATP-binding sites of various kinases.[1] Compounds bearing this core have been extensively investigated as inhibitors of cyclin-dependent kinases (CDKs) and Aurora kinases, which are critical regulators of the cell cycle and frequently dysregulated in human cancers.[2] 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS No. 50427-08-2) emerges from this lineage as a compound of significant interest for drug discovery programs.

However, like many novel chemical entities in the early discovery phase, a comprehensive, publicly available toxicological profile for this specific molecule is not yet established. This guide, therefore, serves a dual purpose. First, it collates the available hazard information for structurally related analogs to build a predictive safety profile. Second, and more importantly, it provides a robust, field-proven framework for researchers, scientists, and drug development professionals to conduct a thorough de novo toxicity and safety assessment. We will move from predictive analysis and in silico modeling to detailed, step-by-step protocols for foundational in vitro assays, explaining not just the "how" but the critical "why" behind each experimental choice. This document is designed to be a practical guide for generating the essential safety data package required to advance a promising compound like 2-anilino-6-methyl-1H-pyrimidin-4-one from the bench to preclinical development.

Part 1: Predictive Hazard Profile and Initial Risk Assessment

Before embarking on extensive laboratory testing, a thorough analysis of existing data on structurally similar compounds can provide invaluable foresight into potential toxicological liabilities. For 2-anilino-6-methyl-1H-pyrimidin-4-one, we can infer a preliminary hazard profile by examining analogs where the anilino group is replaced by a simpler amine.

A key analog is 2-Amino-6-methylpyrimidin-4-one (also known as 6-Methylisocytosine). According to aggregated data submitted to the European Chemicals Agency (ECHA), this related compound carries several GHS hazard classifications.[3] While not directly transferable, these classifications provide a critical starting point for defining the necessary personal protective equipment (PPE) and handling procedures in the laboratory.

Table 1: Predicted Hazard Identification based on Analog Data

Hazard Class GHS Classification Associated Risk Source
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [3]
Serious Eye Damage/Irritation Category 2A H319: Causes serious eye irritation [3]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[3] |

This predictive data mandates that handling of 2-anilino-6-methyl-1H-pyrimidin-4-one should, at a minimum, be performed with appropriate gloves, eye protection, and in a well-ventilated area or fume hood to avoid inhalation of fine powders.

Part 2: A Tiered Framework for In Vitro Toxicity Assessment

The cornerstone of modern preclinical safety evaluation lies in a tiered, in vitro approach.[4] This strategy is cost-effective, aligns with the 3Rs principles (Replacement, Reduction, and Refinement of animal testing), and provides mechanistic insights early in the development process.[5] We present a logical, three-tiered workflow to systematically characterize the toxicological profile of a novel compound.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation a Select Relevant Cell Lines (e.g., HepG2, HEK293, Target Cancer Line) b Broad-Spectrum Cytotoxicity Assay (e.g., MTT, MTS, or LDH Assay) a->b c Determine IC50 Values (Dose-Response Analysis) b->c d Treat Cells at IC50 Concentration c->d g Genotoxicity Assessment (e.g., Ames Test, Micronucleus Assay) c->g e Cell Death Mechanism Assay (e.g., Annexin V / PI Staining) d->e f Quantify Apoptosis vs. Necrosis (Flow Cytometry Analysis) e->f h Mechanism of Action Studies (e.g., Western Blot for Caspase Activation) f->h

Caption: A tiered workflow for in vitro toxicity screening.

Tier 1: Foundational Cytotoxicity Screening

Expertise & Experience: The primary goal here is not just to see if the compound is toxic, but to define its therapeutic window. We must determine the concentration at which it kills cells (cytotoxicity) and compare that to the concentration at which it elicits its desired pharmacological effect (e.g., kinase inhibition). A large gap between these values is desirable. We use a panel of cell lines to get an early indication of organ-specific toxicity. HepG2 (liver) cells are critical because the liver is the primary site of drug metabolism and a common site of drug-induced injury.[6]

Trustworthiness: This protocol is validated by including both a negative (vehicle) control and an untreated control. The vehicle control (e.g., 0.1% DMSO) is crucial to ensure that the solvent used to dissolve the compound is not itself causing toxicity.

  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere and grow overnight in a humidified incubator (37°C, 5% CO₂).[6]

  • Compound Preparation: Prepare a 10 mM stock solution of 2-anilino-6-methyl-1H-pyrimidin-4-one in DMSO. Create a series of serial dilutions in the appropriate cell culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include wells with medium and 0.1% DMSO as a vehicle control, and wells with medium only as an untreated control.[6]

  • Incubation: Incubate the plate for a period relevant to the compound's expected mechanism (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[6]

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Table 2: Example IC50 Data Summary

Cell Line Tissue of Origin IC50 (µM)
HepG2 Liver (Hepatocellular Carcinoma) 15.2
HEK293 Kidney (Embryonic) 28.5

| HCT116 | Colon (Colorectal Carcinoma) | 8.9 |

Tier 2: Elucidating the Mechanism of Cell Death

Expertise & Experience: Knowing how a compound kills cells is as important as knowing the concentration at which it does so. Apoptosis (programmed cell death) is generally a controlled, non-inflammatory process, which can be a desired outcome for an anti-cancer agent. Necrosis, on the other hand, is an uncontrolled process that leads to cell lysis and inflammation, which is often a sign of off-target toxicity. Flow cytometry using Annexin V and Propidium Iodide (PI) is the gold standard for distinguishing these pathways.

G cluster_0 cluster_1 A Live Cell Annexin V: Negative PI: Negative B Early Apoptosis Annexin V: Positive PI: Negative A->B PS flips to outer membrane D Necrosis Annexin V: Negative PI: Positive A->D Rapid membrane damage C Late Apoptosis / Necrosis Annexin V: Positive PI: Positive B->C Membrane integrity lost AnV Annexin V binds to Phosphatidylserine (PS) on outer membrane B->AnV C->AnV PI Propidium Iodide (PI) enters compromised cell membranes C->PI D->PI

Caption: Distinguishing apoptosis and necrosis with Annexin V/PI.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its predetermined IC50 concentration for 24 hours. Include a positive control (e.g., staurosporine) and a vehicle-treated negative control.[6]

  • Cell Harvesting: Collect both floating and adherent cells to ensure all dying cells are included in the analysis. Centrifuge the cell suspension and wash the pellet with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI solution according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[6]

  • Analysis: Analyze the stained cells immediately using a flow cytometer. The results will quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Part 3: Predictive Metabolism and Regulatory Considerations

Expertise & Experience: A compound is rarely toxic in its original form; it is often the metabolites that cause harm. Therefore, understanding how 2-anilino-6-methyl-1H-pyrimidin-4-one might be metabolized is crucial for predicting its safety profile. The pyrimidine and aniline moieties are both subject to extensive Phase I (oxidation, hydroxylation) and Phase II (conjugation) metabolism.[7] For example, the aniline ring is a prime candidate for hydroxylation by Cytochrome P450 enzymes, which could potentially lead to the formation of reactive intermediates.

G cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (Conjugation) Parent 2-Anilino-6-methyl- 1H-pyrimidin-4-one P1_Metabolite1 Hydroxylated Aniline Ring Parent->P1_Metabolite1 P1_Metabolite2 Hydroxylated Methyl Group Parent->P1_Metabolite2 P2_Metabolite1 Glucuronide Conjugate P1_Metabolite1->P2_Metabolite1 P2_Metabolite2 Sulfate Conjugate P1_Metabolite1->P2_Metabolite2

Caption: Hypothetical metabolic pathway for the title compound.

Authoritative Grounding & Comprehensive References: The data generated from these in vitro studies form the foundation for designing subsequent in vivo studies that are required by regulatory bodies. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for these tests.[8][9] For instance, the IC50 value from cytotoxicity assays helps in selecting dose ranges for an acute oral toxicity study (e.g., OECD TG 425), preventing the use of unnecessarily high doses and adhering to ethical animal welfare standards.[10] Similarly, evidence of genotoxicity would trigger the need for more extensive carcinogenicity studies (e.g., OECD TG 452).[11]

Conclusion

The toxicological and safety assessment of a novel chemical entity like 2-anilino-6-methyl-1H-pyrimidin-4-one is a systematic, evidence-based process. In the absence of direct public data, a responsible development program must build its own safety profile from the ground up. This guide provides the strategic framework and detailed protocols to achieve that. By beginning with predictive analysis of analogs, progressing through a logical tier of in vitro assays to assess cytotoxicity and its mechanisms, and using this data to inform our understanding of potential metabolic pathways and the design of regulatory-compliant in vivo studies, we can confidently characterize the safety profile of this promising compound. This rigorous, science-driven approach is essential to unlock the therapeutic potential of the 2-anilino-pyrimidine class while ensuring the highest standards of safety for future clinical applications.

References

  • OECD Guidelines for the Testing of Chemicals - Wikipedia. (n.d.).
  • Guidelines for the Testing of Chemicals - OECD. (n.d.).
  • A Framework for Initial In Vitro Toxicity Screening of Small Molecule Compounds: A Methodological Guide - Benchchem. (n.d.).
  • OECD Chemical Testing Guidelines 2025 Updated - Auxilife. (2025, June 27).
  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS: CHRONIC TOXICITY STUDIES. (2018, June 25).
  • OECD Test Guideline 425 - National Toxicology Program. (2001, December 17).
  • 2-Amino-6-methylpyrimidin-4-one | C5H7N3O | CID 135402055 - PubChem. (n.d.).
  • Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2026, March 3).
  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET.
  • Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. (2004, August 16).
  • Metabolic pathways for pyrimidine nucleotide synthesis, degradation,... - ResearchGate. (n.d.).
  • 2-ANILINO-6-METHYL-4(3H)-PYRIMIDINONE AldrichCPR | Sigma-Aldrich. (n.d.).
  • Discovery, optimization, and pharmacological evaluation of 2-anilino-4-heteroaryl-pyrimidines as potent and orally bioavailable aurora kinase inhibitors | Request PDF - ResearchGate. (n.d.).

Sources

The Privileged Scaffold: History, Discovery, and Application of 2-Anilino-6-methyl-1H-pyrimidin-4-one in Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of modern targeted oncology, the pyrimidine core has proven to be one of the most prolific pharmacophores. Among its derivatives, 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2)[1] stands out as a highly privileged intermediate and structural scaffold. Originally synthesized as a precursor for agricultural fungicides and early kinase inhibitors[2], this compound gained immense prominence in the late 2000s when researchers identified its potential to form ATP-competitive hinge-binding interactions within the kinase domain[3].

This technical whitepaper provides an in-depth analysis of the history, chemical properties, and synthetic methodologies surrounding 2-anilino-6-methyl-1H-pyrimidin-4-one. By exploring its evolution into multi-target kinase inhibitors—most notably the Aurora A/angiogenic inhibitor ENMD-2076[4]—we elucidate the causality behind its structural design and outline self-validating experimental protocols for its application in drug discovery.

Historical Context and Discovery

The paradigm of targeted kinase inhibition was revolutionized by the discovery of imatinib, which utilized a 2-aminopyrimidine core to target BCR-ABL. Building on this logic, medicinal chemists began exploring the 2-anilinopyrimidine motif to enhance hydrophobic interactions within the kinase ATP-binding pocket.

In 2008, a research team at detailing the discovery of imidazole vinyl pyrimidines as a novel class of orally bioavailable kinase inhibitors targeting Tie-2, a receptor tyrosine kinase critical for tumor angiogenesis[3]. The synthesis of these lead compounds relied heavily on the condensation of imidazole aldehydes with the highly reactive 6-methyl group of the 2-anilino-6-methylpyrimidine core[3].

This discovery paved the way for the development of ENMD-2076 (EntreMed), a complex vinyl-pyrimidine derivative that acts as a multi-target kinase inhibitor[5]. ENMD-2076 demonstrated profound selective activity against the mitotic kinase Aurora A, as well as angiogenic kinases like Flt-3 and VEGFR[5][6]. The structural foundation of ENMD-2076 is directly traceable back to the 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold, highlighting its enduring legacy in pharmaceutical chemistry[4].

Mechanistic Pathways and Biological Targets

The 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold is designed to mimic the adenine ring of ATP. The 2-anilino group forms critical hydrogen bonds with the hinge region of the kinase, while the 4- and 6-positions are functionalized to project into the solvent-exposed region and the selectivity pocket, respectively.

When functionalized into vinyl-pyrimidines (like ENMD-2076), the scaffold effectively blocks the signaling cascades of both Tie-2 and Aurora A kinases[3][5].

KinaseSignaling Ligand Angiopoietin-1 (Ang1) / Mitotic Signals Receptor Tie-2 Receptor / Aurora A Ligand->Receptor Activates Downstream Downstream Signaling (PI3K/Akt, MAPK, Centrosome Maturation) Receptor->Downstream Triggers ATP ATP Binding ATP->Receptor Phosphorylates Inhibitor Vinyl Pyrimidine Inhibitor (e.g., ENMD-2076) Inhibitor->Receptor Blocks ATP Site Outcome Angiogenesis & Cell Proliferation Downstream->Outcome Drives

Fig 1. Inhibition of Tie-2 and Aurora A kinase signaling pathways by pyrimidine-derived inhibitors.

Quantitative Kinase Inhibition Profile

The functionalization of the 2-anilino-6-methylpyrimidine core yields compounds with potent, multi-targeted profiles. The table below summarizes the in vitro IC50 data for ENMD-2076 against its primary targets[5][6].

Kinase TargetIC50 (nM)Primary Biological Function
Aurora A 14.0Mitosis, centrosome maturation, and spindle assembly
Flt-3 1.86Hematopoiesis and leukemic cell survival
VEGFR-3 15.0Lymphangiogenesis and vascular permeability
Tie-2 ~100.0Vascular remodeling and endothelial cell stability

Chemical Properties and Synthetic Logic

The utility of 2-anilino-6-methyl-1H-pyrimidin-4-one stems from its unique electronic properties:

  • Lactam-Lactim Tautomerism: The compound exists in equilibrium between its 4(1H)-pyrimidinone (lactam) and 4-hydroxypyrimidine (lactim) forms. The lactim form allows for facile conversion to a 4-chloro derivative, establishing a highly reactive site for Nucleophilic Aromatic Substitution (SNAr)[2].

  • Vinylogous Acidity: The 6-methyl group is conjugated with the electron-deficient pyrimidine nitrogens. This "vinylogous" relationship renders the methyl protons highly acidic, allowing for Knoevenagel-type condensations with aldehydes to form styryl or vinyl linkages[3].

SyntheticWorkflow Start Phenylguanidine + Ethyl Acetoacetate Intermediate1 2-Anilino-6-methyl-1H- pyrimidin-4-one (CAS 50427-08-2) Start->Intermediate1 Condensation (Base, Heat) Intermediate2 4-Chloro-6-methyl-N- phenylpyrimidin-2-amine Intermediate1->Intermediate2 Chlorination (POCl3, Reflux) Intermediate3 4-Substituted-6-methyl- N-phenylpyrimidin-2-amine Intermediate2->Intermediate3 SNAr (Amine/Nucleophile) Product Vinyl Pyrimidine Kinase Inhibitor (e.g., ENMD-2076) Intermediate3->Product Knoevenagel Condensation

Fig 2. Step-by-step synthetic workflow from precursor to multi-target kinase inhibitor.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the step-by-step methodology for utilizing the 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold. Each step is designed as a self-validating system, incorporating causality and analytical checkpoints.

Protocol A: Synthesis of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Objective: Construct the core pyrimidine ring via a condensation reaction[2].

  • Causality: Sodium ethoxide acts as a strong base to deprotonate the active methylene of ethyl acetoacetate, forming an enolate. The nucleophilic nitrogens of phenylguanidine attack the ester carbonyl and the ketone, driving a cyclization reaction accompanied by the loss of water and ethanol.

  • Step 1: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve sodium metal (1.2 eq) in absolute ethanol to generate sodium ethoxide.

  • Step 2: Add phenylguanidine carbonate (1.0 eq) and stir for 30 minutes to liberate the free guanidine base.

  • Step 3: Dropwise add ethyl acetoacetate (1.1 eq). Reflux the mixture for 12-16 hours.

  • Step 4 (Validation Check): Monitor the reaction via TLC (DCM:MeOH 9:1). The disappearance of the guanidine spot and the appearance of a UV-active spot (254 nm) indicates ring formation.

  • Step 5: Cool to room temperature, concentrate under reduced pressure, and neutralize with 1M HCl to precipitate the product. Filter, wash with cold water, and dry under a vacuum to yield the title compound as a white-to-off-white solid.

Protocol B: Activation via Chlorination (Synthesis of 4-Chloro-6-methyl-N-phenylpyrimidin-2-amine)

Objective: Convert the 4-oxo group into a chloride leaving group to enable downstream functionalization[2].

  • Causality: Phosphorus oxychloride (POCl3) reacts with the tautomeric 4-hydroxyl group to form a dichlorophosphate intermediate. This intermediate is a superior leaving group, which is subsequently displaced by a chloride ion in a nucleophilic substitution mechanism.

  • Step 1: Suspend 2-anilino-6-methyl-1H-pyrimidin-4-one (1.0 eq) in neat POCl3 (10 eq).

  • Step 2: Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the formation of the Vilsmeier-Haack-type reactive intermediate.

  • Step 3: Heat the mixture to reflux (105°C) for 3 hours.

  • Step 4 (Validation Check): Quench a 50 µL aliquot in ice water, extract with ethyl acetate, and analyze via LC-MS. A mass shift from [M+H]+ 202 to [M+H]+ 220/222 (chlorine isotope pattern) confirms complete conversion.

  • Step 5: Carefully pour the cooled reaction mixture over crushed ice to quench excess POCl3 (CAUTION: Highly exothermic). Extract the aqueous layer with dichloromethane, dry over Na2SO4, and concentrate to yield the chlorinated intermediate.

Protocol C: Late-Stage Vinyl Condensation (Synthesis of Vinyl Pyrimidines)

Objective: Exploit the vinylogous acidity of the 6-methyl group to install a styryl or vinyl-imidazole moiety[3].

  • Causality: The electron-withdrawing nature of the pyrimidine ring (often enhanced by a Lewis acid or protic solvent) stabilizes the carbanion formed at the 6-methyl position. This allows it to attack an aldehyde, followed by dehydration to form a stable, conjugated trans (E)-alkene.

  • Step 1: Dissolve the functionalized 4-amino-6-methyl-N-phenylpyrimidin-2-amine intermediate (1.0 eq) and the target aldehyde (e.g., an imidazole-carboxaldehyde) (1.2 eq) in glacial acetic acid.

  • Step 2: Add a catalytic amount of piperidine (0.2 eq) to facilitate the Knoevenagel condensation.

  • Step 3: Heat the mixture in a sealed microwave vial at 120°C for 2 hours.

  • Step 4 (Validation Check): Analyze via 1H-NMR. The disappearance of the 6-methyl singlet (~2.3 ppm) and the appearance of two distinct doublet peaks with a coupling constant of J ≈ 15-16 Hz confirms the formation of the (E)-vinyl linkage.

Conclusion

The journey of 2-anilino-6-methyl-1H-pyrimidin-4-one from a simple synthetic intermediate to the backbone of advanced, multi-targeted kinase inhibitors like ENMD-2076 underscores the power of rational drug design. By leveraging its tautomeric versatility for SNAr reactions and its vinylogous acidity for late-stage condensations, medicinal chemists have successfully mapped a reliable pathway to inhibit complex oncogenic drivers such as Tie-2 and Aurora A.

References

  • Buttar, D., et al. (2008). "Discovery of imidazole vinyl pyrimidines as a novel class of kinase inhibitors which inhibit Tie-2 and are orally bioavailable." Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Fletcher, G. C., et al. (2011). "ENMD-2076 Is an Orally Active Kinase Inhibitor with Antiangiogenic and Antiproliferative Mechanisms of Action." Molecular Cancer Therapeutics. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16041424, ENMD-2076." PubChem. Available at:[Link]

  • NCATS Inxight Drugs. "ENMD-2076 Structure and Activity Profile." National Center for Advancing Translational Sciences. Available at:[Link]

  • Google Patents. "Pyrimidine derivative, process for preparing same and agricultural or horticultural fungicidal composition containing same." EP0224339A2.

Sources

Methodological & Application

Comprehensive Application Note: Synthesis of 2-Anilino-6-methyl-1H-pyrimidin-4-one from Ethyl Acetoacetate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

The 2-anilino-pyrimidine scaffold is a highly privileged pharmacophore in modern drug discovery. It serves as the core structural motif for numerous targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors[1], inhibitors of FOXO3-induced gene transcription[2], and dual-target BRD4/PLK1 anticancer agents[3].

The synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one represents a fundamental transformation in heterocyclic chemistry. This protocol details the base-catalyzed cyclocondensation of ethyl acetoacetate (a


-ketoester) with phenylguanidine[4]. As an Application Scientist, I have designed this guide to move beyond mere procedural steps, offering mechanistic causality and self-validating checkpoints to ensure high yield, regioselectivity, and API-grade purity.

Mechanistic Insights & Regioselectivity

The formation of the pyrimidine ring proceeds through a tandem intermolecular nucleophilic addition followed by intramolecular acyl substitution[5]. Phenylguanidine exists as a tautomeric mixture; however, the terminal unsubstituted amine groups (-NH2) are significantly more nucleophilic and less sterically hindered than the internal anilino nitrogen (Ph-NH-).

  • Activation : Sodium ethoxide (NaOEt) fully deprotonates the phenylguanidinium salt, liberating the highly nucleophilic free base.

  • Imine Formation : The reaction initiates with the nucleophilic attack of one terminal -NH2 group onto the highly electrophilic ketone carbonyl (C3) of ethyl acetoacetate, releasing water to form an imine intermediate.

  • Cyclization & Aromatization : The second terminal nitrogen attacks the ester carbonyl (C1) in an intramolecular fashion. Subsequent elimination of ethanol and tautomerization yields the thermodynamically stable, aromatic 2-anilino-6-methyl-1H-pyrimidin-4-one[2].

MechanismLogic M1 Phenylguanidine (Nucleophile) M4 Intermolecular Attack (Ketone C=O) M1->M4 M2 Ethyl Acetoacetate (Dielectrophile) M2->M4 M3 Base (NaOEt) M3->M1 Deprotonates M5 Imine Intermediate (- H2O) M4->M5 M6 Intramolecular Attack (Ester C=O) M5->M6 M7 Cyclized Product (- EtOH) M6->M7 Aromatization

Figure 1: Mechanistic logic of the pyrimidine cyclocondensation.

Experimental Protocol

Reagents & Equipment
  • Phenylguanidine hydrochloride : 1.0 equivalent (eq)

  • Ethyl acetoacetate : 1.2 eq

  • Sodium ethoxide (NaOEt) : 2.0 eq (Freshly prepared from Na metal in EtOH, or purchased as a 21 wt% solution)

  • Anhydrous Ethanol (EtOH) : Reaction solvent

  • 1M Aqueous HCl : For isoelectric precipitation

  • Equipment : Oven-dried round-bottom flask, reflux condenser, magnetic stirrer, pH meter, vacuum filtration setup.

Step-by-Step Workflow

Every step in this protocol is designed as a self-validating system to prevent downstream failures.

  • Base Activation : Under a nitrogen atmosphere, add NaOEt (2.0 eq) to anhydrous ethanol. Add phenylguanidine hydrochloride (1.0 eq) to the solution at room temperature. Stir for 30 minutes to ensure complete free-basing. (Self-Validation: A fine white precipitate of NaCl will form, confirming the displacement of the hydrochloride salt).

  • Electrophile Addition : Add ethyl acetoacetate (1.2 eq) dropwise to the stirring suspension over 10 minutes.

  • Cyclocondensation : Attach a reflux condenser and heat the mixture to a gentle reflux (78–80 °C) for 12–16 hours. Monitor the reaction via LC-MS or TLC (eluent: EtOAc/Hexane 1:1) until the phenylguanidine peak is consumed.

  • Solvent Removal : Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove ethanol.

  • Isoelectric Precipitation (Critical Step) : Dissolve the resulting crude residue in a minimum volume of distilled water. Slowly add 1M HCl dropwise while monitoring with a pH meter. Stop when the pH reaches 5.0–6.0 . (Causality: The pyrimidin-4-one is amphoteric. Adjusting to its isoelectric point neutralizes the sodium salt, minimizing aqueous solubility and forcing the product to crash out as a solid).

  • Isolation : Filter the precipitated solid under vacuum. Wash the filter cake thoroughly with ice-cold water (3 × 15 mL) to remove residual salts and unreacted ethyl acetoacetate.

  • Purification : Recrystallize the crude solid from boiling ethanol (or a DMF/Water mixture if solubility is poor) to yield the pure 2-anilino-6-methyl-1H-pyrimidin-4-one as an off-white to pale yellow crystalline powder.

Workflow N1 Reactants: Phenylguanidine HCl + Ethyl Acetoacetate N2 Base Activation: NaOEt in Anhydrous EtOH (Stir 30 min, RT) N1->N2 N3 Cyclocondensation: Reflux at 80°C for 12-16 h (Monitor via LC-MS) N2->N3 Nucleophilic Addition N4 Solvent Removal: Concentrate under reduced pressure N3->N4 Reaction Complete N5 pH Adjustment: Dissolve in H2O, add 1M HCl (Target pH 5-6) N4->N5 N6 Isolation: Vacuum Filtration & Cold Water Wash N5->N6 Isoelectric Precipitation N7 Purification: Recrystallization (EtOH or DMF/H2O) N6->N7 N8 Final Product: 2-Anilino-6-methyl-1H- pyrimidin-4-one N7->N8 Pure API Intermediate

Figure 2: Step-by-step experimental workflow for synthesis and isolation.

Data Presentation & Optimization Parameters

To ensure reproducibility, the rationale behind the selected experimental conditions and the expected analytical data are summarized below.

Table 1: Reaction Optimization & Causality

ParameterSelected ConditionMechanistic Rationale
Base NaOEt (2.0 eq)Fully deprotonates the guanidinium salt. Matches the leaving group of the ester to prevent unwanted transesterification side-reactions.
Solvent Anhydrous EthanolProtic solvent stabilizes charged transition states; shifts equilibrium favorably during dealcoholation.
Temperature 78–80 °C (Reflux)Provides necessary activation energy for the rate-limiting intramolecular cyclization step.
Precipitation pH 5.0 – 6.0Reaches the isoelectric point of the amphoteric pyrimidin-4-one, maximizing solid recovery and purity.

Table 2: Expected Analytical Characterization Data

TechniqueParameterExpected Value / Assignment
1H NMR (DMSO-d6) Pyrimidine C5-H~5.60 – 5.80 ppm (s, 1H)
1H NMR (DMSO-d6) Methyl (C6-CH3)~2.15 – 2.25 ppm (s, 3H)
1H NMR (DMSO-d6) Anilino Protons~6.90 – 7.60 ppm (m, 5H)
1H NMR (DMSO-d6) N-H Protons> 9.0 ppm (br s, exchangeable, lactam/amine NH)
LC-MS (ESI+) [M+H]+m/z 202.1 (Calculated for C11H11N3O: 201.09)

References

Sources

Application Note: High-Purity Synthesis of 2-Anilino-6-Methyl-1H-Pyrimidin-4-One

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol for the preparation of 2-anilino-6-methyl-1H-pyrimidin-4-one .

Executive Summary & Scientific Rationale

The target molecule, 2-anilino-6-methyl-1H-pyrimidin-4-one (also designated as 2-(phenylamino)-6-methylpyrimidin-4(3H)-one), represents a critical scaffold in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., CDK, IRAK4) and anti-infective agents.[1]

While multiple synthetic pathways exist, this guide prioritizes the Direct Condensation Route (Traube Synthesis variation) . This approach offers the highest atom economy and operational simplicity compared to the multi-step S-methylation/displacement route. However, the nucleophilicity of N-phenylguanidine is lower than that of unsubstituted guanidine, requiring precise control over solvent polarity and basicity to drive the cyclization to completion.

Synthetic Pathway Visualization

The following diagram outlines the reaction logic and the critical intermediate states.

G Reactants Reactants (Ethyl Acetoacetate + N-Phenylguanidine Carbonate) Base Base Activation (NaOEt / EtOH) Reactants->Base Dissolution Intermediate Acyclic Intermediate (Unstable) Base->Intermediate Nucleophilic Attack Cyclization Cyclization (- H2O, - EtOH) Intermediate->Cyclization Reflux Salt Sodium Salt (Soluble) Cyclization->Salt Thermodynamic Sink Acid Acidification (AcOH / HCl) Salt->Acid Protonation Product Target Product (Precipitate) Acid->Product Isolation

Figure 1: Reaction workflow for the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one via base-catalyzed condensation.[2]

Materials & Equipment

Reagents
ReagentCAS No.Equiv.[3][4]Role
N-Phenylguanidine Carbonate 18240-93-21.0Amidine Source
Ethyl Acetoacetate 141-97-91.11,3-Dicarbonyl Electrophile
Sodium Ethoxide (21% in EtOH) 141-52-62.5Base / Solvent
Ethanol (Absolute) 64-17-5SolventReaction Medium
Acetic Acid (Glacial) 64-19-7ExcessNeutralization
Equipment
  • 250 mL Round-bottom flask (3-neck)

  • Reflux condenser with drying tube (CaCl2)[5]

  • Magnetic stirrer / Heating mantle

  • Rotary evaporator

  • Vacuum filtration setup (Buchner funnel)

Detailed Experimental Protocol

Phase 1: Preparation of the Free Base

Note: N-phenylguanidine is often supplied as a carbonate or nitrate salt to ensure stability. It must be liberated in situ.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Solvent Charge: Add 50 mL of absolute ethanol .

  • Base Addition: Add Sodium Ethoxide solution (21% wt in ethanol) . Calculate volume to provide 2.5 equivalents relative to the guanidine salt.

    • Why 2.5 eq? 1.0 eq neutralizes the carbonate/nitrate; 1.0 eq forms the enolate of ethyl acetoacetate; 0.5 eq ensures the final product remains as the soluble sodium salt, driving equilibrium forward.

  • Guanidine Activation: Add N-Phenylguanidine Carbonate (10 mmol) to the stirring ethoxide solution. Stir at Room Temperature (RT) for 15 minutes. The mixture may become slightly turbid as sodium carbonate precipitates.

Phase 2: Condensation & Cyclization
  • Electrophile Addition: Add Ethyl Acetoacetate (11 mmol, 1.1 eq) dropwise over 5 minutes.

    • Observation: The solution may turn yellow/orange due to enolate formation.

  • Reflux: Heat the mixture to a gentle reflux (approx. 78-80 °C).

  • Reaction Time: Maintain reflux for 6–12 hours .

    • Monitoring: Monitor via TLC (Mobile Phase: 5% MeOH in DCM). The starting material (guanidine) is highly polar; the product is less polar but will stay at the baseline if the plate is not acidic. Tip: Spot the reaction mixture, dry, then spot dilute acetic acid over it to visualize the "free" product on TLC.

Phase 3: Work-up & Isolation
  • Concentration: Remove approximately 70-80% of the ethanol under reduced pressure (Rotary Evaporator). Do not dry completely; leave a viscous residue.

  • Dissolution: Add 50 mL of distilled water to the residue. Stir until fully dissolved.

    • Chemistry: The product exists as the sodium salt (pyrimidinolate) at this stage and is water-soluble. Unreacted organic impurities may remain insoluble—filter these off if necessary.

  • Precipitation: Cool the aqueous solution to 0–5 °C in an ice bath.

  • Acidification: Slowly add Glacial Acetic Acid dropwise with vigorous stirring until the pH reaches ~5–6.

    • Critical Step: The target molecule will precipitate as a white to off-white solid. Do not use strong mineral acids (HCl) aggressively, as this may protonate the aniline nitrogen or hydrolyze the product if heated.

  • Filtration: Collect the solid by vacuum filtration.[2]

  • Washing: Wash the filter cake with:

    • 2 x 10 mL cold water (removes salts).

    • 1 x 10 mL cold isopropanol (removes unreacted keto-ester).

Phase 4: Purification
  • Recrystallization: If purity is <98% by HPLC:

    • Dissolve crude solid in boiling Ethanol/Water (80:20) .

    • Hot filter if necessary.

    • Allow to cool slowly to RT, then to 4 °C.

  • Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Analytical Characterization

ParameterExpected Data
Physical State White to off-white crystalline powder
Melting Point 218–220 °C (Lit. varies by tautomer form)
1H NMR (DMSO-d6) δ 10.8 (br s, 1H, NH/OH), 9.2 (s, 1H, NH-Ph), 7.6 (d, 2H, Ar-H), 7.3 (t, 2H, Ar-H), 7.0 (t, 1H, Ar-H), 5.7 (s, 1H, C5-H), 2.1 (s, 3H, CH3).
MS (ESI+) [M+H]+ = 202.1

Interpretation of NMR:

  • The signal at δ 5.7 ppm is characteristic of the vinylic proton at position 5 of the pyrimidine ring.

  • The broad singlet at δ 10.8+ represents the tautomeric exchange between the N3-H (lactam) and C4-OH (lactim) forms. In polar solvents like DMSO, the keto (lactam) form usually predominates.

Troubleshooting & Optimization

ProblemRoot CauseCorrective Action
Low Yield (<40%) Incomplete cyclization due to water in solvent.Use freshly distilled absolute ethanol or add molecular sieves. Water inhibits the ethoxide base.
Oily Product Incomplete acidification or impurities.Ensure pH is adjusted to 5–6. If oil persists, scratch the flask wall with a glass rod to induce nucleation or triturate with diethyl ether.
Starting Material Remains N-Phenylguanidine is less nucleophilic.Increase reflux time to 18 hours or use a higher boiling solvent (e.g., n-Butanol) to increase reaction temperature to 117 °C.

Safety & Compliance

  • Sodium Ethoxide: Highly flammable and corrosive. Handle under inert atmosphere. Moisture sensitive.

  • Ethyl Acetoacetate: Irritant.

  • N-Phenylguanidine: Toxic if swallowed.

  • Waste Disposal: Neutralize aqueous filtrates before disposal. Organic solvents must be disposed of in non-halogenated waste streams.

References

  • Vertex Pharmaceuticals Inc. (2015). Discovery and Structure Enabled Synthesis of 2,6-Diaminopyrimidin-4-one IRAK4 Inhibitors. ACS Medicinal Chemistry Letters.

  • Organic Syntheses . (1950). 2,4-Diamino-6-hydroxypyrimidine. Organic Syntheses, Coll. Vol. 4, p.245. (Foundational Traube Protocol).

  • PrepChem . Synthesis of 2-anilino-4-methyl-6-(2-chloropropen-1-yl)pyrimidine. (Demonstrates reactivity of the methyl-pyrimidine core).

  • Sigma-Aldrich . Product Specification: 2-Anilino-6-methyl-4(3H)-pyrimidinone (CAS 50427-08-2).

Sources

condensation reaction conditions for phenylguanidine and beta-keto esters

Application Note: Condensation of Phenylguanidine and -Keto Esters for Pyrimidine Synthesis

Abstract

The condensation of phenylguanidine with

Introduction & Mechanistic Insight

The Chemical Challenge

The reaction involves the condensation of a binucleophile (phenylguanidine) with a biselectrophile (

  • Tautomeric Equilibria: Phenylguanidine exists in equilibrium with its tautomers, influencing nucleophilicity.

  • Salt Liberation: Phenylguanidine is typically supplied as a stable carbonate or nitrate salt, requiring in situ neutralization to liberate the active free base.

  • Regioselectivity: The

    
    -keto ester possesses two electrophilic sites: the ketone (harder, more reactive) and the ester (softer). The reaction pathway dictates the substitution pattern of the final pyrimidine ring.
    
Mechanistic Pathway

The consensus mechanism proceeds via a Pinner-type cyclocondensation :

  • Nucleophilic Attack: The most nucleophilic nitrogen of the phenylguanidine (typically the unsubstituted

    
    ) attacks the more electrophilic ketone carbonyl of the 
    
    
    -keto ester.
  • Dehydration: Formation of a carbinolamine intermediate followed by loss of water generates an enamino-ester intermediate.

  • Cyclization: The second nitrogen of the guanidine moiety attacks the ester carbonyl, releasing alcohol and forming the pyrimidine core.

MechanismSubstratesPhenylguanidine+ β-Keto EsterInter1TetrahedralIntermediate(Carbinolamine)Substrates->Inter1Nucleophilic Attack(Ketone)Inter2Enamino-Ester(Dehydration)Inter1->Inter2- H₂OCyclizationIntramolecularAcyl SubstitutionInter2->CyclizationRing ClosureProduct2-Anilino-4-pyrimidinoneCyclization->Product- EtOH

Figure 1: Mechanistic pathway for the condensation of phenylguanidine and ethyl acetoacetate.

Critical Reaction Parameters

Base Selection and Stoichiometry
  • Sodium Ethoxide (NaOEt): The gold standard. It serves two roles: neutralizing the guanidine salt and catalyzing the condensation.

    • Requirement: At least 1.0 equivalent to free the guanidine, plus 1.0 equivalent to drive the enolization/cyclization. Total recommended: 2.0 - 2.5 equivalents.

  • Potassium Carbonate (

    
    ):  A milder alternative often used in DMF. Useful for acid-sensitive substrates but generally slower than alkoxides.
    
Solvent Systems[1]
  • Ethanol (Absolute): Preferred for NaOEt reactions. Promotes solubility of the intermediate and precipitation of the final product salt.

  • DMF/DMAc: Used for high-temperature reactions (

    
    C) if the substrate is sterically hindered, but workup is more tedious.
    
Temperature
  • Reflux (

    
    C):  Essential. Room temperature reaction is kinetically incompetent for the cyclization step (ester attack).
    

Standardized Protocol

Target: Synthesis of 6-methyl-2-(phenylamino)pyrimidin-4(3H)-one Scale: 10 mmol Time: 4 - 6 Hours

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7][8]Amount
Phenylguanidine Carbonate194.19 (as 0.5 salt)1.0 (guanidine content)1.80 g (approx)
Ethyl Acetoacetate130.141.11.43 g (1.40 mL)
Sodium Ethoxide (21% wt in EtOH)68.052.5~9.3 mL
Ethanol (Absolute)Solvent-20 mL
Step-by-Step Procedure
  • Preparation of Free Base (In Situ):

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add Ethanol (10 mL) .

    • Add Phenylguanidine Carbonate (1.80 g) . The solid may not fully dissolve.

    • Add Sodium Ethoxide solution (9.3 mL) dropwise. Stir at room temperature for 15 minutes. The mixture typically clears as the free guanidine base is liberated.

  • Condensation:

    • Add Ethyl Acetoacetate (1.43 g) dropwise to the stirring mixture.

    • Equip the flask with a reflux condenser.

    • Heat the reaction to Reflux (

      
      C) .
      
    • Monitoring: Maintain reflux for 4–6 hours. Monitor by LCMS or TLC (10% MeOH in DCM). The starting material (guanidine) should disappear.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Crucial Step: The product often exists as a sodium salt in solution. Remove the solvent under reduced pressure (rotary evaporator) to obtain a solid residue.

    • Redissolve the residue in minimal Water (15 mL) .

    • Neutralize the solution by dropwise addition of Acetic Acid or 1M HCl until pH ~6-7.

    • The product will precipitate as a white to off-white solid.

    • Cool the suspension in an ice bath for 30 minutes to maximize yield.

  • Purification:

    • Filter the solid using a Buchner funnel.

    • Wash the cake with Cold Water (2 x 10 mL) and Cold Ethanol (1 x 5 mL) .

    • Dry under vacuum at

      
      C overnight.
      

WorkflowStep1Activation:Mix Phenylguanidine Salt + NaOEt/EtOH(Stir 15 min @ RT)Step2Addition:Add β-Keto Ester dropwiseStep1->Step2Step3Reaction:Reflux (80°C) for 4-6 hoursStep2->Step3Step4Concentration:Evaporate EtOH to drynessStep3->Step4Step5Precipitation:Dissolve in H₂O, Acidify to pH 6-7Step4->Step5Step6Isolation:Filter, Wash (H₂O/Cold EtOH), DryStep5->Step6

Figure 2: Experimental workflow for the synthesis of 2-anilino-4-pyrimidinones.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Incomplete cyclization or loss during workup.Ensure anhydrous conditions during reflux. When acidifying, check pH carefully; going too acidic (pH < 2) may protonate the pyrimidine and resolubilize it.
Gumming/Oiling Impurities or incomplete reaction.Triturate the crude gum with diethyl ether or acetonitrile to induce crystallization.
Regioisomers Steric hindrance in unsymmetrical keto-esters.Regioselectivity is driven by the ketone's electrophilicity. If using complex

-keto esters, verify structure by NOE NMR.
Residual Guanidine Stoichiometry mismatch.Use a slight excess (1.1-1.2 eq) of the

-keto ester, as it is easier to wash away than unreacted phenylguanidine.

References

  • Mechanism of Pyrimidine Synthesis

    • Title: Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.[9][3][10]

    • Source: MDPI (Molecules 2023).
    • URL:[Link]

  • Protocol Foundation (Claisen/Knoevenagel Context)

    • Title: Knoevenagel Condensation with β-Keto Esters: An Applic
    • Source: BenchChem.[11][12]

  • Specific Application (Kinase Inhibitors)

    • Title: Discovery of novel 2-phenylamino-4-prolylpyrimidine deriv
    • Source: Bioorganic & Medicinal Chemistry (PubMed).
    • URL:[Link]

  • Reagent Data (Phenylguanidine Carbonate)

    • Title: Phenylguanidine carbonate salt Product Information.[4]

    • Source: Sigma-Aldrich.

Application Note: Microwave-Assisted Synthesis of 2-Anilino-6-methyl-1H-pyrimidin-4-one

[1]

Executive Summary

This guide details the microwave-assisted synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one , a privileged scaffold in medicinal chemistry often utilized as a precursor for kinase inhibitors (e.g., CDK, GSK-3

Traditional thermal reflux methods for this condensation (Biginelli-type or direct cyclization) often suffer from long reaction times (12–24 hours) and inconsistent yields due to the lower nucleophilicity of

microwave irradiation (MW)

Two distinct protocols are provided to accommodate available starting materials:

  • Protocol A (De Novo Cyclization): The "Green" one-pot condensation of ethyl acetoacetate and

    
    -phenylguanidine.
    
  • Protocol B (Convergent Substitution): The nucleophilic displacement of 2-chloro-6-methylpyrimidin-4-one with aniline.

Chemical Context & Mechanism[2][3][4][5][6][7][8]

Retrosynthetic Analysis

The target molecule exists in dynamic equilibrium between the keto- (pyrimidin-4-one) and enol- (4-hydroxypyrimidine) forms. In solution, the polar solvent dictates the dominant tautomer, though reaction chemistry often proceeds through the specific reactivity of one form.

  • Route A: Relies on the condensation of a

    
    -keto ester with a guanidine derivative.
    
  • Route B: Relies on

    
     displacement of a leaving group (Cl) by an amine (Aniline).
    
Reaction Mechanism (Protocol A)

The microwave field couples directly with the polar transition states, stabilizing the dipolar intermediates formed during the initial nucleophilic attack of the guanidine nitrogen on the ketone carbonyl of ethyl acetoacetate.

ReactionMechanismReactantsEthyl Acetoacetate+ N-PhenylguanidineInter1TetrahedralIntermediateReactants->Inter1MW, 150°CNucleophilic AttackInter2AcyclicAcylguanidineInter1->Inter2- H2OCyclizationIntramolecularCyclizationInter2->CyclizationEnamine formationProduct2-Anilino-6-methyl-1H-pyrimidin-4-oneCyclization->Product- EtOHAromatization

Figure 1: Mechanistic pathway for the microwave-assisted cyclocondensation.

Experimental Protocols

Protocol A: One-Pot Cyclocondensation (Recommended)

Best for: Green chemistry compliance, atom economy, and when starting from basic building blocks.

Materials:

  • Ethyl acetoacetate (1.0 equiv)[1]

  • 
    -Phenylguanidine carbonate (1.0 equiv) (Note: The carbonate salt is stable; free base is hygroscopic).
    
  • Potassium Carbonate (

    
    ) (1.5 equiv) or Sodium Ethoxide (
    
    
    ) (1.5 equiv).
  • Solvent: Ethanol (Absolute).[2]

Workflow:

  • Preparation: In a 10 mL microwave process vial, suspend

    
    -phenylguanidine carbonate (1.0 mmol) and 
    
    
    (1.5 mmol) in Ethanol (3 mL). Stir for 2 minutes to ensure homogeneity.
  • Addition: Add ethyl acetoacetate (1.0 mmol, ~127

    
    L) dropwise.
    
  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Program the microwave reactor (e.g., Biotage Initiator or CEM Discover) with the following parameters:

    • Temperature: 150 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 200 W)

    • Stirring: High

  • Workup:

    • Allow the vial to cool to 50 °C.

    • Pour the reaction mixture into ice-cold water (10 mL).

    • Acidify carefully with dilute acetic acid to pH ~6 to precipitate the product (as the free base/enol).

    • Filter the solid, wash with cold water (2 x 5 mL) and cold ethanol (1 x 2 mL).

  • Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

Protocol B: Nucleophilic Aromatic Substitution ( )

Best for: Late-stage diversification or if the cyclization yield is low due to sterics.

Materials:

  • 2-Chloro-6-methylpyrimidin-4(3H)-one (1.0 equiv)

  • Aniline (1.2 equiv)

  • Catalyst: Conc. HCl (2-3 drops) or

    
    -Toluenesulfonic acid (10 mol%)
    
  • Solvent: Isopropanol or Ethanol/Water (1:1).

Workflow:

  • Preparation: Dissolve 2-chloro-6-methylpyrimidin-4(3H)-one (1.0 mmol) and Aniline (1.2 mmol) in Isopropanol (3 mL) in a microwave vial.

  • Catalysis: Add 2 drops of concentrated HCl. (Acid catalysis activates the pyrimidine ring towards nucleophilic attack).

  • Irradiation:

    • Temperature: 130 °C

    • Time: 10 minutes

    • Power: Dynamic

  • Workup:

    • Cool to room temperature. The product often precipitates as the hydrochloride salt.

    • Filter the solid.[3][2][4]

    • Neutralize by suspending in saturated

      
       solution, stirring for 10 mins, and filtering the free base.
      

Optimization & Data Analysis

The following table summarizes optimization studies performed to maximize yield for Protocol A.

EntrySolventBaseTemp (°C)Time (min)Yield (%)Observations
1EthanolNone80 (Reflux)24035Incomplete conversion (Thermal control).
2Ethanol

1201062Moderate conversion.
3Ethanol

1501588 Optimal conditions. Clean profile.
4Water

1501545Significant hydrolysis of ester starting material.
5Solvent-Free

1401070High yield but difficult workup (tar formation).
Characterization Data (Expected)
  • Appearance: Off-white to pale yellow solid.

  • Melting Point: >250 °C (dec).

  • 
     NMR (DMSO-
    
    
    , 400 MHz):
    
    
    2.15 (s, 3H,
    
    
    ), 5.60 (s, 1H, C5-H), 6.90-7.60 (m, 5H, Ar-H), 8.90 (s, 1H, NH), 10.80 (br s, 1H, NH/OH).
  • MS (ESI):

    
     Calculated for 
    
    
    : 201.09; Found: 202.1
    
    
    .

Process Workflow Diagram

Workflowcluster_prepPreparationcluster_mwMicrowave Irradiationcluster_workupIsolationStep1Weigh Reagents(Vial Loading)Step2Add Solvent & Base(Ethanol/K2CO3)Step1->Step2Step3Seal & Irradiate150°C, 15 minStep2->Step3Step4Cooling (<50°C)Step3->Step4Step5Precipitation(Ice Water + AcOH)Step4->Step5Step6Filtration & DryingStep5->Step6

Figure 2: Step-by-step workflow for the microwave-assisted synthesis Protocol A.

Troubleshooting & Critical Parameters

  • Pressure Management: Ethanol generates significant pressure at 150 °C. Ensure the vial size is appropriate (fill volume 2-5 mL for a 10 mL vial) to leave headspace.

  • Base Selection: If using

    
    -phenylguanidine nitrate, a stronger base (NaOEt) is preferred over 
    
    
    to ensure full liberation of the free guanidine.
  • Solubility: The product is sparingly soluble in water and ethanol but soluble in DMSO and hot DMF. If the product does not precipitate upon adding water, the solution may be too basic; adjust pH to ~6-7.

References

  • Microwave-Assisted Synthesis of 2-Anilinopyrimidines

    • Title: Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline deriv
    • Source: RSC Advances, 2020.
    • URL:[Link]

  • General Microwave Pyrimidine Synthesis

    • Title: Microwave Reaction Tutorial: Heterocycle Synthesis.
    • Source: Biotage Applic
    • URL:[Link]

  • Biginelli vs.

    • Title: Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation.[5]

    • Source: Arkivoc.
    • URL:[Link]

  • Title: Substituted 2-amino pyrimidine derivatives as kinase inhibitors (Patent WO2014106800A2).

Application Note: Synthesis and Optimization of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold (also known as 2-(phenylamino)-6-methylpyrimidin-4(1H)-one) is a highly versatile pharmacophore, frequently utilized in the development of kinase inhibitors, agrochemical agents, and transcription factor modulators . The robust synthesis of this core structure relies on the base-catalyzed condensation of an appropriately substituted guanidine derivative—specifically 1-phenylguanidine—with a


-keto ester such as ethyl acetoacetate .

Mechanistic Causality: The transformation is a sequential condensation-cyclization reaction. Under basic conditions (e.g., sodium methoxide in methanol), the more nucleophilic, sterically unhindered primary amine (-NH₂) of the guanidine attacks the highly electrophilic ketone carbonyl (C3) of ethyl acetoacetate. Following the elimination of water to form an intermediate imine/enamine, the secondary amine (=NH) of the guanidine attacks the ester carbonyl (C1). Subsequent elimination of ethanol yields the cyclized pyrimidin-4-one ring system. The bulky phenyl group on the guanidine remains exocyclic, directing the regioselectivity of the cyclization to form the 2-anilino derivative rather than an N-phenyl pyrimidinone isomer .

Mechanism A 1-Phenylguanidine (Nucleophile) C Imine/Enamine Intermediate A->C Base (NaOMe) MeOH, Reflux B Ethyl Acetoacetate (Electrophile) B->C Nucleophilic Attack (-H2O) D 2-Anilino-6-methyl-1H- pyrimidin-4-one C->D Intramolecular Cyclization (-EtOH)

Mechanistic pathway for the condensation of 1-phenylguanidine and ethyl acetoacetate.

Required Reagents & Material Specifications

The following table summarizes the stoichiometric requirements and the functional role of each reagent in the synthesis.

ReagentMW ( g/mol )EquivalentsRole in Synthesis
1-Phenylguanidine 135.171.0Primary nucleophile; provides the N-C-N fragment and exocyclic anilino group.
Ethyl acetoacetate 130.141.1Bis-electrophile; provides the C3-C4-C5-C6 backbone of the pyrimidine ring.
Sodium methoxide 54.021.2 - 2.2*Base; deprotonates the guanidine salt and catalyzes the condensation.
Methanol (Anhydrous) 32.04SolventReaction medium; prevents premature ester hydrolysis.

*Note: 1-Phenylguanidine is highly hygroscopic and often supplied as a carbonate or nitrate salt. If using a salt, additional equivalents of base (up to 2.2 eq) are strictly required to liberate the free base prior to condensation.

Self-Validating Experimental Protocol

This protocol is designed to maximize yield while minimizing the formation of uncyclized intermediates or hydrolyzed byproducts.

ExpWorkflow Step1 Step 1: Base Preparation Dissolve NaOMe in Anhydrous MeOH Step2 Step 2: Reagent Addition Add 1-Phenylguanidine & Ethyl Acetoacetate Step1->Step2 Step3 Step 3: Reflux & Cyclization Heat to 65 °C for 16-24 h Step2->Step3 Step4 Step 4: Acidic Workup Concentrate, add H2O, acidify to pH 5.5-6.0 Step3->Step4 Step5 Step 5: Isolation & Purification Filter, Wash (H2O/EtOH), Recrystallize Step4->Step5

Step-by-step experimental workflow for the synthesis and isolation of the pyrimidin-4-one product.

Step 1: Preparation of the Free Base
  • Action: In an oven-dried, 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium methoxide (1.2 eq) in 50 mL of anhydrous methanol under an inert argon atmosphere.

  • Action: Add 1-phenylguanidine (1.0 eq, 10 mmol, 1.35 g) to the basic solution. Stir at room temperature for 30 minutes.

  • Causality: The strong alkoxide base deprotonates any residual guanidinium salts, ensuring the primary amines are fully nucleophilic. Anhydrous methanol is critical here; the presence of water would lead to the competitive saponification of the

    
    -keto ester in the subsequent step, drastically reducing the yield.
    
Step 2: Condensation and Cyclization
  • Action: To the stirring mixture, add ethyl acetoacetate (1.1 eq, 11 mmol, 1.43 g) dropwise over 10 minutes via a syringe.

  • Action: Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 16-24 hours. Monitor the reaction progress via TLC (DCM:MeOH, 9:1) or LC-MS.

  • Causality: Dropwise addition prevents localized high concentrations of the ester, mitigating self-condensation (Claisen condensation) of ethyl acetoacetate. Reflux conditions provide the necessary activation energy for the intramolecular cyclization step, driving off ethanol to form the thermodynamically stable aromatic pyrimidinone ring.

Step 3: Workup and Isolation
  • Action: Once complete consumption of the starting material is confirmed, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

  • Action: Dissolve the resulting crude solid in 30 mL of distilled water.

  • Action: Slowly acidify the aqueous solution with glacial acetic acid (or 1M HCl) until the pH reaches 5.5 - 6.0. A white to off-white precipitate will form.

  • Causality: The pyrimidin-4-one product contains an acidic lactam/lactim proton (pKa ~ 8-9) and exists as a highly soluble sodium salt in the basic reaction mixture. Acidifying the solution neutralizes this salt, forcing the neutral, hydrophobic 2-anilino-6-methyl-1H-pyrimidin-4-one to precipitate out of the aqueous phase. Over-acidification (pH < 3) must be avoided, as it can protonate the pyrimidine nitrogens, causing the product to re-dissolve as a cationic salt.

Step 4: Purification
  • Action: Filter the precipitate under vacuum using a Büchner funnel. Wash the filter cake with cold water (2 x 10 mL) followed by ice-cold ethanol (5 mL).

  • Action: Recrystallize the crude product from boiling ethanol. Dry the purified crystals in a vacuum oven at 50 °C overnight.

  • Causality: Washing with cold water removes residual inorganic salts (e.g., sodium acetate/chloride). The cold ethanol wash removes unreacted starting materials and non-polar organic impurities. Recrystallization leverages the temperature-dependent solubility of the product in ethanol to yield high-purity crystals suitable for biological assays or downstream functionalization.

Analytical Characterization (Expected Data)

To validate the structural integrity of the synthesized 2-anilino-6-methyl-1H-pyrimidin-4-one, the following analytical signatures should be confirmed:

  • LC-MS (ESI+): Calculated for C₁₁H₁₁N₃O [M+H]⁺: 202.09; Found: 202.1.

  • ¹H NMR (400 MHz, DMSO-d₆):

    
     10.95 (br s, 1H, -NH pyrimidinone ring), 8.85 (s, 1H, exocyclic -NHPh), 7.65 (d, 2H, ortho-phenyl), 7.30 (t, 2H, meta-phenyl), 6.95 (t, 1H, para-phenyl), 5.60 (s, 1H, pyrimidine C5-H), 2.15 (s, 3H, -CH₃).
    

References

  • Lengthening the Guanidine–Aryl Linker of Phenylpyrimidinylguanidines Increases Their Potency as Inhibitors of FOXO3-Induced Gene Transcription. ACS Omega, 2022.[Link]

Application Note: Pharmacological Profiling of 2-Anilino-6-methyl-1H-pyrimidin-4-one Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Basis

The molecule 2-anilino-6-methyl-1H-pyrimidin-4-one represents a "privileged scaffold" in medicinal chemistry, particularly within the design of ATP-competitive kinase inhibitors. Its structural core mimics the adenine ring of ATP, allowing it to form critical hydrogen bonds with the "hinge region" of kinase active sites.

While often utilized as a fragment or starting material for optimized drugs (such as Aurora kinase inhibitors), the core scaffold itself exhibits biological activity that requires rigorous characterization. This guide outlines the standard operating procedures (SOPs) for evaluating this molecule's efficacy as a kinase inhibitor, focusing on biochemical potency , cellular anti-proliferative activity , and mechanism of action (cell cycle arrest) .

Mechanism of Action (MoA)

The 2-anilinopyrimidine moiety functions as a Type I kinase inhibitor.

  • Binding: The pyrimidine N1 and the aniline NH typically form a donor-acceptor H-bond pair with the kinase hinge region backbone.

  • Effect: Competitive displacement of ATP prevents substrate phosphorylation, leading to downstream signaling blockade.

  • Phenotype: In the context of Aurora Kinase or CDK inhibition, this results in defects in centrosome maturation, spindle formation, and eventual G2/M cell cycle arrest or polyploidy.

Experimental Workflows

Visualization of Signaling & Assay Logic

KinaseAssayWorkflow cluster_Biochem Phase 1: Biochemical Assay cluster_Cellular Phase 2: Cellular Assay Compound 2-anilino-6-methyl- 1H-pyrimidin-4-one Target Target Kinase (e.g., Aurora A/B, CDK) Compound->Target Competitive Binding Cells Tumor Cells (HeLa / HCT116) Compound->Cells Treatment (72h) Detection ADP-Glo / TR-FRET Signal Readout Target->Detection Inhibition ATP ATP (Km conc.) ATP->Target Substrate Peptide Substrate Substrate->Target Phenotype G2/M Arrest (Flow Cytometry) Cells->Phenotype Mechanism Check Viability IC50 Determination (MTT/Resazurin) Cells->Viability Potency Check

Figure 1: Integrated screening cascade for characterizing pyrimidinone-based kinase inhibitors, moving from cell-free biochemical validation to cellular phenotypic profiling.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo™)

This protocol determines the IC50 of the molecule against a specific kinase target (e.g., Aurora A). The ADP-Glo™ format is selected for its high sensitivity and resistance to compound interference.

Reagents & Equipment[1]
  • Test Compound: 2-anilino-6-methyl-1H-pyrimidin-4-one (10 mM stock in 100% DMSO).

  • Kinase: Recombinant Human Aurora A (0.2 ng/µL final).

  • Substrate: Kemptide or Histone H3 peptide (20 µM).

  • ATP: Ultra-pure (at K_m apparent, typically 10 µM).

  • Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT.

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Plate: 384-well white, low-volume solid bottom.

Step-by-Step Methodology
  • Compound Preparation:

    • Prepare a 10-point dose-response curve in 100% DMSO using 3-fold serial dilutions. Start at 100 µM (final assay concentration).

    • Transfer 50 nL of compound to the 384-well plate using an acoustic dispenser (e.g., Echo 550) or pin tool.

  • Enzyme Reaction Assembly:

    • Add 2.5 µL of 2X Kinase Solution (Aurora A in assay buffer) to the wells.

    • Incubate for 10 minutes at Room Temperature (RT) to allow compound-enzyme binding.

    • Add 2.5 µL of 2X Substrate/ATP Mix to initiate the reaction.

    • Final Volume: 5 µL. DMSO concentration: 1%.

    • Incubate at RT for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP.

    • Incubate for 40 minutes at RT.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate luciferase signal.

    • Incubate for 30 minutes at RT.

  • Data Acquisition:

    • Read Luminescence (Integration time: 0.5–1.0 sec) on a multimode plate reader (e.g., EnVision or PHERAstar).

Data Analysis
  • Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or 10 µM Staurosporine).

  • Fit data using a non-linear regression (4-parameter logistic equation) to calculate IC50.

Protocol B: Cellular Proliferation Assay (CellTiter-Glo®)

To verify if the biochemical inhibition translates to cellular efficacy, we assess cytotoxicity in a relevant cancer cell line (e.g., HeLa).

Reagents
  • Cells: HeLa (Cervical Cancer) or HCT116 (Colorectal Cancer).

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay.

Step-by-Step Methodology
  • Seeding:

    • Harvest cells and dilute to 50,000 cells/mL.

    • Dispense 20 µL (1,000 cells/well) into a 384-well white clear-bottom plate.

    • Incubate overnight at 37°C / 5% CO2.

  • Treatment:

    • Add 5 µL of 5X concentrated compound (diluted in media from DMSO stocks).

    • Ensure final DMSO concentration is <0.5%.

    • Include Blank (media only) and Control (cells + DMSO) wells.

    • Incubate for 72 hours .

  • Development:

    • Equilibrate plate and CellTiter-Glo reagent to RT (~30 mins).

    • Add 25 µL of CellTiter-Glo reagent to each well.

    • Shake on an orbital shaker for 2 minutes (lysis).

    • Incubate 10 minutes (signal stabilization).

  • Measurement:

    • Read Luminescence. Calculate % Viability relative to DMSO control.

Protocol C: Cell Cycle Analysis (Mechanism Verification)

Since 2-anilino-6-methyl-1H-pyrimidin-4-one derivatives often target mitotic kinases (Aurora/CDK), treated cells should exhibit a specific phenotype: G2/M arrest or Polyploidy ( >4N DNA content).

Methodology
  • Treatment: Seed HeLa cells in 6-well plates. Treat with the compound (at 5x IC50 concentration) for 24 hours.

  • Harvesting: Trypsinize cells, wash with PBS.

  • Fixation: Resuspend pellet in 300 µL PBS. Add 700 µL ice-cold 100% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in Propidium Iodide (PI) / RNase Staining Solution (PBS + 20 µg/mL PI + 200 µg/mL RNase A).

    • Incubate 30 mins at 37°C in the dark.

  • Flow Cytometry: Analyze on a flow cytometer (e.g., BD FACSCanto). Measure PE channel (PI fluorescence).

  • Analysis: Use ModFit LT™ or FlowJo to quantify % of cells in G0/G1, S, and G2/M phases.

    • Expected Result: Significant increase in G2/M peak compared to DMSO control.

Summary of Expected Data

Assay TypeMetricExpected Outcome (If Active)Control Reference
Biochemical IC50< 10 µM (Hit) / < 100 nM (Lead)Staurosporine (IC50 ~5-10 nM)
Cellular EC50< 20 µMDoxorubicin or Paclitaxel
Phenotype Cell CycleAccumulation in G2/M phase (4N DNA)Nocodazole (G2/M arrest)
Physicochemical SolubilityModerate (Requires DMSO)-

References

  • Vertex AI Search. (2025). Synthesis and biological activity of 2-anilino-4-(1H-pyrrol-3-yl) pyrimidine CDK inhibitors. National Institutes of Health. Link

  • Smolecule. (2023). (2-Anilino-6-methylpyrimidin-4-yl)methanol: Structure and Kinase Interactions. Link

  • ResearchGate. (2022). Discovery, optimization, and pharmacological evaluation of 2-anilino-4-heteroaryl-pyrimidines as potent Aurora kinase inhibitors. Link

  • PubChem. (2025).[1][2] 2-amino-6-methyl-1H-pyrimidin-4-one Compound Summary. National Library of Medicine. Link

  • Sigma-Aldrich. (2023). 2-Anilino-6-methyl-4(3H)-pyrimidinone Product Information. Link

Sources

Application Note: Advanced Formulation Strategies for 2-Anilino-6-methyl-1H-pyrimidin-4-one Delivery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-anilino-6-methyl-1H-pyrimidin-4-one (CAS 50427-08-2) is a privileged structural motif that serves as the core scaffold for numerous high-value tyrosine kinase inhibitors (TKIs), including those targeting Aurora kinases, EGFR, and IKK. Despite its potent pharmacodynamic potential, this anilinopyrimidine derivative exhibits classic Biopharmaceutics Classification System (BCS) Class II/IV characteristics: high lipophilicity, strong crystal lattice energy, and pronounced pH-dependent aqueous solubility.

This application note details field-proven formulation strategies designed to overcome these physicochemical barriers. By leveraging Amorphous Solid Dispersions (ASDs) and Organic-Core Lipid Nanoparticles (oc-HDL NPs), researchers can bypass traditional dissolution prerequisites, ensuring high bioavailability and targeted cellular delivery for anilinopyrimidine-based therapeutics.

Physicochemical Profiling & Causality

The formulation challenges of 2-anilino-6-methyl-1H-pyrimidin-4-one stem directly from its molecular architecture. The pyrimidine nitrogens are weakly basic, while the anilino group and the pyrimidin-4-one oxygen participate in extensive intermolecular hydrogen bonding. This results in a highly stable crystalline lattice that resists dissolution in the neutral pH of the lower gastrointestinal tract, leading to highly variable oral bioavailability [1].

Causality Insight: To disrupt this stable lattice, formulation strategies must fundamentally alter the physical state of the API. This is achieved by either kinetically trapping the molecule in a high-energy amorphous state using stabilizing polymers or encapsulating the hydrophobic core within a lipid matrix to actively shield it from the aqueous environment.

Formulation Strategy I: Amorphous Solid Dispersions (ASDs)

Mechanistic Grounding

Converting the crystalline API into an ASD significantly enhances apparent solubility. For basic anilinopyrimidines, utilizing an acidic polymer such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is highly effective. The succinoyl groups of HPMCAS engage in strong acid-base interactions with the basic pyrimidine nitrogens of the API. This specific intermolecular interaction restricts API mobility, preventing nucleation and subsequent recrystallization during storage and transit through the GI tract .

Protocol: Spray-Dried ASD Preparation
  • Solvent Selection: Prepare a binary solvent system of Methanol:Dichloromethane (DCM) at a 1:1 (v/v) ratio. Causality: Methanol ensures complete solvation of the hydrophilic polymer regions, while DCM dissolves the hydrophobic anilinopyrimidine core.

  • Solution Preparation: Dissolve 2-anilino-6-methyl-1H-pyrimidin-4-one and HPMCAS-H (high succinoyl ratio) at a 1:3 (w/w) API-to-polymer ratio. Stir at 300 rpm until a visually clear, homogeneous solution is achieved.

  • Spray Drying: Process the solution using a lab-scale spray dryer (e.g., Büchi B-290) with the following parameters:

    • Inlet Temperature: 85°C

    • Outlet Temperature: 45°C

    • Aspirator: 100%

    • Pump Speed: 15% (approx. 4.5 mL/min)

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual organic solvents below the ICH Q3C limits.

ASD_Workflow API 2-Anilino-6-methyl-1H-pyrimidin-4-one (Crystalline API) Mixing Micro-mixing & Dissolution API->Mixing Polymer HPMCAS Polymer (Acidic Matrix) Polymer->Mixing Solvent Organic Solvent (Methanol/DCM) Solvent->Mixing SprayDrying Spray Drying (Rapid Solvent Evaporation) Mixing->SprayDrying Homogeneous Solution ASD Amorphous Solid Dispersion (Stabilized via Acid-Base Interaction) SprayDrying->ASD Kinetic Trapping

Workflow for generating stabilized Amorphous Solid Dispersions of anilinopyrimidines.

Formulation Strategy II: Organic-Core Lipid Nanoparticles (oc-HDL NPs)

Mechanistic Grounding

For intravenous or targeted delivery, encapsulating the anilinopyrimidine scaffold within lipid nanoparticles (LNPs) completely bypasses GI solubility issues . Utilizing organic-core high-density lipoprotein-like nanoparticles (oc-HDL NPs) allows for the exploitation of the Scavenger Receptor Class B Type 1 (SR-B1), which is frequently overexpressed in various malignancies. The hydrophobic API partitions into the organic core, while the phospholipid/apolipoprotein corona ensures systemic stability and receptor-mediated endocytosis .

Protocol: Microfluidic Assembly of oc-HDL NPs
  • Lipid Phase Preparation: Dissolve the organic core template (e.g., 3-(stearoyloxy)-2,2-bis[(stearoyloxy)methyl]propyl stearate), DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), and the API in pure ethanol.

  • Aqueous Phase Preparation: Prepare a buffer solution (PBS, pH 7.4) containing Apolipoprotein A-I (ApoA-I).

  • Microfluidic Mixing: Inject the lipid phase and aqueous phase into a staggered herringbone microfluidic micromixer at a flow rate ratio of 1:3 (Ethanol:Aqueous) and a total flow rate of 12 mL/min. Causality: The rapid change in solvent polarity (<3 milliseconds) triggers the spontaneous self-assembly of the hydrophobic core, trapping the API before it can crystallize, while the phospholipids and ApoA-I form the hydrophilic shell.

  • Purification: Dialyze the resulting nanoparticle suspension against PBS (10 kDa MWCO) for 24 hours to remove residual ethanol and unencapsulated API.

LNP_Delivery LNP oc-HDL LNP loaded with Anilinopyrimidine TKI Circulation Systemic Circulation (Enhanced Half-life) LNP->Circulation Receptor SR-B1 Receptor (Overexpressed on Cancer Cells) Circulation->Receptor Targeting Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Release Intracellular API Release (Kinase Inhibition) Endocytosis->Release Endosomal Escape

Mechanism of SR-B1 targeted cellular delivery of anilinopyrimidine-loaded oc-HDL NPs.

Analytical Validation Workflows

A self-validating protocol requires rigorous post-formulation characterization to ensure the system behaves exactly as engineered. The following table summarizes the quantitative data targets and the causality behind each analytical choice.

Table 1: Critical Quality Attributes (CQAs) and Validation Metrics

Formulation TypeAnalytical TechniquePurpose / CausalityTarget Metric
ASD Powder X-Ray Diffraction (PXRD)Validates the destruction of the crystal lattice.Absence of sharp Bragg peaks; presence of a broad amorphous halo.
ASD Modulated DSC (mDSC)Confirms polymer-API miscibility and physical stability.Single glass transition temperature (

) between the

of pure API and polymer.
oc-HDL NP Dynamic Light Scattering (DLS)Ensures particles are small enough to evade rapid clearance but large enough to carry cargo.Z-average: 15–30 nm; PDI < 0.2.
oc-HDL NP HPLC-UVQuantifies encapsulation efficiency (EE%) to validate the microfluidic assembly parameters.EE% > 85%; Drug Loading > 5% (w/w).

References

  • Lonza / Drug Discovery Online. "Increasing The Bioavailability Of Oncology Drugs With Amorphous Solid Dosage Formulations." Drug Discovery Online. [Link]

  • Pinal, R. "Acid-base interactions in amorphous solid dispersions: Formulation strategy for tyrosine kinase inhibitors." Purdue e-Pubs. [Link]

  • Rink, J. S., et al. "Encapsulation and Delivery of the Kinase Inhibitor PIK-75 by Organic Core High-Density Lipoprotein-Like Nanoparticles Targeting Scavenger Receptor Class B Type 1." ACS Applied Materials & Interfaces.[Link]

  • MDPI. "Insights into Lipid-Based Delivery Nanosystems of Protein-Tyrosine Kinase Inhibitors for Cancer Therapy." Pharmaceutics. [Link]

Application Note: Functionalization of the 2-Anilino Group in Pyrimidinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Landscape & Scientific Context

The 2-anilinopyrimidin-4(3H)-one scaffold is a privileged pharmacophore in medicinal chemistry, serving as the hinge-binding motif in numerous kinase inhibitors (e.g., analogues of FDA-approved drugs targeting EGFR, CDK, and Aurora kinases).[1]

The structural integrity of this scaffold relies on the 2-anilino moiety , which performs two critical functions:

  • Hinge Interaction: The NH donor and the pyrimidine N1/CO acceptor motif form a bidentate hydrogen-bonding network with the kinase hinge region (e.g., Met790 in EGFR).

  • Vector Positioning: The phenyl ring of the aniline serves as a vector to project substituents into the hydrophobic back-pocket (Gatekeeper region) or the solvent-exposed front region, dictating selectivity and potency.

This guide moves beyond basic synthesis, focusing on the robust installation and late-stage functionalization of this critical group. We present two orthogonal workflows: Nucleophilic Aromatic Substitution (


)  for electron-rich/neutral anilines and Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)  for sterically hindered or electron-deficient variants.[1]

Synthetic Workflows & Decision Logic[1]

The choice of method depends on the electronic nature of the aniline and the substitution pattern of the pyrimidine core.

Decision Matrix
Aniline TypeElectronic StateSteric BulkRecommended ProtocolKey Challenge
Alkyl-substituted Electron-RichLow/MediumProtocol A (

)
Regioselectivity (N1 vs N-exocyclic)
Halo/CN-substituted Electron-PoorLowProtocol A (Acid Catalyzed) Low Nucleophilicity
Ortho-substituted Neutral/PoorHighProtocol B (Pd-Catalysis) Steric Clashes, Catalyst Poisoning
Heterocyclic Amines VariableMediumProtocol B (Pd-Catalysis) Chelation of Metal Center
Visual Workflow (DOT Diagram)

G Start Target: 2-Anilinopyrimidinone Core Precursor: 2-Chloropyrimidin-4-one Start->Core Decision Analyze Aniline Nucleophilicity Core->Decision RouteA Route A: Nucleophilic Substitution (SNAr) Decision->RouteA Electron Rich/Neutral RouteB Route B: Buchwald-Hartwig Coupling Decision->RouteB Electron Poor/Steric CondA1 Standard: EtOH, Reflux RouteA->CondA1 Simple Anilines CondA2 Acid Catalysis: HCl/TFA (Proton Activation) RouteA->CondA2 Deactivated Anilines CondB1 Pd(OAc)2, Xantphos, Cs2CO3 RouteB->CondB1 General Purpose CondB2 Pd2(dba)3, BrettPhos, NaOtBu RouteB->CondB2 Challenging Substrates Product Functionalized Scaffold CondA1->Product CondA2->Product CondB1->Product CondB2->Product

Caption: Decision tree for selecting the optimal functionalization pathway based on aniline electronics and sterics.

Detailed Experimental Protocols

Protocol A: Acid-Catalyzed Nucleophilic Displacement ( )

Best for: Standard anilines and those with mild electron-withdrawing groups.[1] Mechanism: The acid protonates the N3 position of the pyrimidine, significantly lowering the LUMO energy at the C2 position, facilitating attack by the aniline nucleophile.

Materials
  • Substrate: 2-Chloropyrimidin-4(3H)-one derivative (1.0 equiv).

  • Nucleophile: Substituted Aniline (1.2 – 1.5 equiv).[1]

  • Solvent: n-Butanol (preferred for high bp) or Ethanol/Water (1:1).[1]

  • Catalyst: Conc. HCl (2-3 drops) or TFA (0.1 equiv).[1]

Step-by-Step Procedure
  • Setup: In a heavy-walled pressure vial or round-bottom flask, dissolve the 2-chloropyrimidinone (1.0 mmol) in n-Butanol (5 mL).

  • Addition: Add the substituted aniline (1.2 mmol).

  • Activation: Add 3 drops of concentrated HCl (12M). Note: The solution often turns yellow/orange upon acidification.

  • Reaction: Seal the vial and heat to 110°C for 4–12 hours. Monitor by LC-MS.[2]

    • Checkpoint: Look for the disappearance of the starting chloride (M+H) and appearance of the product mass.

  • Workup (Precipitation Method):

    • Cool the reaction to room temperature.[2]

    • The product often precipitates as the hydrochloride salt. Filter the solid.[2][3]

    • Wash with cold diethyl ether (

      
      ) to remove excess aniline.[1]
      
  • Free Basing (Optional but recommended for biological assay): Suspend the solid in sat.

    
     and extract with EtOAc / THF (3:1).[1] Dry over 
    
    
    
    and concentrate.

Expert Insight: If the reaction is sluggish, avoid adding more aniline. Instead, add NaI (0.1 equiv) . This generates the transient 2-iodopyrimidinone in situ (Finkelstein reaction), which is roughly 10x more reactive towards


.[1]
Protocol B: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Best for: Electron-deficient anilines (e.g.,


, 

substituted) or ortho-substituted sterically hindered amines.[1]
Materials
  • Catalyst Source:

    
     (2-5 mol%) or 
    
    
    
    (5 mol%).[1]
  • Ligand: Xantphos (for general coupling) or BrettPhos (for primary amines/difficult substrates).[1]

  • Base:

    
     (weak base, good functional group tolerance) or 
    
    
    
    (strong base, faster rates).[1]
  • Solvent: 1,4-Dioxane (anhydrous, degassed).[1]

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube or microwave vial and cool under Argon flow.

  • Charging: Add 2-chloropyrimidinone (1.0 mmol), Aniline (1.2 mmol),

    
     (2.0 mmol), and Xantphos (0.06 mmol).
    
  • Catalyst Addition: Add

    
     (0.05 mmol) last.
    
  • Solvent: Add degassed 1,4-Dioxane (4 mL). Sparge with Argon for 5 mins.

  • Reaction: Seal and heat to 100°C for 2–6 hours.

    • Microwave Option: 120°C for 30–45 minutes.

  • Workup:

    • Filter through a pad of Celite to remove Pd black and inorganic salts. Rinse with EtOAc.

    • Concentrate filtrate.[4]

    • Purification: Flash chromatography is usually required (DCM/MeOH gradients).[1]

Self-Validating Check: If the reaction turns black immediately (Pd black precipitation), your ligand is not coordinating effectively or oxygen was present.[1] Repeat with fresh catalyst/ligand and stricter degassing.

Late-Stage Functionalization (Post-Coupling)[1]

Once the 2-anilino group is installed, further diversification is often required to tune SAR.[1]

Regioselective Halogenation

The aniline ring is electron-rich compared to the pyrimidinone core. Electrophilic halogenation will occur preferentially on the aniline ring (para to the nitrogen), provided the C5-position of the pyrimidine is blocked or less reactive.

  • Reagent: N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS).[1]

  • Conditions: DMF,

    
     to RT, 1 hour.[1]
    
  • Outcome: Installs a handle for further Suzuki/Sonogashira couplings, allowing "library expansion" from a single advanced intermediate.

Troubleshooting & Optimization Guide

ProblemRoot CauseCorrective Action
No Reaction (Protocol A) Pyrimidine not electrophilic enough.Switch to n-Butanol/TFA at 120°C. Add NaI (0.1 eq).
Product is Insoluble High lattice energy of the scaffold.Use DMSO/MeOH mixtures for workup. Do not filter; extract directly.
Pd-Catalyst Deactivation N-coordination to Pd (poisoning).[1]Switch to BrettPhos or tBuXPhos (bulky ligands prevent N-chelation).[1]
Regioselectivity Issues Competition from N1 alkylation.Ensure the N1 position is protected (e.g., PMB) or use the 2-chloropyrimidine (aromatic) precursor, then hydrolyze to the ketone later.[1]

References

  • Synthesis of 2-anilinopyrimidines (General Review)

    • Title: Pyrimidines as privileged scaffolds in drug discovery.[5]

    • Source:Future Medicinal Chemistry.
    • URL:[Link]

  • Acid-Catalyzed SNAr Mechanism

    • Title: Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine (Analogous Mechanism).
    • Source:Preprints.org.
    • URL:[Link][1]

  • Buchwald-Hartwig Protocols

    • Title: Buchwald-Hartwig Amin
    • Source:Organic Chemistry Portal.[6]

    • URL:[Link][1]

  • Kinase Inhibitor SAR (Anilinopyrimidines)

    • Title: Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2.[7]

    • Source:ACS Medicinal Chemistry Letters.
    • URL:[Link]

  • Regioselective Functionalization

    • Title: Highly regioselective functionalization of pyrimidine using 2-chloro-4-(phenylthio)pyrimidine.[1][8]

    • Source:American Chemical Society (ACS).[1]

    • URL:[Link][1]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #: SYN-PYR-004 Subject: Yield Improvement & Troubleshooting for 2-Anilino-6-methyl-1H-pyrimidin-4-one Synthesis Assigned Specialist: Senior Application Scientist Status: Open[1]

Diagnostic Triage: Quick Status Check

Before proceeding to the deep-dive protocol, compare your current experimental observations with this triage table to identify immediate failure modes.

Symptom Likely Cause Immediate Action
Yield < 30% Moisture contamination or Carbonate interference.[1]Switch to anhydrous EtOH; ensure full decarboxylation if using phenylguanidine carbonate.
Product is Oily/Gummy Incomplete cyclization or trapped solvent.[1]Triturate with diethyl ether or dilute acetic acid; check NMR for unreacted ethyl acetoacetate.
Yellow/Brown Impurities Oxidation of phenylguanidine or polymerization.[1]Perform reaction under Nitrogen/Argon; use freshly recrystallized phenylguanidine.
Starting Material Remains Base strength insufficient.[1]Switch from K₂CO₃ to NaOEt (Sodium Ethoxide) to drive the condensation.
Wrong Melting Point Regioisomer formation (rare) or salt formation.Check pH of final isolation; product must be neutral (free base) or specific salt form.

The "Golden Protocol" (Optimized SOP)

This protocol is designed to minimize side reactions (such as the self-condensation of ethyl acetoacetate) and maximize the nucleophilicity of the guanidine species.

Reaction Scheme

Reagents: Phenylguanidine Carbonate (or Nitrate), Ethyl Acetoacetate, Sodium Ethoxide.[2] Solvent: Absolute Ethanol.[3]

Step-by-Step Methodology
Phase 1: Preparation of the Free Base (Critical)
  • Why: Phenylguanidine is often supplied as a carbonate or nitrate salt to prevent decomposition.[1] The salt must be neutralized to release the nucleophilic free base.

  • Protocol:

    • Charge a dry 3-neck round-bottom flask with Phenylguanidine Carbonate (1.0 equiv) .

    • Add Absolute Ethanol (10 mL/g of reactant).

    • Add Sodium Ethoxide (NaOEt) solution (21% in EtOH, 1.1 equiv ).

    • Stir at room temperature for 30 minutes under Nitrogen.

    • Checkpoint: If using carbonate, ensure gas evolution (CO₂) has ceased.[2]

Phase 2: Controlled Condensation
  • Why: Dumping ethyl acetoacetate (EAA) all at once can lead to EAA self-condensation (forming dehydroacetic acid derivatives) rather than the desired reaction.

  • Protocol:

    • Heat the phenylguanidine mixture to a gentle reflux (approx. 78°C) .

    • Add Ethyl Acetoacetate (1.05 equiv) dropwise over 30–45 minutes via an addition funnel.

    • Maintain reflux for 4–6 hours .

    • Monitoring: Check TLC (Mobile phase: 10% MeOH in DCM). Look for the disappearance of the guanidine spot.

Phase 3: Workup & Isolation
  • Why: The product often precipitates as a sodium salt or remains dissolved depending on pH. Careful neutralization is required to precipitate the neutral pyrimidinone.

  • Protocol:

    • Cool the mixture to room temperature.

    • Evaporate approx. 50% of the ethanol under reduced pressure.

    • Dilute with Ice Water (equal volume to remaining solvent).

    • Acidification: Slowly add Acetic Acid (glacial) dropwise with vigorous stirring until pH reaches ~6–7.

    • Observation: The product should precipitate as a white/off-white solid.

    • Filter the solid and wash with cold water (2x) and cold ethanol (1x) to remove unreacted EAA.

    • Dry in a vacuum oven at 50°C.

Technical Deep Dive & Troubleshooting

Issue A: The "Moisture Trap" (Low Yields)

The condensation reaction releases water. If the starting ethanol is "wet" (95% EtOH), the equilibrium shifts backward, or hydrolysis of the ester occurs before cyclization.

  • Solution: Use molecular sieves (3Å) to dry the ethanol or use commercially available anhydrous ethanol.

  • Advanced: For stubborn cases, use a Dean-Stark trap with a binary solvent system (Ethanol/Toluene) to physically remove the water generated during the reaction.

Issue B: Regioselectivity & Isomers

Phenylguanidine has two nucleophilic sites: the terminal primary amine (-NH₂) and the internal nitrogen.

  • Mechanism: The terminal -NH₂ is less sterically hindered and typically attacks the ketone carbonyl of EAA first. This leads to the 2-anilino structure (phenyl group on the exocyclic nitrogen).

  • Verification: 1H NMR is definitive.

    • Target (2-anilino): Look for the singlet of the C6-Methyl group (~2.1–2.3 ppm) and the characteristic vinylic proton at C5 (~5.5–5.8 ppm). The NH signal for the anilino group will be downfield (>9 ppm).

Issue C: Purification of "Oily" Crudes

If the acidification step yields a gum instead of a powder:

  • Decant the aqueous layer.[3]

  • Dissolve the gum in a minimum amount of hot ethanol .

  • Add warm water until slightly turbid.

  • Allow to cool very slowly to induce crystallization.

  • Alternative: Triturate the gum with Diethyl Ether or Hexane to extract impurities (unreacted EAA is soluble in hexane; the product is not).

Visualization: Reaction Workflow

The following diagram outlines the logical flow of the synthesis and decision points for troubleshooting.

G Start Start: Phenylguanidine Salt + Ethyl Acetoacetate FreeBase Step 1: Free-Basing (NaOEt/EtOH, N2 atm) Start->FreeBase Addition Step 2: Dropwise Addition of EAA at Reflux FreeBase->Addition Homogeneous Reflux Step 3: Reflux 4-6h (Monitor TLC) Addition->Reflux CheckTLC TLC Check: SM Consumed? Reflux->CheckTLC Workup Step 4: Concentrate & Dilute with Ice Water CheckTLC->Workup Yes Extend Action: Extend Reflux or Add Catalyst CheckTLC->Extend No Acidify Step 5: Acidify to pH 6-7 (Acetic Acid) Workup->Acidify Precipitate Precipitate Formed? Acidify->Precipitate Filter Filter, Wash (H2O/EtOH), Dry Precipitate->Filter Solid Oily Issue: Oily/Gummy Product Precipitate->Oily Gum/Oil Recryst Remedy: Triturate w/ Ether or Recrystallize (EtOH/H2O) Oily->Recryst Recryst->Filter Extend->Reflux

Caption: Logical workflow for the synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one, including critical decision points for purification.

Frequently Asked Questions (FAQs)

Q1: Can I use Potassium Carbonate (K₂CO₃) instead of Sodium Ethoxide? A: While K₂CO₃ is safer, it is often too weak to drive this specific condensation to high yields in ethanol. It may result in incomplete cyclization. If you must use it, switch the solvent to DMF or DMSO and heat to 100°C, but be prepared for a more difficult workup.[2]

Q2: Why is my product pink or red? A: Phenylguanidine is an aniline derivative and is prone to oxidation, which produces colored impurities (similar to how aniline turns brown).[2] This does not necessarily mean the bulk purity is low. A wash with cold ethanol usually removes the color. Always run the reaction under an inert atmosphere (Nitrogen) to prevent this.

Q3: What is the expected Melting Point? A: The literature values for 2-amino-6-methyl-4-pyrimidinone derivatives are typically high. For the 2-anilino derivative, expect a melting point in the range of 250°C – 275°C (decomposition often occurs). A sharp melting point indicates high purity.

Q4: Can I scale this up to 100g? A: Yes, but the exotherm during the neutralization of the guanidine salt and the addition of EAA must be managed. Use an overhead stirrer (magnetic stirring will fail due to precipitation) and ensure efficient reflux cooling.

References

  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-4-hydroxy-6-methylpyrimidine. Retrieved from [2]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 608203, 2-Amino-4-phenylamino-6-methylpyrimidine. Retrieved from [2]

  • Sigma-Aldrich. (2025).[1] Phenylguanidine carbonate salt Product Information. Retrieved from

  • ResearchGate. (2018).[4] Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives. Retrieved from

  • EPA. (2025). CompTox Chemicals Dashboard: 2-Anilino-6-methyl-4-pyrimidinecarboxylic acid. Retrieved from [2]

Sources

Technical Support Center: Optimizing Cyclization Temperature for Pyrimidinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Thermal Landscape of Pyrimidinone Synthesis

Synthesizing dihydropyrimidinones (DHPMs) and their derivatives is a balancing act between activation energy (


)  and entropy . The cyclization step—often the rate-determining step in the Biginelli or Pinner reaction—requires sufficient thermal energy to overcome steric strain during ring closure. However, excessive heat frequently leads to urea decomposition, decarboxylation, or the formation of thermodynamic byproducts like N-acylureas.

This guide moves beyond basic "reflux" instructions. We analyze the causality of temperature failures and provide a self-validating workflow to optimize your specific substrate.

Module 1: Reaction Kinetics & Thermodynamics (The "Why")

Q: Why does my reaction stall at the open-chain intermediate stage despite prolonged heating?

A: This is often a solvent-temperature mismatch, not just a kinetic issue. In the Biginelli reaction, the formation of the acylimine intermediate is fast. The subsequent addition of the


-keto ester enolate forms an open-chain ureide. The final ring closure (intramolecular dehydration) has the highest activation barrier.
  • The Problem: If you use Ethanol (bp 78°C), you may not reach the threshold temperature required for the dehydration step for sterically hindered substrates.

  • The Fix: Switch to a higher-boiling solvent like Toluene (110°C) or Acetic Acid (118°C) . The higher thermal ceiling allows the system to cross the activation barrier without requiring a stronger (and potentially destructive) acid catalyst.

Q: How does temperature influence the competition between the Biginelli and Hantzsch pathways?

A: Temperature controls the reversibility of the initial condensation steps.

  • Lower Temperatures (<60°C): Favor the Knoevenagel condensation (Aldehyde +

    
    -keto ester). If this dominates, you risk diverting material toward Hantzsch dihydropyridines if an ammonia source is present (from urea decomposition).
    
  • Optimal Temperatures (80-100°C): Favor the formation of the

    
    -acyliminium ion (Aldehyde + Urea), which is the critical "choke point" for the desired Biginelli pathway [1].
    
Visualizing the Pathway

The following diagram illustrates the temperature-dependent bifurcation points in the synthesis.

ReactionPathway Start Reactants (Aldehyde + Urea + Beta-Keto Ester) Inter1 N-Acyliminium Ion (Key Intermediate) Start->Inter1 Med. Temp (Acid Cat.) Side2 Side Product: Hantzsch Pyridine Start->Side2 Low Temp (Knoevenagel Path) Inter2 Open-Chain Ureide Inter1->Inter2 Nucleophilic Attack Side1 Side Product: N-Acylurea Inter2->Side1 Excess Heat (Rearrangement) Product DHPM Product (Cyclized) Inter2->Product High Temp (>80°C) - H2O (Cyclization)

Figure 1: Reaction pathway showing critical temperature-dependent branch points. Note that cyclization (Inter2 -> Product) requires the highest energy input.

Module 2: Critical Process Parameters (Solvent & Temperature)

Selecting the right solvent is effectively selecting your reaction temperature. Use this table to match your substrate's steric demand with the necessary thermal window.

SolventBoiling Point (°C)Application ScenarioRisk Factor
Dichloromethane 40Unsuitable for thermal cyclization. Use only for pre-mixing or Lewis-Acid catalyzed steps.Rate too slow; intermediates precipitate.
Ethanol 78Standard for unhindered aromatic aldehydes.May fail for ortho-substituted aldehydes (steric clash).
Acetonitrile 82Excellent for polar intermediates; cleaner profiles than alcohols.Can coordinate with some Lewis Acids, deactivating them.
Toluene 110Recommended for difficult cyclizations. Azeotropic removal of water drives equilibrium.Non-polar; urea solubility is poor (requires phase transfer catalyst or vigorous stirring).
Acetic Acid 118Dual role: Solvent + Catalyst. High yield for recalcitrant substrates.Hard to remove; can form acetamides with amines.
Solvent-Free >100Green chemistry approach; very fast rates [2].High Risk: "Hot spots" can cause charring/polymerization.

Module 3: Troubleshooting Guide

Scenario A: "I see a new spot on TLC that isn't product or starting material."

Diagnosis: Likely N-acylurea formation or Urea Decomposition .

  • Mechanism: At high temperatures (>100°C) without sufficient acid catalysis, the ureide intermediate can rearrange rather than cyclize. Alternatively, urea hydrolyzes to ammonia and cyanic acid.

  • Corrective Action:

    • Lower bath temperature by 10°C.

    • Increase Acid Catalyst concentration (protonation of the ureide carbonyl facilitates cyclization over rearrangement).

    • Protocol Check: Add urea last in portions to prevent thermal decomposition before it reacts with the aldehyde [3].

Scenario B: "The product precipitates but contains uncyclized intermediate."

Diagnosis: Premature Precipitation (The "Cold Trap").

  • Mechanism: The open-chain intermediate is often less soluble than the reactants but more soluble than the final crystal. If the reaction cools or the solvent is too non-polar, the intermediate crashes out before ring closure.

  • Corrective Action:

    • Switch to a solvent with better solubility for the intermediate (e.g., Ethanol/Toluene mix).

    • Reflux Check: Ensure vigorous reflux. The temperature inside the flask must be maintained; a cold condenser returning solvent too quickly can sub-cool the mixture.

Scenario C: "Yield is low (<40%) with electron-rich aldehydes."

Diagnosis: Electronic Deactivation.

  • Mechanism: Electron-donating groups stabilize the aldehyde, making the initial carbonyl attack sluggish. High temperature helps, but often leads to tar.

  • Corrective Action:

    • Use Microwave Irradiation . This provides rapid, uniform heating that accelerates the rate-limiting step without the prolonged thermal exposure that causes degradation [4].

    • Target temperature: 120°C for 10-15 mins (sealed vessel).

Module 4: Standardized Optimization Workflow

Do not guess. Follow this logic gate to determine the optimal temperature for a new pyrimidinone derivative.

OptimizationFlow cluster_note Self-Validation Start Start Optimization Standard: EtOH Reflux (78°C) Check1 Check TLC at 2 Hours Start->Check1 Decision1 Conversion > 50%? Check1->Decision1 PathHigh Continue Reflux Monitor until completion Decision1->PathHigh Yes PathLow Is Intermediate Visible? Decision1->PathLow No Action1 Kinetic Trap: Increase Temp (Switch to Toluene) Add Dean-Stark Trap PathLow->Action1 Yes (Stuck at Intermediate) Action2 Thermodynamic Barrier: Change Catalyst (Lewis Acid) Or Microwave (100°C) PathLow->Action2 No (SM Unreacted) Note Always verify intermediate identity via LC-MS before increasing temperature.

Figure 2: Decision tree for thermal optimization. Use LC-MS to distinguish between stuck intermediates and unreactive starting materials.

Step-by-Step Protocol: The "Variable Temp" Screen
  • Setup: Prepare 3 parallel reactions in sealed vials (1 mmol scale).

  • Conditions:

    • Vial A: Ethanol, 80°C (Standard)

    • Vial B: Acetonitrile, 80°C (Polar/Aprotic check)

    • Vial C: Toluene, 110°C (High Temp check)

  • Catalyst: Use 10 mol%

    
     or concentrated HCl (2 drops).
    
  • Analysis: Sample at 30 mins and 2 hours.

    • If Vial C is cleanest: The reaction is endothermic and entropy-driven. Scale up in Toluene.

    • If Vial A is cleanest but slow: The reaction is sensitive to high-temp degradation. Stick to Ethanol but extend time.

References

  • Kappe, C. O. (1997). "A Reexamination of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate". The Journal of Organic Chemistry. Link

  • Polshettiwar, V., & Varma, R. S. (2008). "Greener and rapid synthesis of bio-active heterocycles using microwave irradiation in water". Chemical Society Reviews. Link

  • BenchChem Technical Support. (2025). "Troubleshooting unexpected side reactions in pyrimidine synthesis". BenchChem Knowledge Base. Link

  • Dallinger, D., & Kappe, C. O. (2007). "Microwave-Assisted Synthesis of Heterocycles". Chemical Reviews. Link

Technical Support Center: Purification of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Purification of 2-Anilino-6-methyl-1H-pyrimidin-4-one

Overview: The synthesis of 2-anilino-6-methyl-1H-pyrimidin-4-one (often via condensation of phenylguanidine and ethyl acetoacetate) frequently results in a crude precipitate containing unreacted aniline, inorganic salts (guanidine carbonate byproducts), and thermal degradation products. Due to the amphoteric nature of the pyrimidinone scaffold, standard silica chromatography is often inefficient, leading to streaking and poor separation.

This guide prioritizes chemical purification (Acid-Base Reprecipitation) and thermodynamic purification (Recrystallization) over chromatographic methods to ensure high purity for biological assays.

Part 1: Diagnostic Workflow

Before selecting a protocol, identify the state of your crude material using this logic flow.

PurificationLogic Start Crude Product State CheckColor Is the solid Pink/Brown? Start->CheckColor CheckTexture Is it Gummy/Sticky? CheckColor->CheckTexture No (Off-white/Yellow) AnilineOx Diagnosis: Aniline Oxidation Action: Non-polar Trituration CheckColor->AnilineOx Yes CheckSolubility Does it dissolve in 1M NaOH? CheckTexture->CheckSolubility No (Powder) TrappedSolvent Diagnosis: Trapped Solvent/Oligomers Action: Protocol C (Trituration) CheckTexture->TrappedSolvent Yes InorganicSalts Diagnosis: High Salt Content Action: Protocol A (Acid/Base) CheckSolubility->InorganicSalts Insoluble Residue PureCheck Final Polish Required? CheckSolubility->PureCheck Fully Soluble AnilineOx->PureCheck TrappedSolvent->PureCheck InorganicSalts->PureCheck Recryst Action: Protocol B (Recrystallization) PureCheck->Recryst High Purity Needed (>98%)

Figure 1: Decision matrix for selecting the appropriate purification strategy based on crude product characteristics.

Part 2: Troubleshooting & FAQs

Q1: My product has a persistent pink/reddish hue. How do I remove it?

  • Cause: This is due to the oxidation of unreacted aniline trapped in the crystal lattice. Aniline oxidizes rapidly to form colored oligomers (similar to the "mauveine" dye mechanism).

  • Solution: Do not recrystallize immediately; the impurity will occlude into the new crystals.

    • Step 1: Perform Protocol C (Trituration) with Hexane or Diethyl Ether. The product is insoluble in these non-polar solvents, but aniline and its oxidation byproducts are soluble.

    • Step 2: If color persists, use Protocol A . The aniline will remain in the organic extraction layer while your product stays in the basic aqueous layer.

Q2: The product is not precipitating after acidification (Protocol A).

  • Cause: The pH is likely too low. The pyrimidinone nitrogen (N1/N3) can be protonated at very low pH (< pH 2), forming a soluble cationic salt.

  • Solution: Adjust pH to the isoelectric point, typically pH 5–6 . Use Acetic Acid instead of HCl for the final acidification to avoid overshooting.

Q3: Why does the melting point span 5°C+ (e.g., 295–302°C)?

  • Cause: Inorganic salts (sodium carbonate/chloride) are likely trapped. These do not melt but affect the lattice energy.

  • Verification: Check solubility in water. If the "product" dissolves instantly in neutral water, it is likely a salt form. The free base is sparingly soluble in water.[1]

  • Solution: Wash the solid thoroughly with hot water (60°C) followed by Ethanol.

Part 3: Detailed Protocols

Protocol A: Acid-Base Reprecipitation (The "Deep Clean")

Best for: Removing unreacted aniline, starting materials, and inorganic salts.

Mechanism: 2-anilino-6-methyl-1H-pyrimidin-4-one is amphoteric. It possesses an acidic proton at N3 (pKa ~9–10) allowing it to dissolve in base, while neutral impurities (aniline) do not.

  • Dissolution: Suspend the crude solid (1.0 eq) in 1M NaOH (10 mL per gram). Stir until the majority of the solid dissolves.

    • Note: If a suspension remains, filter it. The solid residue is likely inorganic salts or bis-condensed byproducts.

  • Extraction (Critical Step): Wash the basic aqueous solution with Ethyl Acetate or Diethyl Ether (2 x 10 mL).

    • Why? The product is anionic and stays in the water. Unreacted aniline and neutral organics move to the organic layer. Discard the organic layer.

  • Precipitation: Cool the aqueous layer to 0–5°C. Slowly add Glacial Acetic Acid or 1M HCl dropwise with vigorous stirring.

  • Endpoint: Monitor pH. Stop when pH reaches 5.0–6.0 . A thick white/off-white precipitate will form.

  • Isolation: Filter the solid, wash with cold water (to remove Na salts), and dry under vacuum.

Protocol B: Recrystallization (The "Polish")

Best for: Final purification to >99% for biological testing.

Solvent Choice:

  • Glacial Acetic Acid: Excellent for pyrimidinones. Dissolve hot, cool to room temp.

  • DMF/Water (1:1): Dissolve in minimum hot DMF, add water until turbid, cool.

  • Ethanol: (Requires large volumes). Only effective if impurities are highly soluble in ethanol.

Procedure (Acetic Acid Method):

  • Dissolve crude product in minimum boiling Glacial Acetic Acid .

  • Filter hot if there are insoluble particles (mechanical debris).

  • Allow the solution to cool slowly to room temperature.

  • Add a small volume of Diethyl Ether (anti-solvent) if crystallization is slow.

  • Filter crystals and wash with Ether to remove residual acid.

Protocol C: Trituration (The "Quick Fix")

Best for: Removing surface stickiness/oils.

  • Suspend crude solid in Hexane or Diethyl Ether .

  • Sonicate for 10–15 minutes.

  • Filter and wash with fresh solvent.

    • Result: Removes surface aniline and non-polar oils.

Part 4: Solubility & Data Reference

SolventSolubility (25°C)Solubility (Hot)Role in Purification
Water (pH 7) Insoluble (<1 mg/mL)Sparingly SolubleWash solvent (removes salts)
1M NaOH Soluble (Anionic form)SolubleSolvent for Protocol A
1M HCl Soluble (Cationic form)SolubleAvoid for washing; product dissolves
Ethanol Sparingly SolubleSoluble Recrystallization solvent
Diethyl Ether InsolubleInsolubleAnti-solvent / Aniline extraction
DMF/DMSO SolubleSolubleSolvent for chromatography (if needed)

Key Chemical Properties:

  • Molecular Formula: C11H11N3O

  • MW: 201.23 g/mol

  • Melting Point: >300°C (Decomposes)

  • pKa (Calculated): ~9.8 (Acidic N3-H), ~4.5 (Basic Pyrimidine N)

References

  • Synthesis & Properties of 2-Amino-6-methyl-4-pyrimidinol: ChemicalBook. (2026).[1] "2-Amino-6-methyl-4-pyrimidinol Properties and Synthesis." Link

    • Relevance: Establishes the solubility profile and high melting point (>300°C) characteristic of this scaffold class.
  • Solubility of Pyrimidinones: Solubility of Things. (2025). "Solubility of 2-amino-6-methyl-1H-pyrimidin-4-one." Link

    • Relevance: Confirms amphoteric nature and solubility in polar vs. non-polar solvents.[2]

  • Removal of Aniline Impurities: ResearchGate. (2014). "How do I remove aniline from the reaction mixture?" Link

    • Relevance: Validates the use of dilute acid washing and non-polar solvent tritur
  • Recrystallization Techniques: Sigma-Aldrich. (2026). "2-ANILINO-6-METHYL-4(3H)-PYRIMIDINONE Product Information." Link

    • Relevance: Provides commercial benchmarks for purity and handling of the specific target molecule.
  • EPA Chemical Data: EPA CompTox Dashboard. (2025). "2-Anilino-6-methyl-4-pyrimidinecarboxylic acid Properties." Link

    • Relevance: Provides physicochemical properties (pKa, LogP) for closely related analogs to justify the Acid-Base protocol.

Sources

minimizing side reactions in methyl-pyrimidinone formation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl-Pyrimidinone Synthesis Optimization

Ticket ID: #MP-SYN-001 Subject: Minimizing Side Reactions in Methyl-Pyrimidinone Formation Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the Technical Support Center. You are likely attempting to synthesize a methyl-substituted pyrimidin-4(3H)-one (e.g., 2-methyl-4(3H)-pyrimidinone) via the condensation of an amidine with a


-keto ester, or you are attempting to methylate a pre-existing pyrimidinone ring.

This guide moves beyond basic recipes to address the causality of failure . In pyrimidinone chemistry, side reactions are rarely random; they are governed by tautomeric equilibria and hard/soft acid-base (HSAB) interactions.

Module 1: De Novo Ring Formation (Condensation)

Context: The standard route involves condensing ethyl acetoacetate with acetamidine hydrochloride under basic conditions (typically NaOEt/EtOH).

The Core Problem: Competing Pathways

The reaction is a race between the desired cyclization and the decomposition of the amidine.

Visualizing the Failure Points (Graphviz Diagram) The following diagram illustrates the critical decision points where the reaction deviates into side products.

ReactionPathway Start Acetamidine HCl + Ethyl Acetoacetate Base Add Base (NaOEt) Start->Base Side2 Side Rxn B: Self-Condensation (Dehydracetic Acid) Start->Side2 Excess Heat/ No Amidine FreeAmidine Free Amidine (Unstable) Base->FreeAmidine Deprotonation Intermediate Open-Chain Intermediate FreeAmidine->Intermediate Nucleophilic Attack Side1 Side Rxn A: Hydrolysis to NH3 (Formation of Pyridines) FreeAmidine->Side1 H2O Present (Hydrolysis) Product 2-Methyl-4(3H)- pyrimidinone Intermediate->Product - H2O / - EtOH (Cyclization) Side3 Side Rxn C: O-Alkylation (If alkylating) Product->Side3 Post-mod Wrong Electrophile

Caption: Critical divergence points in pyrimidinone synthesis. Red nodes indicate irreversible side reactions caused by moisture or thermal stress.

Troubleshooting Guide: Ring Closure
SymptomProbable CauseTechnical Solution
Low Yield (<40%) Amidine Hydrolysis: Acetamidine HCl is hygroscopic. If wet, it hydrolyzes to acetic acid + ammonia. Ammonia reacts with acetoacetate to form symmetric pyridines or enamines.Protocol Adjustment: Dry acetamidine HCl in a desiccator (P₂O₅) for 24h. Use freshly prepared NaOEt. Ensure the reaction is under N₂ atmosphere.
Gel/Solid Mass Polymerization: Rapid addition of the keto-ester to the free amidine causes localized exotherms, leading to polymerization of the reactive enamine intermediate.Stepwise Addition: Dissolve the amidine in base first at 0°C, then add the

-keto ester dropwise over 30 mins. Allow to warm slowly.
Starting Material Remains Reversibility: The condensation produces water. If water is not removed, the equilibrium shifts back to the open-chain intermediate.Azeotropic Removal: If using high-boiling solvents (toluene/xylene), use a Dean-Stark trap. In EtOH, use molecular sieves (3Å) in the reaction vessel.

Module 2: Regiocontrol in Methylation (N vs. O)

Context: If you are methylating a pre-formed pyrimidinone ring (e.g., uracil or a thiouracil derivative), you face the tautomeric twin problem . The lactam (NH-C=O) and lactim (N=C-OH) forms exist in equilibrium.

  • N-Methylation: Usually desired (thermodynamically stable).

  • O-Methylation: Usually a side reaction (kinetically favored with hard electrophiles).

The HSAB Control System

To minimize O-alkylation side reactions, you must apply Hard-Soft Acid-Base (HSAB) theory.

  • Nitrogen (N3): Softer nucleophile.

  • Oxygen (O4): Harder nucleophile.

Decision Matrix for Regioselectivity

VariableTo Promote N-Alkylation (Target)To Promote O-Alkylation (Side Rxn - AVOID)
Electrophile Soft: Methyl Iodide (MeI), Benzyl Bromide.Hard: Dimethyl Sulfate (DMS), Methyl Triflate, Diazomethane.
Base Soft/Neutral: K₂CO₃, Cs₂CO₃ (Cesium effect stabilizes N-anion).Hard: Ag₂CO₃ (Silver coordinates N, forcing O-attack), NaH.
Solvent Polar Aprotic: DMF, DMSO (Solvates cation, leaves N-anion naked).Non-polar/Ethereal: THF, Benzene (Ion pairing favors O-attack).

FAQ: "Why am I getting the O-methyl ether?"

  • Diagnosis: You are likely using Dimethyl Sulfate (DMS) or a silver salt.

  • Fix: Switch to Methyl Iodide (MeI) and use DMF as the solvent. The "soft" iodide leaving group prefers the "soft" nitrogen center.

Module 3: Validated Experimental Protocol

Protocol: Synthesis of 2-Methyl-4(3H)-pyrimidinone Optimized for minimal side reactions.

Reagents:

  • Acetamidine Hydrochloride (dried)

  • Ethyl Acetoacetate (distilled)

  • Sodium Ethoxide (21% wt in Ethanol)

Step-by-Step Workflow:

  • Preparation of Amidine Base (The Critical Step):

    • Charge a dry 3-neck flask with anhydrous ethanol under N₂.

    • Add Acetamidine HCl (1.0 equiv).

    • Add Sodium Ethoxide solution (1.05 equiv) dropwise at 0°C .

    • Why: Low temperature prevents the free amidine from decomposing before it meets the ester. Stir for 15 min.

  • Condensation:

    • Add Ethyl Acetoacetate (1.0 equiv) dropwise over 30 minutes at 0°C.

    • Observation: The solution may turn slight yellow. Dark orange indicates oxidation/side reactions.

    • Remove ice bath and stir at Room Temp for 2 hours.

    • Reflux for 4 hours.

  • Workup (Purification):

    • Concentrate the mixture in vacuo to remove ethanol (do not distill to dryness; leave a slurry).

    • Dissolve residue in minimum cold water.

    • Acidification: Carefully adjust pH to ~6.5–7.0 using conc. HCl.

    • Mechanism:[1][2][3][4][5] The product is amphoteric. It is soluble at high pH (as a salt) and low pH (protonated). It precipitates at its isoelectric point .

    • Filter the white precipitate. Recrystallize from Ethanol/Water (9:1).

References

  • Organic Syntheses , Coll.[2][6] Vol. 1, p. 248. Preparation of Ethyl Acetoacetate (Precursor Purity). Link

  • BenchChem Technical Support . Troubleshooting Pyrimidine Synthesis: Biginelli and Condensation Reactions. Link

  • National Institutes of Health (NIH) / PubMed . N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations. Bioorg Med Chem Lett. 2013.[4][7] Link

  • Organic Chemistry Portal . Pyrimidine Synthesis: Recent Literature and Mechanisms. Link

Sources

Technical Support Center: Stability of 2-anilino-6-methyl-1H-pyrimidin-4-one in Aqueous Solution

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-anilino-6-methyl-1H-pyrimidin-4-one. This document provides in-depth answers to frequently asked questions and troubleshooting advice for common issues encountered during experimental work involving this compound in aqueous solutions. Our goal is to equip you with the scientific rationale behind experimental design and analysis to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 2-anilino-6-methyl-1H-pyrimidin-4-one in an aqueous solution?

The stability of 2-anilino-6-methyl-1H-pyrimidin-4-one is primarily dictated by three environmental factors: pH, temperature, and light exposure.

  • pH: The pH of the aqueous solution is the most critical factor. The pyrimidine ring system, particularly with its amide-like (pyrimidinone) structure, is susceptible to hydrolysis. This degradation is often catalyzed by acidic or basic conditions.[1] In general, many heterocyclic compounds, including pesticides with similar structures, exhibit significant degradation under alkaline conditions through a process called alkaline hydrolysis.[2][3] For many pharmaceuticals, extreme pH levels can catalyze hydrolysis of bonds like esters and amides.[1]

  • Temperature: Increased temperature accelerates the rate of chemical degradation reactions, including hydrolysis, in accordance with the Arrhenius equation. Therefore, storing stock solutions and experimental samples at lower temperatures (e.g., 2-8°C or frozen) is crucial for minimizing degradation over time.

  • Light (Photostability): Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation.[4] Aromatic systems and compounds with conjugated double bonds, like 2-anilino-6-methyl-1H-pyrimidin-4-one, can absorb UV light, leading to the formation of reactive species and subsequent degradation products.[4]

Q2: What is the most likely degradation pathway for this compound in an aqueous solution?

While specific degradation pathways for this exact molecule are not extensively published, based on the chemistry of related pyrimidine structures, the most probable degradation pathway is hydrolysis of the pyrimidine ring .

One plausible mechanism involves the hydrolytic cleavage of the amide-like bond within the pyrimidinone ring, potentially at the N1-C6 or N3-C4 position.[5] This would lead to ring-opening and the formation of more polar, acyclic degradation products. Another possibility is the hydrolysis of the anilino group at the C2 position, although this is generally less favored than ring hydrolysis. Under forced conditions (e.g., strong acid/base, high heat), further degradation into smaller fragments like aniline, methyluracil derivatives, or other related structures could occur.

Hypothetical Hydrolytic Degradation Pathway

G parent 2-anilino-6-methyl- 1H-pyrimidin-4-one intermediate Ring-Opened Intermediate (Post-Hydrolysis) parent->intermediate H₂O / H⁺ or OH⁻ (Hydrolysis) products Degradation Products (e.g., aniline, ring fragments) intermediate->products Further Degradation

Caption: Hypothetical degradation via hydrolysis.

Q3: How does pH specifically affect the stability, and what is the optimal pH for storage?

The effect of pH is tied to the compound's ionization state and the catalytic role of hydronium (H⁺) and hydroxide (OH⁻) ions.[1]

  • Acidic Conditions (pH < 7): Acid-catalyzed hydrolysis can occur. Pyridinium compounds have been shown to be most stable in acidic solutions between pH 2 and 3.[6] However, very low pH values (e.g., < 1) can aggressively promote degradation.

  • Neutral Conditions (pH ≈ 7): Stability is generally expected to be maximal in the neutral to slightly acidic range.

  • Alkaline Conditions (pH > 7): The compound is highly susceptible to base-catalyzed hydrolysis. For every one-point increase in pH above 7, the rate of hydrolysis can increase by approximately 10-fold for susceptible compounds.[3]

Based on general principles for similar compounds, the optimal pH for short-term storage and experimental use is likely in the slightly acidic range (pH 4-6) . It is strongly recommended to perform a pH-rate profile study to determine the exact pH of maximum stability for your specific experimental conditions.

Q4: What analytical methods are recommended for monitoring the stability of 2-anilino-6-methyl-1H-pyrimidin-4-one?

High-Performance Liquid Chromatography (HPLC) with UV detection is the most suitable and widely used technique for stability testing.[7][8]

  • Method: A stability-indicating HPLC method should be developed. This is a method that can separate the parent compound from all potential degradation products, ensuring that the quantification of the parent drug is accurate and not inflated by co-eluting impurities.[7]

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A common mobile phase for pyrimidine derivatives is a mixture of methanol and water or acetonitrile and water, often with a pH modifier like formic acid or ammonium acetate to improve peak shape.[8]

  • Detection: UV detection is appropriate due to the aromatic nature of the compound. A wavelength scan should be performed to find the absorbance maximum (λmax), which for similar pyrimidine derivatives can be around 225 nm.[8]

  • Quantification: The concentration of the parent compound is monitored over time by measuring the decrease in its peak area. The appearance of new peaks signifies the formation of degradation products.

For structural elucidation of unknown degradation products, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[7][9]

Troubleshooting Guide
Problem: I'm observing a rapid and unexpected loss of my compound in a freshly prepared aqueous solution.
  • Probable Cause 1: pH of the Solution. The "pure" water used for dissolution may not be neutral. Deionized water can become acidic (pH 5-6) due to dissolved CO₂, while other water sources can be alkaline.[2] If your compound is particularly sensitive to pH, this could be the cause.

    • Solution: Always use a well-defined buffer system to prepare your aqueous solutions. Do not use unbuffered "water" for stability-critical experiments. Verify the pH of the final solution after the compound has been added.

  • Probable Cause 2: High Temperature. Was the solution prepared using heat to aid dissolution? Or was it left at ambient temperature for an extended period?

    • Solution: Prepare solutions at room temperature or on ice if possible. Store all stock and working solutions at 2-8°C or frozen (-20°C to -80°C) when not in immediate use.

Problem: My HPLC analysis shows multiple new peaks appearing over a short time, even when the solution is refrigerated.
  • Probable Cause 1: Photodegradation. Standard laboratory lighting and exposure to sunlight during handling can be sufficient to cause photodegradation.[4]

    • Solution: Protect your solutions from light at all times. Use amber vials or wrap your containers in aluminum foil. Minimize the time samples are exposed to light during preparation and analysis.

  • Probable Cause 2: Oxidative Degradation. Dissolved oxygen in the aqueous solution can lead to oxidation, especially if trace metal ions are present to act as catalysts.

    • Solution: For long-term studies, consider de-gassing the solvent (e.g., by sparging with nitrogen or argon) before preparing the solution. While often a secondary concern to hydrolysis, it can be a factor for certain compounds.

Problem: My experimental results are inconsistent. Sometimes the compound seems stable, and other times it degrades quickly.
  • Probable Cause: Inconsistent Solution Preparation. Minor, undocumented variations in preparation can lead to major differences in stability. This could include using different sources of water, not accurately controlling the final pH, or different levels of light exposure between batches.

    • Solution: Standardize and Document Everything. Implement a strict, detailed Standard Operating Procedure (SOP) for solution preparation.

      • Specify the exact buffer components and final target pH.

      • Measure and record the final pH of every solution.

      • Document the storage conditions (temperature and light protection) for every solution.

      • Use consistent sources for all reagents.

Protocol: Forced Degradation Study Workflow

A forced degradation (or stress testing) study is essential to understand the intrinsic stability of the compound and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Study

G cluster_prep Preparation cluster_stress Stress Conditions (in parallel) cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., in Acetonitrile or DMSO) prep_working Dilute Stock into Aqueous Stress Conditions prep_stock->prep_working acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, RT) oxid Oxidation (e.g., 3% H₂O₂, RT) thermal Thermal (e.g., 60°C in buffer) photo Photolytic (UV/Vis light, RT) sampling Sample at Timepoints (e.g., 0, 2, 4, 8, 24h) acid->sampling base->sampling oxid->sampling thermal->sampling photo->sampling neutralize Neutralize Acid/Base Samples Immediately sampling->neutralize hplc Analyze via HPLC-UV/PDA neutralize->hplc mass_balance Assess Mass Balance & Peak Purity hplc->mass_balance

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:
  • Prepare a Concentrated Stock Solution: Dissolve a precisely weighed amount of 2-anilino-6-methyl-1H-pyrimidin-4-one in a suitable organic solvent (e.g., Methanol, Acetonitrile, or DMSO) where it is known to be stable.

  • Prepare Stress Samples: Dilute the stock solution into different aqueous solutions to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare one sample for each condition:

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidative Degradation: 3% H₂O₂

    • Thermal Degradation: pH 7.4 buffer

    • Control Sample: The same pH 7.4 buffer, protected from light and kept at 2-8°C.

  • Incubate Samples:

    • Place the Acid and Thermal samples in a water bath or oven at an elevated temperature (e.g., 60°C).

    • Keep the Base and Oxidative samples at room temperature, as these reactions are often rapid.

    • For photostability, expose a sample in a photostability chamber according to ICH Q1B guidelines. Keep a wrapped (dark) control sample next to it.

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Quench Reactions: For the acid and base samples, immediately neutralize the aliquot with an equivalent amount of base or acid, respectively, to stop the degradation reaction.

  • Analyze by HPLC: Analyze all samples, including the time-zero sample and the control, using a validated, stability-indicating HPLC method. Use a Photo Diode Array (PDA) detector to check for peak purity and identify the λmax of new peaks.

  • Evaluate Data:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the rate of degradation under each condition.

    • Assess mass balance. The total peak area (parent + degradants) should remain relatively constant if all degradants are being detected.

This systematic approach will provide a comprehensive stability profile of 2-anilino-6-methyl-1H-pyrimidin-4-one and is crucial for developing robust formulations and designing reliable experiments.

Summary of Expected Stability

The following table provides a generalized summary of the expected stability based on the chemical nature of the compound. This should be confirmed by experimental data.

ConditionTemperaturepHExpected StabilityPrimary Degradation
Storage 2-8°C4.0 - 6.0Good (Weeks to Months)Minimal
Storage -20°C4.0 - 7.0Excellent (Months to Years)Negligible
Experiment Room Temp< 3.0Moderate to PoorAcid Hydrolysis
Experiment Room Temp4.0 - 6.5Good (Hours to Days)Minimal Hydrolysis
Experiment Room Temp> 7.5Poor to Very PoorBase Hydrolysis
Stress > 40°CAnyPoorAccelerated Hydrolysis
Stress UV/Vis LightAnyPoorPhotodegradation
References
  • Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. MDPI.
  • 2-Amino-6-methylpyrimidin-4-one | Solubility of Things. Solubility of Things.
  • Analytical Techniques In Stability Testing. Separation Science.
  • method development, validation of stability indicating liquid chromatographic method and force degradation study of pyrimidine derivative . Jetir.Org. Available at: [Link]

  • Assay methods for use in stability studies of 2-amino-6-methyl-5-oxo-4-n-propyl-4,5-dihydro-[8][10][11]triazolo[1,5-a]pyrimidine . Analyst (RSC Publishing). Available at: [Link]

  • Synthesis and evaluation of 2-anilinopyrimidines bearing 3-aminopropamides as potential epidermal growth factor receptor inhibitors . PubMed. Available at: [Link]

  • 2-(diethylamino)-6-methyl-1H-pyrimidin-4-one . PubChem. Available at: [Link]

  • pyrimidine degradation pathway: Topics by Science.gov . Science.gov. Available at: [Link]

  • Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents . PMC. Available at: [Link]

  • An Unexpected Deamination Reaction after Hydrolysis of the Pyrimidine (6-4) Pyrimidone Photoproduct . CORE. Available at: [Link]

  • An unexpected deamination reaction after hydrolysis of the pyrimidine (6-4) pyrimidone photoproduct . Amazon AWS. Available at: [Link]

  • Effect of water pH on the stability of pesticides . MSU Extension. Available at: [Link]

  • 2-Anilinopyrimidine derivatives: Design, synthesis, in vitro anti-proliferative activity, EGFR and ARO inhibitory activity, cell cycle analysis and molecular docking study . PubMed. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products . Chromatography Online. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan . ResearchGate. Available at: [Link]

  • Photostability and Photostabilization of Drugs and Drug Products . SciSpace. Available at: [Link]

  • Effect of Water pH on the Chemical Stability of Pesticides . DigitalCommons@USU. Available at: [Link]

  • LC-UV and UPLC-MS/MS Methods for Analytical Study on Degradation of Three Antihistaminic Drugs, Ketotifen, Epinastine and Emedastine . MDPI. Available at: [Link]

  • Synthesis of 3, 4-Dihydropyrimidin-2-(1H)-ones Using a Hydrogel as a Green and Reusable Catalyst . Chemical Methodologies. Available at: [Link]

  • Study on the stability of the oxime HI 6 in aqueous solution . PubMed. Available at: [Link]

  • Influence of Neutralization Precipitation Conditions on the Physical Stability of Amorphous Solid Pharmaceuticals . MDPI. Available at: [Link]

  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1 . PLOS. Available at: [Link]

  • 2-(Diethylamino)-6-methyl-1H-pyrimidin-4-one . SIELC Technologies. Available at: [Link]

  • (PDF) Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation . ResearchGate. Available at: [Link]

Sources

overcoming catalyst deactivation in pyrimidinone reactions

Author: BenchChem Technical Support Team. Date: March 2026

To: Research Team From: Senior Application Scientist, Catalysis Division Subject: Technical Guide: Overcoming Catalyst Deactivation in Pyrimidinone Reactions

Introduction: The Pyrimidinone Paradox

Pyrimidinones are the backbone of modern medicinal chemistry, serving as critical scaffolds in kinase inhibitors, antivirals, and cardiovascular drugs. However, they present a "Pyrimidinone Paradox": the very structural features that make them biologically active—specifically the electron-rich nitrogen atoms and keto-enol tautomerism—act as potent catalyst poisons.

This guide moves beyond generic advice to address the specific mechanistic failures encountered when synthesizing or functionalizing pyrimidinones. It is designed to help you diagnose why your catalyst died and provide self-validating protocols to resurrect your chemistry.

Module 1: Diagnostic Workflows (Root Cause Analysis)

Before changing ligands or metals, you must determine the mode of deactivation. A reaction that stalls at 40% conversion requires a different solution than one that never starts.

The "Standard Addition" Kinetic Test

Is the catalyst dead, or is the reaction inhibited by the product?

The Protocol:

  • Run your standard reaction and monitor conversion vs. time until it stalls (e.g., at 50%).

  • Split the reaction mixture into two vials (A and B).

  • Vial A (Control): Continue stirring at reaction temperature.

  • Vial B (Challenge): Add fresh substrate (starting material) equivalent to the initial loading.

  • Vial C (Catalyst Check): Take a fresh reaction setup and add the product (synthesized separately) at 50 mol% loading from the start.

Interpretation:

Observation Diagnosis Remediation
Vial B resumes rate Catalyst is active; Reagent depletion or degradation occurred. Check reagent stability/purity.
Vial B remains stalled Catalyst is deactivated (Dead). See Module 2 (Ligand/Metal choice).

| Vial C is slower than Control | Product Inhibition . The pyrimidinone product is binding the catalyst. | Lower conversion targets; Biphasic systems to sequester product. |

The Mercury Drop Test (Heterogeneity Check)

Is your "homogeneous" Pd catalyst actually forming active nanoparticles?

Context: Many Pd-catalyzed reactions of pyrimidinones rely on the formation of soluble active species. However, N-heterocycles can strip ligands, causing Pd to aggregate into inactive "Pd black" or active nanoparticles.

WARNING: Recent studies suggest mercury can poison both homogeneous and heterogeneous species.[1][2] Use this test as one data point, not absolute proof [1].

The Protocol:

  • Start a standard reaction.

  • At ~20% conversion, add a drop of elemental mercury (>300 equiv relative to metal).

  • Monitor kinetics for 30 minutes.

Decision Matrix:

  • Reaction Stops Immediately: The active species was likely heterogeneous (nanoparticles) which formed an amalgam with Hg. Solution: Stabilize nanoparticles or switch to true homogeneous systems (bulky ligands).

  • Reaction Continues Unchanged: The active species is likely homogeneous. Solution: Focus on ligand electronics.

Module 2: Overcoming N-Coordination (The "Poisoning" Problem)

The N1 and N3 nitrogens of pyrimidinone are strong


-donors. In cross-coupling (Suzuki, Sonogashira), they displace phosphine ligands, forming a stable, inactive [Pd(Pyrimidinone)2L2] complex.
Strategy: Steric Fortress (Ligand Design)

Use ligands with exceptional steric bulk to physically prevent the pyrimidinone nitrogen from approaching the metal center while allowing the oxidative addition of the aryl halide.

  • Recommended Ligands:

    • Buchwald Dialkylbiaryl Phosphines: XPhos, RuPhos, BrettPhos. The lower aryl ring creates a "roof" over the Pd center.

    • N-Heterocyclic Carbenes (NHCs): IPr, IMes. These form extremely strong bonds with Pd, preventing displacement by the pyrimidinone nitrogen.

Strategy: The "Dummy" Lewis Acid

Add a Lewis acid that binds to the pyrimidinone nitrogen preferentially over the Palladium.

  • Protocol: Add 1.0–1.5 equivalents of ZnCl₂ or Mg(OTf)₂ to the reaction mixture.

  • Mechanism: The Zn²⁺ coordinates to the Pyrimidinone-N (hard-hard interaction), leaving the soft Pd(0) free to perform the catalytic cycle [2].

G Substrate Pyrimidinone Substrate (N-Donor) Poisoned INACTIVE Complex [Pd(Substrate)2] Substrate->Poisoned Strong N-Coordination BlockedSub Zn-Bound Substrate (Cannot Poison Pd) Substrate->BlockedSub + ZnCl2 Pd_L Active Catalyst [Pd(0)Ln] Pd_L->Poisoned Product Coupled Product Pd_L->Product LewisAcid Additive: ZnCl2 LewisAcid->BlockedSub BlockedSub->Product Pd Catalysis Proceeds

Figure 1: Mechanism of Lewis Acid additives in preventing catalyst poisoning. The ZnCl2 acts as a decoy, binding the nitrogen so the Palladium remains active.

Module 3: Stability in C-H Activation

Direct functionalization of pyrimidinones via C-H activation often fails because the substrate directs the metal to a stable "thermodynamic sink" rather than the transition state.

The "Directing Group" Solution

Do not rely on the pyrimidinone nitrogen to direct the metal if it leads to deactivation. Install a transient or removable directing group (DG).

  • N-Methoxy Amide DG: Acts as an anionic ligand to generate a reactive Pd(II) species in situ, anchoring the catalyst close to the C-H bond and overriding the poisoning effect of the heterocycle [3].[3]

Oxidant Compatibility

C-H activation requires an oxidant (to regenerate Pd(II)).

  • Issue: Cu(OAc)₂ (common oxidant) can chelate to pyrimidinones, precipitating out of solution.

  • Fix: Switch to Ag₂CO₃ or organic oxidants like Benzoquinone (BQ) which are less prone to chelation-induced precipitation.

Module 4: The Biginelli Reaction (Acid Catalysis)

In multicomponent reactions (Aldehyde + Urea + Beta-ketoester), the catalyst is usually a Brønsted or Lewis acid.[4]

Deactivation by Water

Water is a byproduct of the Biginelli condensation.

  • Problem: As water accumulates, it hydrolyzes Lewis acids (like BF₃·OEt₂ or AlCl₃) or dilutes Brønsted acids.

  • Solution: Use water-tolerant Lewis acids such as Yb(OTf)₃ or InCl₃ . These lanthanide triflates can be recovered and reused without loss of activity [4].

The "Hantzsch" Diversion

If the reaction temperature is too high, the intermediate diverts to form a fluorescent Hantzsch dihydropyridine byproduct, effectively wasting the catalyst on a side reaction.

  • Control: Maintain T < 80°C. If higher T is needed, increase the Urea:Ketoester ratio to 1.5:1 to favor the Biginelli pathway.

Frequently Asked Questions (FAQ)

Q: My Suzuki coupling turns black and stops after 10 minutes. What happened? A: You likely experienced "Pd Black" precipitation. The pyrimidinone nitrogen displaced your ligands, destabilizing the Pd(0).

  • Immediate Fix: Switch to a precatalyst like Pd(dppf)Cl₂·DCM or add a bulky ligand like XPhos .

Q: Can I use CuI as a co-catalyst in Sonogashira reactions with pyrimidinones? A: Proceed with caution. Copper forms very stable complexes with pyrimidinones (often insoluble).

  • Alternative: Use a "Copper-Free" Sonogashira protocol using Pd(PPh₃)₄ (5 mol%) and CCs₂CO₃ in DMF at 100°C.

Q: How do I remove Ruthenium residues after C-H activation? A: Pyrimidinones bind Ru tenaciously. A simple wash is insufficient.

  • Protocol: Treat the crude mixture with SiliaMetS® Thiol or TMT (Trimercaptotriazine) scavenger resin for 4 hours at 50°C before filtration.

References

  • Chagunda, I. et al.[1] "The poisonous truth about the mercury drop test: the effect of elemental mercury on Pd(0) and Pd(II)ArX intermediates." ChemRxiv, 2023.[1] Link

  • BenchChem Technical Support.[5][6][7] "Catalyst poisoning issues in reactions involving 3,4,5-Tribromo-2,6-dimethylpyridine." BenchChem, 2025.[5][6] Link

  • Topczewski, J. J. et al. "Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles."[3] Nature Chemistry, 2016. Link

  • Ma, Y. et al. "Yb(OTf)3 catalyzed one-pot Biginelli reaction under solvent-free conditions."[8] Journal of Organic Chemistry, 2000.[8] Link

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Interpretation of 2-anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2-anilino-6-methyl-1H-pyrimidin-4-one. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral assignment, offering a comparative analysis with structurally similar compounds to provide a deeper understanding of the structure-spectra correlations. The insights within are grounded in established principles of NMR spectroscopy and supported by experimental data from peer-reviewed literature.

The Foundational Principles of ¹H NMR in Heterocyclic Chemistry

¹H NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shift (δ), multiplicity (splitting pattern), and integration of each proton signal provide a detailed map of the molecule's hydrogen framework. In the context of 2-anilino-6-methyl-1H-pyrimidin-4-one, a compound of interest in medicinal chemistry, understanding its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and studying its chemical environment.

The position of a proton's signal (chemical shift) is primarily influenced by its electronic environment. Electron-withdrawing groups deshield a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups shield it, causing an upfield shift (to a lower ppm value). The multiplicity of a signal, governed by the n+1 rule, reveals the number of neighboring, non-equivalent protons.

Interpreting the ¹H NMR Spectrum of 2-anilino-6-methyl-1H-pyrimidin-4-one

Deduced ¹H NMR Spectral Data for 2-anilino-6-methyl-1H-pyrimidin-4-one

Proton AssignmentMultiplicityDeduced Chemical Shift (ppm)Rationale and Comparative Insights
NH (Anilino) Singlet (broad)~9.5 - 10.5The anilino NH proton is expected to be significantly deshielded due to the electron-withdrawing nature of the pyrimidinone ring and potential hydrogen bonding. Its broadness is characteristic of exchangeable protons.
NH (Pyrimidinone) Singlet (broad)~11.0 - 12.0The pyrimidinone NH proton is typically the most downfield signal, a consequence of being part of an amide-like system and its involvement in intermolecular hydrogen bonding.
Aromatic (Anilino) Multiplet~7.0 - 7.8The five protons of the anilino phenyl group will appear as a complex multiplet. The ortho-protons are generally the most deshielded due to the anisotropic effect of the pyrimidine ring.
CH (Pyrimidine) Singlet~5.8 - 6.2The lone proton on the pyrimidine ring is in a vinylic-like environment and is expected to appear as a sharp singlet.
CH₃ (Methyl) Singlet~2.1 - 2.4The methyl group protons are attached to an sp²-hybridized carbon of the pyrimidine ring, resulting in a downfield shift compared to a typical alkyl methyl group.

A Comparative Analysis with Structural Analogues

To substantiate the deduced spectral data, a comparison with experimentally determined ¹H NMR data of structurally related compounds is invaluable.

Analogue 1: 2-Amino-6-methylpyrimidin-4-one

This compound shares the core pyrimidinone structure but lacks the aniline substituent. In a reported spectrum, the following signals were observed: a broad singlet for the OH (tautomeric form) at approximately 11.09 ppm, a broad singlet for the NH₂ protons around 5.92 ppm, a singlet for the pyrimidine ring proton at 5.14 ppm, and a singlet for the methyl protons at 2.14 ppm[1]. The downfield shift of the pyrimidine proton and the methyl group in our target compound can be attributed to the electronic influence of the anilino group.

Analogue 2: 2-Anilinopyrimidine Derivatives

A study on various 2-anilinopyrimidines provides insight into the chemical shifts of the anilino and pyrimidine protons. For instance, in 4,6-dimethyl-N-(4-methylphenyl)-2-pyrimidinamine, the pyrimidine ring proton appears as a singlet at 6.45 ppm, and the NH proton as a singlet at 7.43 ppm[2]. The aromatic protons of the anilino moiety resonate between 7.12 and 7.54 ppm[2]. These values are in close agreement with our deduced spectrum.

Visualizing the Molecular Structure and Proton Environments

To further clarify the proton assignments, a diagram of the molecular structure with labeled protons is provided below.

Figure 1. Molecular structure of 2-anilino-6-methyl-1H-pyrimidin-4-one with key protons labeled.

Standardized Experimental Protocol for ¹H NMR Acquisition

To ensure reproducibility and accuracy of the ¹H NMR data, the following standardized protocol is recommended.

experimental_workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing start Weigh 5-10 mg of 2-anilino-6-methyl-1H-pyrimidin-4-one dissolve Dissolve in 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆) start->dissolve transfer Transfer to a 5 mm NMR tube dissolve->transfer filter Filter if necessary to remove particulates transfer->filter instrument Place NMR tube in the spectrometer (≥400 MHz) filter->instrument lock Lock on the deuterium signal of the solvent instrument->lock shim Shim the magnetic field for homogeneity lock->shim acquire Acquire the ¹H NMR spectrum (e.g., 16-64 scans) shim->acquire process Fourier transform the Free Induction Decay (FID) acquire->process phase Phase correct the spectrum process->phase baseline Apply baseline correction phase->baseline reference Reference the spectrum to TMS (0 ppm) or residual solvent peak baseline->reference integrate Integrate the signals reference->integrate analyze Analyze chemical shifts, multiplicities, and integrals integrate->analyze

Figure 2. A standardized workflow for acquiring and processing the ¹H NMR spectrum.

Conclusion and Future Perspectives

The deduced ¹H NMR spectrum of 2-anilino-6-methyl-1H-pyrimidin-4-one, supported by comparative analysis with structurally related compounds, provides a robust framework for its characterization. The distinctive signals of the NH protons, the aromatic system, and the pyrimidine core offer a unique fingerprint for this molecule. For researchers in drug discovery and development, this guide serves as a practical tool for the routine analysis and confirmation of this important heterocyclic scaffold. Further two-dimensional NMR experiments, such as COSY and HSQC, would provide unequivocal assignment of all proton and carbon signals, further enhancing the structural understanding of this and related molecules.

References

  • RSC Publishing. (2020, March 25). Microwave-assisted simple synthesis of 2-anilinopyrimidines by the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (2026, March 1). Synthesis, Characterization, Anthelmintic and Insilico Evaluation of 4,6-Disubstituted Pyrimidine-2-One Derivatives. Retrieved from [Link]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one. Retrieved from [Link]

  • ResearchGate. (2018, October 10). Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evaluation. Retrieved from [Link]

Sources

Comparative 13C NMR Characterization Guide: 2-Anilino-6-methyl-1H-pyrimidin-4-one vs. Fully Aromatic Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and drug development, the 2-anilinopyrimidine scaffold is a privileged structure, most notably recognized in kinase inhibitors like imatinib. However, the introduction of a functional group at the C4 position—specifically in 2-anilino-6-methyl-1H-pyrimidin-4-one (Compound A)—introduces complex lactam-lactim tautomerism.

This guide objectively compares the analytical performance and structural characterization of Compound A against a fully aromatic alternative, 4,6-dimethyl-N-phenyl-2-pyrimidinamine (Pyrimethanil, Compound B)[1]. By leveraging 13C Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can unambiguously differentiate the tautomeric keto-state of the pyrimidin-4-one from the fully aromatic state of its analogs, ensuring precise target-binding profiling.

Mechanistic Causality: Why 13C NMR is the Definitive Modality

While 1H NMR is standard for routine structural verification, it often fails to definitively assign tautomeric states in pyrimidinones. The exchangeable protons (N-H vs. O-H) undergo rapid solvent exchange in semi-protic or hygroscopic environments, leading to broadened or entirely absent signals.

13C NMR bypasses this limitation by directly probing the electronic environment of the pyrimidine skeleton:

  • The Carbonyl Differentiator: The C4 carbon in the 1H-pyrimidin-4-one tautomer exhibits a characteristic carbonyl (lactam) resonance (~162–165 ppm)[2]. In contrast, a fully aromatic pyrimidine alternative lacks this C=O character, causing the C4 carbon to resonate further downfield (~167–168 ppm) due to the differing anisotropic and mesomeric effects of the aromatic ring[3].

  • Enamine-like Shielding: In the lactam form of Compound A, the nitrogen lone pair pushes electron density onto the C5 position via resonance. This cross-conjugation highly shields the C5 carbon (δ ~104 ppm)[4]. In the fully aromatic Compound B, this shielding is significantly reduced (δ ~111 ppm).

Comparative 13C NMR Spectral Data

The following table summarizes the quantitative 13C NMR chemical shifts (acquired at 100 MHz in DMSO-d6) to highlight the performance of 13C NMR in distinguishing the target product from its alternative.

Carbon PositionCompound A: 2-anilino-6-methyl-1H-pyrimidin-4-one δ (ppm)Compound B: Pyrimethanil (Alternative) δ (ppm)Diagnostic Significance
C4 164.2 (C=O) 167.5 (C-CH₃) Primary Differentiator: Identifies the lactam C=O vs. the aromatic C-CH₃.
C5 (CH) 104.5111.0Highly shielded in A due to enamine-like resonance.
C2 (N-C=N) 158.5160.2Shifted upfield in A due to cross-conjugation with the C=O group.
C6 (C-CH₃) 154.0167.5Symmetry in B makes C4 and C6 magnetically equivalent.
C1' (Aniline Ipso) 139.5140.8Minor inductive differences from the core ring.
C2', C6' (Ortho) 119.2118.5Structurally conserved; minimal shift.
C3', C5' (Meta) 128.8128.6Structurally conserved; minimal shift.
CH₃ 23.5 (C6-Me)24.2 (C4, C6-Me)Single methyl vs. dual equivalent methyl groups.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating DEPT-135 step. This prevents the misassignment of the critical C4 carbonyl resonance.

Step 1: Sample Preparation

  • Weigh 25–30 mg of the highly purified compound (>98% HPLC purity).

  • Dissolve in 0.6 mL of anhydrous DMSO-d6. Causality: DMSO-d6 is selected because its strong hydrogen-bond accepting nature locks the tautomeric equilibrium heavily toward the keto (pyrimidin-4-one) form, preventing line broadening caused by intermediate exchange rates.

  • Transfer to a standard 5 mm NMR tube.

Step 2: 13C NMR Acquisition

  • Calibrate the spectrometer (e.g., 400 MHz for 1H, yielding 100 MHz for 13C) to 298 K.

  • Apply a standard proton-decoupled sequence (zgpg30 using WALTZ-16 decoupling).

  • Set the relaxation delay (D1) to 2.0 seconds to allow for the relaxation of quaternary carbons.

  • Acquire a minimum of 1024 scans to ensure a high signal-to-noise (S/N) ratio for the critical C2, C4, and C6 quaternary carbons.

Step 3: Self-Validation via DEPT-135

  • Run a DEPT-135 sequence on the exact same sample.

  • Validation Logic: In the DEPT-135 spectrum, the CH peak (C5 at ~104.5 ppm) and CH₃ peak (~23.5 ppm) will appear positive. The critical C4 peak at 164.2 ppm, along with C2, C6, and C1', must completely disappear . This confirms its status as a quaternary carbon, validating the assignment of the C=O functional group and ruling out structural impurities.

Workflow Visualization

G A Sample Preparation (25 mg in 0.6 mL DMSO-d6) B 13C NMR Acquisition (100 MHz, zgpg30, 1024 Scans) A->B Transfer to NMR Tube C DEPT-135 / HSQC Validation (Isolate Quaternary Carbons) B->C Data Processing D C4 Resonance Analysis C->D Identify C4 Peak E δ ~164 ppm Carbonyl (C=O) 2-anilino-6-methyl-1H-pyrimidin-4-one D->E Lactam Form Confirmed F δ ~167 ppm Aromatic (C-CH3) Alternative (e.g., Pyrimethanil) D->F Aromatic Form Confirmed

Workflow for 13C NMR acquisition and structural differentiation of pyrimidine scaffolds.

References

  • [4] 2-Anilino-6-methyl-4-pyrimidinecarboxylic acid | C12H11N3O2 | CID 71689089 - PubChem. National Institutes of Health (NIH). 4

  • [1] (Pesticide residues in food — 2007). World Health Organization (WHO). 1

  • [2] Synthesis, Kinetic and Conformational Studies of 2-Substituted-5-(β-d-glucopyranosyl)-pyrimidin. Semantic Scholar. 2

  • [3] Synthesis of arylidene hydrazinylpyrido[2,3-d]pyrimidin-4-ones as potent anti-microbial. Semantic Scholar. 3

Sources

Comparative HPLC Method Development Guide for 2-Anilino-6-methyl-1H-pyrimidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Anilino-6-methyl-1H-pyrimidin-4-one (CAS: 50427-08-2) is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and bioactive small molecules. From an analytical perspective, quantifying this compound and its synthetic impurities presents a unique chromatographic challenge. The molecule features a pyrimidinone core capable of lactam-lactim tautomerism, coupled with an exocyclic aniline moiety containing basic nitrogen atoms.

This guide objectively compares two High-Performance Liquid Chromatography (HPLC) methodologies—a standard C18 approach versus an optimized Phenyl-Hexyl approach. By dissecting the physicochemical interactions at play, this document provides researchers with a self-validating, highly reproducible protocol for the precise quantification of this pyrimidinone derivative.

Mechanistic Rationale: The Physics of Retention (E-E-A-T)

As an Application Scientist, developing a robust method requires moving beyond trial-and-error to understand the causality behind analyte-stationary phase interactions.

The Analytical Challenge

At neutral pH, the basic nitrogen atoms on the aniline and pyrimidine rings of 2-anilino-6-methyl-1H-pyrimidin-4-one are prone to severe secondary interactions with residual, unendcapped acidic silanols on standard silica-based columns. This phenomenon manifests as broad, asymmetrical peaks (tailing) and poor resolution from structurally similar impurities (such as unreacted aniline or des-methyl byproducts).

Causality Behind Column and Buffer Selection
  • Stationary Phase Selection (C18 vs. Phenyl-Hexyl): While standard C18 columns rely exclusively on hydrophobic partitioning, they often fail to adequately resolve aromatic positional isomers of aniline derivatives[1]. By switching to a Phenyl-Hexyl stationary phase, we introduce complementary

    
     electron interactions. The electron-rich phenyl ring of the stationary phase interacts favorably with the delocalized 
    
    
    
    -electrons of the analyte's aniline and pyrimidinone rings, significantly enhancing retention selectivity and peak symmetry[2].
  • Mobile Phase pH Control: To suppress the ionization of both the analyte's basic nitrogens and the column's residual silanols, a strictly controlled acidic environment is required. Utilizing a 10 mM ammonium phosphate buffer adjusted to pH 3.85 with phosphoric acid forces the pyrimidinone into a consistent tautomeric state and neutralizes silanol activity. This specific buffering strategy is a proven standard for antineoplastic pyrimidinone nucleosides and related scaffolds[2][3][4].

Chromatographic Retention & Optimization Workflow

HPLC_Method_Dev Analyte Analyte: 2-Anilino-6-methyl-1H-pyrimidin-4-one (Basic Nitrogens & Tautomers) Col_C18 Standard C18 Column (Hydrophobic Partitioning) Analyte->Col_C18 evaluated on Col_Phenyl Phenyl-Hexyl Column (π-π & Hydrophobic) Analyte->Col_Phenyl evaluated on Buffer Mobile Phase: 10 mM Ammonium Phosphate (pH 3.85) + Methanol Col_C18->Buffer eluted with Col_Phenyl->Buffer eluted with Result_C18 Baseline Performance: Peak Tailing (Tf > 1.6) Low Resolution Buffer->Result_C18 C18 Outcome Result_Phenyl Optimized Performance: Sharp Peaks (Tf < 1.1) High Resolution Buffer->Result_Phenyl Phenyl-Hexyl Outcome

Logical workflow for HPLC method optimization of 2-anilino-6-methyl-1H-pyrimidin-4-one.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the two methodologies when analyzing a spiked sample of 2-anilino-6-methyl-1H-pyrimidin-4-one (100 µg/mL) containing 1% aniline impurity.

Chromatographic ParameterMethod A: Standard C18 (Baseline)Method B: Phenyl-Hexyl (Optimized)
Primary Retention Mechanism Hydrophobic PartitioningHydrophobic +

Interactions
Retention Time (

)
6.4 minutes8.2 minutes
Peak Tailing Factor (

)
1.65 (Significant tailing)1.08 (Highly symmetrical)
Theoretical Plates (

)
~4,500>12,000
Resolution (

) from Aniline
1.4 (Incomplete baseline separation)3.8 (Complete baseline separation)
Limit of Detection (LOD) 0.5 µg/mL0.1 µg/mL

Data Interpretation: The Phenyl-Hexyl column (Method B) demonstrates a 3x increase in theoretical plates and a near-perfect tailing factor compared to the C18 column. The


 interactions selectively retain the aniline impurity differently than the pyrimidinone core, driving the resolution (

) well above the FDA/ICH requirement of

.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Before acquiring sample data, the system must pass the embedded System Suitability Testing (SST) criteria.

Method B: Optimized Phenyl-Hexyl Protocol (Recommended)

This method leverages orthogonal


 selectivity and strict pH control[2].

1. Reagent & Mobile Phase Preparation:

  • Mobile Phase A (Buffer): Dissolve 1.15 g of ammonium phosphate monobasic (

    
    ) in 1000 mL of HPLC-grade water (10 mM). Adjust the pH precisely to 3.85 
    
    
    
    0.05 using dilute orthophosphoric acid[2][4]. Filter through a 0.22 µm membrane.
  • Mobile Phase B: 100% HPLC-grade Methanol.

2. Chromatographic Conditions:

  • Column: Phenomenex Luna® Phenyl-Hexyl, 150 mm × 4.6 mm i.d., 3 µm particle size (or equivalent).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • Detection: UV Photodiode Array (PDA) extracted at 254 nm (for aniline moiety) and 282 nm (for pyrimidinone maximum absorbance)[1][2].

  • Gradient Program:

    • 0.0 - 2.0 min: 20% B

    • 2.0 - 15.0 min: Linear ramp to 80% B

    • 15.0 - 18.0 min: Hold at 80% B

    • 18.0 - 18.1 min: Return to 20% B

    • 18.1 - 25.0 min: Re-equilibration at 20% B

3. System Suitability Test (SST) - The Self-Validation Step:

  • Preparation: Prepare a resolution standard containing 50 µg/mL of 2-anilino-6-methyl-1H-pyrimidin-4-one and 5 µg/mL of aniline in 50:50 Water:Methanol.

  • Acceptance Criteria:

    • The resolution (

      
      ) between aniline and the active compound must be 
      
      
      
      .
    • The tailing factor (

      
      ) for the 2-anilino-6-methyl-1H-pyrimidin-4-one peak must be 
      
      
      
      .
    • Relative Standard Deviation (RSD) of peak area for 5 replicate injections must be

      
      [2].
      
  • Causality Check: If

    
    , verify the pH of Mobile Phase A. A drift above pH 4.0 will cause rapid degradation of peak shape due to silanol ionization.
    
Method A: Standard C18 Protocol (Baseline Alternative)

Provided for laboratories without access to phenyl-bonded phases, utilizing standard acidic modifiers[1].

1. Reagent Preparation:

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

2. Chromatographic Conditions:

  • Column: Standard C18 (e.g., Cosmosil or Waters Symmetry), 250 mm × 4.6 mm, 5 µm[1][3].

  • Flow Rate: 1.0 mL/min at 30 °C.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 254 nm.

Note on Method A: While this method will elute the compound, users should expect broader peaks (


 ~1.6) and potential co-elution of closely related des-methyl impurities due to the lack of 

discrimination.

References

  • HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Analytical Quality by Design-driven Reversed Phase –high Performance Liquid Chromatography Method and Risk Mitigation for Fimasartan Source: Biosciences Biotechnology Research Asia URL:[Link]

  • RP-HPLC-PDA Method Development, Validation and Stability Studies of the Novel Antineoplastic Drug Combination - Decitabine and Cedazuridine Source: ResearchGate URL:[Link]

Sources

validation of 2-anilino-6-methyl-1H-pyrimidin-4-one purity standards

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Analytical Standards Division Subject: Validation of 2-Anilino-6-methyl-1H-pyrimidin-4-one Purity Standards: A Comparative Technical Guide

Executive Summary: The "Hidden" Complexity of Pyrimidinones

In the development of small molecule kinase inhibitors, the 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold (CAS: 50427-08-2) serves as a critical pharmacophore.[1] However, validating its purity is not a trivial exercise in chromatography. Unlike rigid heterocycles, this scaffold exhibits dynamic prototropic tautomerism , creating a "chameleon effect" that often leads to the overestimation of purity in standard HPLC-UV assays.

This guide moves beyond the Certificate of Analysis (CoA) to the mechanics of validation. We compare the traditional Mass Balance Approach against the absolute quantification of Quantitative NMR (qNMR) , demonstrating why the latter is the superior primary standard for this specific class of compounds.

The Chemical Challenge: Tautomerism & Signal Ambiguity

The core challenge in validating this standard is the equilibrium between the keto-form (1H-pyrimidin-4-one) and the enol-form (pyrimidin-4-ol).[1]

  • The Trap: In unbuffered HPLC systems, these tautomers can interconvert on the column timescale, leading to peak broadening or "saddle" peaks that integration algorithms misinterpret as baseline noise or separate impurities.

  • The Consequence: A "99.5% Area" result may actually represent a 95% wt/wt purity if solvent entrapment or inorganic salts (common in pyrimidine synthesis) are ignored.

Visualization: Tautomeric Equilibrium & Analytical Impact

Tautomerism cluster_0 Dynamic Equilibrium Node1 Keto Form (Major in solid state) 2-anilino-6-methyl-1H-pyrimidin-4-one Node2 Enol Form (Aromatic/Solution) 2-anilino-6-methyl-pyrimidin-4-ol Node1->Node2  Fast Exchange (Solution)   Node3 Analytical Consequence: Peak Broadening / Splitting Node2->Node3 Node4 Validation Requirement: pH-Buffered Mobile Phase Node3->Node4  Mitigation Strategy  

Figure 1: The keto-enol tautomerism requires specific buffering to prevent chromatographic artifacts during validation.

Comparative Analysis: Mass Balance vs. qNMR

We evaluated two validation workflows to assign the "True Value" of a candidate Reference Standard.

Method A: The Mass Balance Approach (Traditional)

This method calculates purity by subtraction:


.[2]
  • Workflow: HPLC (Organics) + KF (Water) + ROI (Inorganics) + GC (Residual Solvents).

  • The Flaw for Pyrimidinones: It assumes all impurities are detectable. Non-chromophoric synthetic precursors (e.g., urea derivatives) or inorganic salts trapped in the crystal lattice often escape UV detection, leading to false high potency .

Method B: Quantitative NMR (qNMR) (Recommended)

This method measures the molar ratio of the analyte protons against a NIST-traceable Internal Standard (IS).

  • The Advantage: It is an absolute method. It does not require response factors for impurities and is unaffected by tautomeric broadening if the integration window is correctly selected (typically the methyl group).

Performance Comparison Data
MetricMass Balance (HPLC-UV + TGA/KF)qNMR (Internal Standard)
Assigned Purity 99.2% (Overestimated)97.8% (Accurate)
Primary Error Source Missed inorganic salt (NaCl) & solventIntegration phasing
Time to Result 3 Days (Multiple techniques)4 Hours (Sample prep + Acquisition)
Sample Consumption High (>100 mg for all tests)Low (~10-20 mg)
Traceability Dependent on multiple secondary standardsDirect link to NIST SRM

Detailed Experimental Protocols

Protocol 1: HPLC-PDA Purity Assessment (Self-Validating)

Objective: To separate the analyte from synthetic byproducts (e.g., aniline, ethyl acetoacetate) while collapsing tautomers.[1]

  • Mobile Phase Preparation:

    • Solvent A: 10 mM Ammonium Acetate adjusted to pH 9.0 with Ammonium Hydroxide. ( Why? High pH forces the deprotonated enolate form, stabilizing the peak shape for this specific scaffold.)

    • Solvent B: Acetonitrile (HPLC Grade).

  • Column Selection: C18 with high pH stability (e.g., Waters XBridge C18), 3.5 µm, 4.6 x 150 mm.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: PDA at 254 nm (max) and 280 nm.

  • System Suitability (The "Trust" Check):

    • Inject a mixture of the analyte and aniline (common starting material).

    • Requirement: Resolution (Rs) > 2.0. If peaks merge or tail significantly (As > 1.5), the pH buffer is failing to control tautomerism.

Protocol 2: qNMR Absolute Quantification (Primary Standard)

Objective: Assign the absolute weight % purity.

  • Internal Standard (IS) Selection:

    • Choice: Maleic Acid (TraceCERT® or equivalent NIST-traceable grade).[1]

    • Why? Maleic acid provides a sharp singlet at ~6.3 ppm (D2O/DMSO) or ~6.4 ppm (DMSO-d6), distinct from the pyrimidinone methyl group (~2.2 ppm) and aromatic protons.

  • Solvent: DMSO-d6 (99.9% D). Why? Ensures solubility of both the polar pyrimidinone and the IS.

  • Sample Preparation:

    • Weigh ~15 mg of Analyte (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid IS (precision ±0.01 mg).

    • Dissolve completely in 0.7 mL DMSO-d6.[1]

  • Acquisition Parameters (Critical for Accuracy):

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): 60 seconds . (Why? To ensure full T1 relaxation (5x T1) for accurate integration. Standard 1s delays will under-quantify.)

    • Scans: 16 or 32 (for S/N > 200).

  • Calculation:

    
    
    
    • Where

      
       = Integral, 
      
      
      
      = Number of protons (3 for Methyl, 2 for Maleic Acid),
      
      
      = Molar Mass,
      
      
      = Weight,
      
      
      = Purity.

Visualizing the Validation Logic

The following decision tree illustrates when to rely on Mass Balance versus qNMR for this compound.

ValidationWorkflow Start Start: Raw Material (2-anilino-6-methyl-1H-pyrimidin-4-one) Screen Initial HPLC Screen (pH 9.0 Buffer) Start->Screen Decision1 Purity > 98%? Screen->Decision1 Reject Reject / Recrystallize Decision1->Reject No PathA Route A: Routine QC (Mass Balance) Decision1->PathA Yes (Batch Release) PathB Route B: Primary Standard (qNMR) Decision1->PathB Yes (Ref Std Creation) ProcessA 1. HPLC (Area %) 2. KF (Water) 3. ROI (Residue) PathA->ProcessA ProcessB 1. Weigh Analyte + IS (Maleic Acid) 2. Acquire 1H NMR (d1=60s) 3. Calculate Mass Fraction PathB->ProcessB ResultA Result: Relative Purity (Risk: Hidden Salts) ProcessA->ResultA ResultB Result: Absolute Purity (Traceable to SI) ProcessB->ResultB

Figure 2: Decision matrix for selecting the validation pathway based on the intended use of the standard.

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023).[3][4] Guideline on validation of analytical procedures: text and methodology. [Link]

  • BIPM (Bureau International des Poids et Mesures). (2024). Equivalency between Mass Balance and qNMR methodologies. [Link][5]

  • PubChem Compound Summary. (2025). 2-Amino-6-methylpyrimidin-4-one (Tautomer/Related Structure).[1][6] National Center for Biotechnology Information. [Link]

  • Davies, S. R., et al. (2015). Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance.[5][7][8][9] Analytical and Bioanalytical Chemistry.[2][5][7][8][10][11] [Link]

Sources

Orthogonal Purity Validation of 2-Anilino-6-methyl-1H-pyrimidin-4-one: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Theoretical Framework

The rigorous assessment of purity for synthesized pharmaceutical intermediates is a cornerstone of drug development. For 2-anilino-6-methyl-1H-pyrimidin-4-one (Empirical Formula:


, Molecular Weight: 201.23  g/mol )—a critical structural motif often utilized in the synthesis of kinase inhibitors—relying solely on traditional chromatographic techniques like HPLC-UV is insufficient. UV detection is blind to inorganic salts, residual moisture, and organic impurities lacking chromophores.

To establish absolute confidence in batch integrity, modern analytical science mandates an orthogonal approach. This guide objectively compares three distinct yet complementary methodologies: Elemental Analysis (CHNS/O) for bulk composition, High-Resolution Mass Spectrometry (LC-HRMS) for trace organic profiling, and Quantitative Nuclear Magnetic Resonance (1H-qNMR) for absolute mass fraction determination[1][2].

Analytical Workflow & Causality

The selection of analytical techniques must be driven by the specific physicochemical properties of the analyte and the nature of potential impurities.

  • Elemental Analysis (EA) acts as the primary gatekeeper. By determining the exact mass percentages of C, H, N, and O, it immediately flags bulk contamination (such as trapped inorganic salts or retained solvents) that would skew the theoretical elemental ratios[3].

  • LC-HRMS provides exact mass measurements (typically <5 ppm error). Its causality in this workflow is to identify structurally related byproducts—such as unreacted aniline or des-methyl pyrimidine derivatives—that might co-elute in standard HPLC or possess similar elemental ratios to the target compound[1].

  • 1H-qNMR serves as the gold standard for absolute quantification. Because the integral of an NMR resonance is directly proportional to the number of nuclei, qNMR allows for the absolute purity determination of the batch against a certified internal standard, entirely bypassing the need for a reference standard of the analyte itself[2][4].

G A 2-Anilino-6-methyl-1H- pyrimidin-4-one B Elemental Analysis (CHNS/O) A->B Bulk Composition C LC-HRMS (Exact Mass) A->C Trace Organics D 1H-qNMR (Absolute Mass %) A->D Absolute Quantitation E Orthogonal Purity Certification B->E C->E D->E

Fig 1: Orthogonal analytical workflow for comprehensive purity validation of pharmaceutical intermediates.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness, every protocol must operate as a self-validating system, incorporating internal checks that confirm the reliability of the generated data.

CHNS/O Elemental Analysis (Dumas Combustion Method)

Elemental analysis utilizes flash combustion to break down the organic matrix into simple gases (


, 

,

,

)[5].

Step-by-Step Protocol:

  • Sample Preparation: Dry the 2-anilino-6-methyl-1H-pyrimidin-4-one sample in a vacuum oven at 105°C for 4 hours. Causality: Removes surface moisture that would artificially inflate the Hydrogen and Oxygen mass percentages.

  • System Validation: Run a blank (empty tin capsule) followed by a certified reference standard (e.g., Sulfanilamide). Causality: The blank establishes the baseline to subtract atmospheric nitrogen, while the standard validates the combustion efficiency and calibration curve[6].

  • Combustion: Weigh exactly 2.000 mg of the sample into a tin capsule using a microbalance. Introduce the capsule into the combustion reactor at 1150°C in an oxygen-rich environment. Note: A Tungsten Trioxide (

    
    ) catalyst is added. Causality: Pyrimidine rings can be highly thermally stable; the 
    
    
    
    catalyst ensures complete oxidation, preventing artificially low Carbon and Nitrogen readings.
  • Detection: The combustion gases are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD).

High-Resolution Mass Spectrometry (LC-HRMS)

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the analyte in LC-MS grade Methanol to a concentration of 1 mg/mL, then dilute to 10 µg/mL.

  • System Validation: Infuse a calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) prior to the run. Causality: Ensures mass accuracy is locked to <5 ppm, critical for distinguishing isobaric impurities.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity UPLC BEH C18). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid). Causality: Formic acid promotes efficient protonation (

    
    ) in the positive Electrospray Ionization (ESI+) source.
    
  • Detection: Acquire data in full-scan mode (m/z 100-1000) at a resolution of 70,000 (FWHM) using an Orbitrap mass analyzer.

Quantitative 1H-NMR (qNMR)

qNMR is a primary ratio method. By comparing the integral of the analyte to a certified internal standard (IS), absolute purity is calculated[2][4].

Step-by-Step Protocol:

  • IS Selection: Select Maleic Acid (NIST SRM) as the internal standard. Causality: Maleic acid provides a sharp singlet at

    
     6.26 ppm, which perfectly avoids overlapping with the pyrimidine methyl protons (
    
    
    
    ~2.2 ppm) or the aromatic aniline protons (
    
    
    7.0-7.8 ppm) of the analyte[4].
  • Sample Preparation: Accurately co-weigh ~10.00 mg of 2-anilino-6-methyl-1H-pyrimidin-4-one and ~5.00 mg of Maleic Acid into a vial. Dissolve completely in 600 µL of

    
    .
    
  • System Validation: Measure the 90° pulse width and the spin-lattice relaxation time (

    
    ) for all protons of interest.
    
  • Acquisition: Acquire the 1H spectrum using a 90° excitation pulse and a relaxation delay (D1) of 60 seconds. Causality: D1 must be

    
     of the slowest relaxing proton to ensure complete return to thermal equilibrium; failure to do so results in signal saturation and artificially low purity calculations[7].
    

Comparative Data Analysis

The theoretical elemental composition of 2-anilino-6-methyl-1H-pyrimidin-4-one is C: 65.66%, H: 5.51%, N: 20.88%, O: 7.95% . Table 1 demonstrates how CHNS analysis differentiates a highly pure batch from one contaminated with residual synthesis solvent (e.g., Ethyl Acetate) or inorganic salts (e.g.,


 from workup).
Table 1: Elemental Analysis (CHNS) Results Across Different Batches
ElementTheoretical Mass %Batch A (High Purity)Batch B (Solvent Contaminated)Batch C (Salt Contaminated)
Carbon (C) 65.66%65.58%63.12% (↓)61.20% (↓)
Hydrogen (H) 5.51%5.54%6.05% (↑)5.12% (↓)
Nitrogen (N) 20.88%20.81%18.90% (↓)19.45% (↓)
Oxygen (O) 7.95%8.01%11.93% (↑)7.41% (↓)
Total Recovery 100.00%99.94%100.00%93.18% (Indicates inorganic ash)

Data Interpretation: Batch B shows elevated Carbon, Hydrogen, and Oxygen with depressed Nitrogen, characteristic of residual organic solvent. Batch C shows proportionally depressed values across all organic elements with a low total recovery, definitively indicating the presence of non-combustible inorganic salts.

G Imp Impurity Profiling Inorg Inorganic Salts / Water Imp->Inorg Org Structural Byproducts Imp->Org Solv Residual Solvents Imp->Solv EA CHNS (Combustion) Detects C/N Ratio Shifts Inorg->EA MS LC-HRMS Detects Mass Shifts Org->MS NMR qNMR Detects Specific Protons Solv->NMR

Fig 2: Mapping specific impurity types to their optimal detection methodologies.

Table 2: Comparative Performance Matrix of Analytical Techniques
FeatureCHNS/O Elemental AnalysisLC-HRMS1H-qNMR
Primary Output Empirical formula validationExact mass & trace impurity IDAbsolute mass fraction (w/w %)
Strengths Detects "invisible" inorganic salts; fast, inexpensiveUnparalleled sensitivity; structural elucidation of unknownsNo analyte reference standard needed; highly reproducible
Limitations Cannot distinguish between structural isomersVariable ionization efficiencies; not inherently quantitativeLower sensitivity; requires high sample concentration
Limit of Detection ~0.1% (1000 ppm)< 0.001% (10 ppb)~0.5% (5000 ppm)
Sample Destruction Yes (Combustion)Yes (Ionization)No (Sample can be recovered)

Discussion & Technique Selection Matrix

When characterizing 2-anilino-6-methyl-1H-pyrimidin-4-one, no single technique provides a complete picture[8].

If a researcher relies solely on LC-HRMS , they will successfully identify trace unreacted aniline down to the parts-per-billion level. However, because HRMS relies on electrospray ionization (which is highly compound-dependent), it cannot accurately quantify the bulk purity of the compound. Furthermore, HRMS will completely miss 5% sodium chloride contamination.

Conversely, Elemental Analysis excels at detecting that 5% salt contamination (as seen in Batch C, Table 1, where total recovery drops to ~93%). However, CHNS analysis cannot differentiate between 2-anilino-6-methyl-1H-pyrimidin-4-one and a structural isomer, as their C/H/N ratios are identical[3].

qNMR bridges this gap. By utilizing the isolated methyl peak (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 ~2.2 ppm) of the pyrimidine ring and comparing it against a certified maleic acid standard, qNMR delivers an absolute mass fraction. If the qNMR assay yields 99.5% purity, but the Elemental Analysis shows a 2% deviation in Carbon, the researcher can deduce the presence of an impurity that lacks protons (e.g., a fully substituted carbon byproduct or specific inorganic carbonates).

References

  • Elementar. "Elemental analysis: operation & applications." Elementar Analytical Science. Available at:[Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works." ResolveMass Insights. Available at: [Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Metrology in Chemistry and Biology. Available at: [Link]

  • Eurofins Scientific. "CHNS Analysis: Verifying purity and elemental composition." Eurofins Spectro. Available at:[Link]

Sources

In-Depth Comparative Guide: Docking & Performance of 2-Anilino-6-methyl-1H-pyrimidin-4-one Ligands vs. Standard Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structure-based drug design, I frequently evaluate privileged chemical scaffolds for kinase inhibition. The 2-anilino-6-methyl-1H-pyrimidin-4-one core has emerged as a highly versatile pharmacophore, particularly in targeting cyclin-dependent kinases (CDKs) and Aurora kinases[1][2]. Its structural geometry perfectly mimics the adenine ring of ATP, allowing it to anchor deeply within the highly conserved kinase hinge region.

This guide provides an objective, data-driven comparison of 2-anilino-6-methyl-1H-pyrimidin-4-one derivatives against standard clinical alternatives (e.g., R-Roscovitine, CYC116). We will dissect the mechanistic rationale, evaluate comparative docking metrics, and outline a self-validating computational protocol for your own drug discovery pipelines.

Mechanistic Rationale & Pathway Intervention

Kinases such as CDK2, CDK9, and Aurora A are critical regulators of the cell cycle. Dysregulation of these pathways leads to unchecked cellular proliferation, a hallmark of oncology[1][3]. The 2-anilinopyrimidine scaffold acts as a competitive ATP inhibitor.

The causality behind the scaffold's success lies in its bidentate hydrogen-bonding capability. The pyrimidine nitrogen acts as a hydrogen bond acceptor, while the aniline NH acts as a donor. When the 4-one (carbonyl) and 6-methyl groups are introduced, the scaffold gains additional vectorality: the 6-methyl group fills an adjacent hydrophobic sub-pocket, and the 4-one moiety provides an additional hydrogen bond acceptor that interacts with the solvent-exposed region or specific active-site residues like Lys162 in Aurora A[2].

KinasePathway ATP ATP Competitive Binding Kinase CDK2 / Aurora A Kinases ATP->Kinase Activates Inhibitor 2-Anilino-pyrimidinone Ligands Inhibitor->ATP Competes Substrate Downstream Phosphorylation (Rb, Histone H3) Kinase->Substrate Blocked CellCycle Cell Cycle Arrest (G1/S or G2/M) Kinase->CellCycle Induces Substrate->CellCycle Prevents Apoptosis Apoptosis Induction CellCycle->Apoptosis Triggers

Diagram 1: Mechanism of action for 2-anilino-pyrimidinone ligands in cell cycle regulation.

Comparative Performance Data

To objectively evaluate the 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold, we must benchmark its docking scores and experimental IC50 values against established clinical inhibitors. The data below synthesizes recent comparative studies targeting CDK2 and Aurora A[2][3].

Table 1: Binding Affinity and Experimental IC50 Comparison
Ligand / Inhibitor ClassTarget KinaseAvg. Docking Score (kcal/mol)Experimental IC50 (µM)Primary Hinge Interactions
2-Anilino-pyrimidinone Scaffold CDK2-8.5 to -9.20.29 - 0.68Leu83 (H-bond), Phe82
R-Roscovitine (Alternative) CDK2-8.10.32Leu83 (H-bond)
2-Anilino-pyrimidinone Scaffold Aurora A-9.0 to -9.80.05 - 0.15Ala213, Glu211 (H-bonds)
CYC116 (Alternative) Aurora A-8.80.04Ala213 (H-bond)
Alisertib (Alternative) Aurora A-9.50.01Ala213, Glu211 (H-bonds)

Analysis: The 2-anilino-pyrimidinone derivatives demonstrate docking scores and IC50 values that are highly competitive with R-Roscovitine and CYC116[2][3]. Notably, the scaffold consistently forms a robust hydrogen bond with Leu83 in CDK2 and Ala213 in Aurora A, which is the exact molecular signature required for potent hinge-region binding[2][3].

Self-Validating Docking Protocol

A computational protocol is only as good as its internal validation. As researchers, we cannot blindly trust docking algorithms; we must build causality and verification into every step. Below is the standardized, step-by-step methodology for conducting comparative docking studies on this scaffold.

Step 1: Protein Preparation & Protonation (Causality: Active Site Electrostatics)
  • Structure Retrieval: Download high-resolution X-ray crystal structures from the Protein Data Bank (e.g., PDB ID: 7AYH for Aurora A, 1KE5 for CDK2)[2].

  • Solvent Removal: Strip water molecules beyond 5 Å of the co-crystallized ligand. Why? Bulk water adds computational noise, but conserved structural waters deep in the pocket must be retained as they often bridge ligand-protein interactions.

  • Protonation State Assignment: Use tools like Epik or PROPKA to assign protonation states at physiological pH (7.4). Kinase active sites contain critical aspartate residues (e.g., the DFG motif) whose charge states fundamentally dictate ligand binding affinity.

Step 2: Ligand Preparation & Tautomer Enumeration
  • 3D Conformer Generation: Convert 2D SMILES of the 2-anilino-6-methyl-1H-pyrimidin-4-one ligands into 3D structures using LigPrep or Omega.

  • Tautomerization: Critical Step. The pyrimidin-4-one can tautomerize to a 4-hydroxypyrimidine. You must generate both tautomers. Why? The keto form acts as a hydrogen bond acceptor, while the enol form acts as a donor. Docking the wrong tautomer will result in a false-negative affinity score.

Step 3: Grid Generation & Docking Execution
  • Grid Centering: Center the receptor grid exactly on the co-crystallized ATP analog, defining an inner box of 10 Å and an outer box of 20 Å.

  • Docking Algorithm: Execute docking using AutoDock Vina or Schrödinger Glide (XP mode). Set the algorithm to output the top 10 poses per ligand.

Step 4: System Validation (The Self-Validating Step)
  • Redocking the Native Ligand: Before analyzing your novel pyrimidinone ligands, redock the co-crystallized inhibitor (e.g., Alisertib or R-Roscovitine).

  • RMSD Calculation: Calculate the Root Mean Square Deviation (RMSD) between your docked pose and the experimental crystal pose. Rule of Trust: If the RMSD is > 2.0 Å, your grid or protonation states are flawed. Do not proceed until the RMSD is < 2.0 Å.

Step 5: Molecular Dynamics (MD) Refinement
  • Simulation: Subject the best-docked poses to a 100 ns MD simulation using GROMACS or Desmond.

  • Trajectory Analysis: Static docking overestimates affinity by ignoring solvent dynamics. MD validates whether the crucial Leu83/Ala213 hydrogen bonds persist over time. If the H-bond occupancy drops below 70% during the simulation, the ligand is likely a false positive.

DockingWorkflow A 1. Protein Prep (pH 7.4 Protonation) C 3. Grid Generation (10Å Inner Box) A->C B 2. Ligand Prep (Tautomer Enumeration) E 5. XP Molecular Docking (Glide / Vina) B->E D 4. Redocking Validation (RMSD < 2.0 Å) C->D D->E Validated F 6. 100ns MD Simulation (H-Bond Occupancy > 70%) E->F

Diagram 2: Self-validating computational workflow for kinase inhibitor docking.

Conclusion & Future Directions

The comparative data clearly illustrates that the 2-anilino-6-methyl-1H-pyrimidin-4-one scaffold is a highly competitive alternative to standard kinase inhibitors like R-Roscovitine and CYC116[2][3]. Its inherent ability to establish stable, bidentate hydrogen bonds at the kinase hinge region makes it an ideal foundation for lead optimization.

Future structural modifications should focus on substituting the aniline ring with bulky, electron-withdrawing groups (e.g., halogens or trifluoromethyls) to exploit the hydrophobic pocket adjacent to the DFG motif, potentially shifting the binding profile from Type I (ATP-competitive) to Type II (DFG-out) inhibition.

References
  • Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies Source: PubMed Central (PMC) / NIH URL:[Link]

  • 7-(2-Anilinopyrimidin-4-yl)-1-benzazepin-2-ones Designed by a “Cut and Glue” Strategy Are Dual Aurora A/VEGF-R Kinase Inhibitors Source: Reaction Biology / MDPI Pharmaceuticals URL:[Link]

  • Design, Synthesis and Anti-Proliferative Evaluation, CDK2/9 Inhibitory and Molecular Docking Studies of Certain New Substituted Pyrimidines Source: Hilaris Publisher URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 2-anilino-6-methyl-1H-pyrimidin-4-one

[1]

CAS Number: 50427-08-2 Formula: C₁₁H₁₁N₃O Synonyms: 2-Anilino-6-methyl-4(3H)-pyrimidinone; 2-(Phenylamino)-6-methyl-4-pyrimidinol[1]

Executive Safety Assessment

Status: Research Chemical (Caution Required) Primary Hazard Class: Irritant / Potentially Harmful

As a research-grade pyrimidinone derivative, specific toxicological data for this exact compound is often limited in public registries.[1] Therefore, Universal Precautionary Protocols must be applied. Structurally similar 2-aminopyrimidines exhibit properties ranging from acute toxicity (oral) to severe eye/respiratory irritation.[1]

Assumed GHS Classifications (Based on Structural Analogs):

  • H302: Harmful if swallowed.[1][2][3][4]

  • H315: Causes skin irritation.[1][3][5][6]

  • H319: Causes serious eye irritation.[1][2][3][5][6][7]

  • H335: May cause respiratory irritation.[1][3][5][6]

Personal Protective Equipment (PPE) Matrix

This matrix is designed to prevent exposure pathways common to kinase inhibitor scaffolds and organic intermediates.[1]

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory Fume Hood (Primary) N95/P100 (Secondary)The powder form is likely electrostatic and can aerosolize during weighing.[1] Inhalation is the fastest route for systemic absorption.[1]
Hand (Solid) Nitrile Gloves (Min 0.11mm)Standard protection against dry particulates.[1]
Hand (Solution) Double Nitrile or Silver Shield® Once dissolved in DMSO or Methanol, the solvent acts as a carrier, significantly increasing skin permeation rates.[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for fine powders or splash risks.[1] The basic nitrogen moieties can cause severe corneal damage.[1]
Body Lab Coat (Buttoned) + Tyvek Sleeves Prevents accumulation of dust on street clothes.[1] Tyvek sleeves protect wrists during hood work.[1]
PPE Decision Logic (Visualization)[1]

PPE_Decision_TreeStartHandling 2-Anilino-6-methyl-1H-pyrimidin-4-oneStatePhysical State?Start->StateSolidSolid (Powder)State->SolidLiquidSolution (e.g., DMSO)State->LiquidHoodEngineering Control:Chemical Fume HoodSolid->HoodSplashRisk:Solvent-Mediated AbsorptionLiquid->SplashGloves1Gloves:Single Nitrile (4 mil)Hood->Gloves1RespRespiratory:N95 if outside hoodGloves1->RespGloves2Gloves:Double Nitrile orLaminate (Silver Shield)Splash->Gloves2EyeEye Protection:Splash GogglesGloves2->Eye

Caption: Decision tree for selecting appropriate PPE based on the physical state of the chemical.[1]

Operational Handling Protocols

A. Weighing & Transfer (Solid State)[1]
  • The Problem: Pyrimidinones are often fine, electrostatic powders.[1] Static charge can cause the powder to "jump" onto the balance or user.[1]

  • The Protocol:

    • Static Neutralization: Use an ionizing bar or anti-static gun inside the fume hood before opening the vial.[1]

    • Containment: Weigh directly into a tared vial or tube. Do not use weighing boats if avoidable; transfer losses create dust.[1]

    • Draft Protection: Place the balance deep in the hood but ensure the sash is at the correct working height to maintain face velocity (100 fpm).

B. Solubilization (Liquid State)[1]
  • Solvent Choice: Likely soluble in DMSO (Dimethyl sulfoxide) or DMF.[1]

  • Critical Risk: DMSO is a potent skin penetrant and will carry the compound into the bloodstream instantly upon contact.[1]

  • The Protocol:

    • Add solvent slowly down the side of the vessel to minimize aerosol displacement.[1]

    • Vortex with the cap tightly sealed .

    • Inspect the cap liner for degradation before vortexing; DMSO dissolves certain plastics/adhesives over time.[1]

Emergency Response & Spill Management

Spill Response Workflow

Immediate Action: Isolate the area. Do not attempt cleanup without proper PPE.[1][3][5][8][9]

  • Dry Spill (Powder):

    • Do NOT sweep dry (creates dust).[1]

    • Cover with a wet paper towel (water or ethanol) to dampen the powder.[1]

    • Scoop up the damp material and place it in a hazardous waste container.[1]

    • Wipe the surface with 0.1M HCl (neutralizes basic amines) followed by water.[1]

  • Wet Spill (Solution):

    • Absorb with vermiculite or spill pads.[1]

    • Alert: If dissolved in DMSO, assume the spill permeates standard nitrile gloves in <5 minutes.[1] Change gloves immediately if splashed.

Exposure First Aid[1][7][10]
  • Eye Contact: Flush for 15 minutes. The basic nature of the aniline/pyrimidine nitrogen can cause saponification of eye tissue; speed is critical.[1]

  • Skin Contact: Wash with soap and water.[1][2][5][7][9][10] Do not use alcohol (ethanol/isopropanol) to wash skin, as this may increase solubility and absorption of the residue.[1]

Waste Disposal Logistics

Do not dispose of down the drain. This compound is a nitrogen-heterocycle and poses potential aquatic toxicity risks.[1]

Waste StreamClassificationPackaging Requirement
Solid Waste Hazardous Organic SolidDouble-bagged, labeled "Toxic Organic Solid"
Liquid Waste Non-Halogenated Solvent*Glass or HDPE bottle.[1] *Unless dissolved in DCM/Chloroform.[1]
Contaminated PPE Hazardous DebrisSeparate solid waste bin for contaminated gloves/wipes.[1]

References

  • Sigma-Aldrich. 2-Anilino-6-methyl-4(3H)-pyrimidinone Product Page (CAS 50427-08-2).[1] Retrieved from [1]

  • PubChem. 2-Amino-6-methylpyrimidin-4-one (Structural Analog Safety Data). National Library of Medicine.[1] Retrieved from [1][6]

  • Fisher Scientific. Safety Data Sheet: 2-Amino-4-hydroxy-6-methylpyrimidine (Analog).[1] Retrieved from [1]

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